(+)-U-50488
描述
U-50488 METHANE SULFONATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLPLYSROCPWFF-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849401 | |
| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-13-4 | |
| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67198-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U-50488 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067198134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of a Selective Tool: A Technical History of the Kappa Opioid Agonist U-50488
An in-depth exploration of the discovery, characterization, and mechanistic understanding of U-50488, a pivotal molecule in opioid research.
Introduction: The Quest for Specificity in Opioid Research
The landscape of opioid pharmacology was revolutionized by the discovery of distinct opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This heterogeneity opened the door to developing receptor-selective ligands to dissect their unique physiological roles and to pursue analgesics with improved side-effect profiles. In the early 1980s, a team at The Upjohn Company embarked on a journey that would lead to the synthesis of U-50488, a compound that became the archetypal selective kappa opioid receptor (KOR) agonist. This technical guide delves into the discovery and historical development of U-50488, presenting key experimental data and methodologies that established its significance as a research tool.
The Dawn of a New Chemical Class: Discovery and Early History
U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, emerged from a synthetic chemistry program aimed at creating novel, non-morphine-like analgesics. Its discovery was a landmark event, as it represented a new structural class of opioids, distinct from the traditional benzomorphans. Initial studies in the early 1980s quickly identified its unique pharmacological profile.
Early research demonstrated that U-50488 possessed potent antinociceptive effects in various animal models.[1] Crucially, it did not substitute for morphine in drug discrimination studies and failed to produce morphine-like physical dependence, suggesting its mechanism of action was distinct from that of mu-opioid agonists.[1] This was a pivotal finding that pointed towards its selectivity for a non-mu opioid receptor.
Subsequent investigations focused on characterizing its receptor binding profile. These studies confirmed that U-50488 exhibited a high affinity and selectivity for the kappa opioid receptor.[2] This selectivity, coupled with its potent agonist activity, established U-50488 as an invaluable tool for elucidating the physiological and behavioral functions of the kappa opioid system.
Quantitative Pharmacology: Binding and Functional Potency
The pharmacological characterization of U-50488 involved a battery of in vitro and in vivo assays to quantify its binding affinity, selectivity, and functional efficacy. The data consistently highlighted its preference for the kappa opioid receptor over mu and delta subtypes.
| Parameter | Receptor | Value | Species/Tissue | Reference |
| Ki (nM) | Kappa (κ) | 1.2 | Guinea Pig Brain | [3] |
| Mu (μ) | 370 | Guinea Pig Brain | [3] | |
| Delta (δ) | >500 | Guinea Pig Brain | [3] | |
| Ki (nM) | Kappa (κ) | 11.4 | Rat Brain | [2] |
| Mu (μ) | 6100 | Rat Brain | [2] | |
| IC50 (nM) | Kappa (κ) | 26.5 (Rabbit Vas Deferens) | Rabbit | [4] |
Table 1: Receptor Binding Affinities and Functional Potency of U-50488. This table summarizes key quantitative data from early studies, demonstrating the high selectivity of U-50488 for the kappa opioid receptor.
Key Experimental Protocols in Detail
The characterization of U-50488 relied on a set of well-established experimental protocols. Below are detailed methodologies for the key assays used.
Radioligand Binding Assays
These assays were fundamental in determining the binding affinity and selectivity of U-50488 for the different opioid receptor subtypes.
Objective: To determine the inhibition constant (Ki) of U-50488 at kappa, mu, and delta opioid receptors.
Materials:
-
Receptor Source: Crude membrane preparations from guinea pig or rat brains.
-
Radioligands: [³H]-ethylketocyclazocine ([³H]-EKC) for kappa receptors, [³H]-dihydromorphine for mu receptors, and [³H]-DADLE for delta receptors.
-
Competitors: Unlabeled U-50488, morphine (for mu), and DADLE (for delta).
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Filtration apparatus, scintillation counter.
Procedure:
-
Membrane Preparation: Brain tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.
-
Binding Reaction: Aliquots of the membrane suspension are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled U-50488.
-
Incubation: The mixture is incubated at 25°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of U-50488 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5][6]
Guinea Pig Ileum Bioassay
This classic bioassay is a functional measure of opioid activity, particularly for kappa and mu agonists, which inhibit electrically induced contractions of the guinea pig ileum.
Objective: To assess the functional agonist activity of U-50488.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Apparatus: Organ bath with an isotonic transducer and recording system (kymograph or digital equivalent).
-
Physiological Salt Solution (PSS): Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulator: Electrodes for field stimulation.
-
Drugs: U-50488, naloxone.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in the organ bath containing Tyrode's solution.[3][7]
-
Equilibration: The tissue is allowed to equilibrate under a small resting tension until regular contractions in response to electrical stimulation are observed.
-
Drug Addition: Cumulative concentrations of U-50488 are added to the organ bath, and the resulting inhibition of the electrically induced contractions is recorded.
-
Antagonism: The ability of the opioid antagonist naloxone to reverse the inhibitory effects of U-50488 is also assessed.
-
Data Analysis: A concentration-response curve is plotted to determine the IC50 value, the concentration of U-50488 that produces 50% of the maximal inhibition.
In Vivo Analgesia Models
Various animal models of nociception were used to demonstrate the analgesic properties of U-50488. The mouse hot-plate and writhing tests are two commonly employed examples.
Objective: To evaluate the antinociceptive effects of U-50488 in vivo.
a) Mouse Hot-Plate Test:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: Mice are administered U-50488 (typically via subcutaneous or intraperitoneal injection). At a predetermined time, the mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[8] An increase in the response latency compared to vehicle-treated animals indicates analgesia.
b) Acetic Acid-Induced Writhing Test:
-
Procedure: Mice are injected with U-50488. After a set time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing (abdominal constriction) response. The number of writhes is counted over a specific period. A reduction in the number of writhes in the U-50488-treated group compared to the control group signifies an analgesic effect.[8]
Signaling Pathways of U-50488 at the Kappa Opioid Receptor
Activation of the kappa opioid receptor by U-50488 initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR), primarily coupling to inhibitory Gαi/o proteins.
Figure 1: U-50488-Induced G-Protein Signaling Pathway. Activation of the KOR by U-50488 leads to the dissociation of the Gi/o protein. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit inhibits calcium channels and activates potassium channels, leading to hyperpolarization and reduced neuronal excitability. The G-protein can also activate the MAPK signaling cascade.[9][10][11]
In addition to the canonical G-protein signaling, agonist binding to GPCRs can also trigger G-protein-independent signaling pathways, most notably through β-arrestin.
Figure 2: U-50488 and β-Arrestin Signaling. Upon activation by U-50488, the KOR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of JNK.[2][11]
Experimental Workflow Visualization
The process of characterizing a novel compound like U-50488 follows a logical progression from in vitro to in vivo studies.
Figure 3: Experimental Workflow for U-50488 Characterization. A logical flow from synthesis to in vitro and in vivo testing established the pharmacological profile of U-50488.
Conclusion: An Enduring Legacy in Opioid Research
The discovery and meticulous characterization of U-50488 marked a pivotal moment in opioid pharmacology. It provided researchers with a highly selective and potent tool to explore the enigmatic world of the kappa opioid receptor. The data generated from the foundational experiments detailed in this guide not only established the unique profile of U-50488 but also paved the way for a deeper understanding of the physiological roles of the kappa opioid system in pain, mood, and addiction. The legacy of U-50488 continues to influence the development of new kappa-targeted therapeutics, a testament to the enduring importance of this pioneering molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. revvity.com [revvity.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (+)-U-50488: A Technical Guide for Drug Development Professionals
An in-depth examination of the structural modifications of the selective kappa-opioid receptor agonist, (+)-U-50488, and their impact on receptor binding, selectivity, and functional activity.
Introduction
This compound, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a pioneering selective agonist for the kappa-opioid receptor (KOR).[1][2][3] Its discovery spurred significant research into the therapeutic potential of KOR agonists for conditions such as pain, pruritus, and addiction, without the addictive liability and respiratory depression associated with mu-opioid receptor (MOR) agonists.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By systematically analyzing the impact of structural modifications on its pharmacological profile, we aim to facilitate the rational design of novel KOR ligands with improved therapeutic properties.
Core Structure and Key Pharmacophoric Elements
The structure of this compound can be dissected into three key pharmacophoric elements:
-
The trans-(1R,2R)-2-(1-pyrrolidinyl)cyclohexylamine moiety: This portion is crucial for interacting with the receptor. The stereochemistry of this ring system is critical for high affinity and selectivity.
-
The N-methyl group: This small alkyl group on the amide nitrogen plays a role in modulating activity.
-
The 3,4-dichlorophenylacetamide moiety: The substituents on the aromatic ring significantly influence the compound's affinity and selectivity for the KOR.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for KOR agonism. The following sections and tables summarize the key findings from various SAR studies.
Modifications of the Phenylacetamide Moiety
The dichlorophenyl group is a key determinant of KOR affinity and selectivity. Alterations to this moiety have profound effects on the pharmacological profile.
| Modification | Compound/Analog | KOR Binding Affinity (Ki, nM) | Selectivity (MOR/KOR) | Functional Activity (EC50, nM) | Key Findings & References |
| Parent Compound | This compound | 1.14 | ~53.5 | ~16.7 ([35S]GTPγS) | Highly selective KOR agonist.[5][6] |
| Halogen Substitution | Monochloro analogs | Generally lower affinity | Reduced selectivity | - | Dichloro substitution is optimal for high affinity.[7] |
| 2,6-dichloro analog | - | - | Potent agonist | Modification of halogen positions can maintain potency.[8] | |
| Fluorinated analogs | Reduced by two orders of magnitude | - | - | Fluoroalkylation significantly decreases binding affinity.[9] | |
| Phenyl Ring Replacement | Pyridine bioisostere | Potent agonist | - | More potent than U-50488 in some assays | Bioisosteric replacement can enhance potency and potentially improve solubility and side effect profile.[8] |
| Insertion of an Oxygen Atom | Phenoxyacetamide analogs | High affinity | Maintained KOR selectivity | Potent agonists | An ether linkage between the phenyl ring and the acetyl group is well-tolerated.[8] |
Modifications of the Cyclohexylamine Moiety
The stereochemistry and the nature of the amino substituent on the cyclohexane ring are critical for activity.
| Modification | Compound/Analog | KOR Binding Affinity (Ki, nM) | Selectivity (MOR/KOR) | Functional Activity (EC50, nM) | Key Findings & References |
| Parent Compound | This compound (trans) | 1.14 | ~53.5 | ~16.7 ([35S]GTPγS) | The trans configuration is essential for high affinity.[5][6] |
| Stereochemistry | cis-diastereomer | Significantly lower affinity | Reduced selectivity | Weak activity | Demonstrates the importance of the trans stereochemistry for optimal receptor interaction.[10] |
| (-)-(1S,2S)-U-50488 | High affinity | High selectivity | Potent agonist | The (-)-(1S,2S) enantiomer is the active form.[10] | |
| Amino Group Substitution | Pyrrolidinyl group | High affinity | High selectivity | Potent agonist | The pyrrolidine ring is optimal for KOR activity.[7] |
| Piperidyl, Piperazinyl, Morpholinyl analogs | Very weak activity | - | Very weak kappa-agonist activity | Larger or more polar heterocyclic amines drastically reduce activity.[7] |
Modifications of the N-Alkyl Group
Changes to the N-methyl group have also been explored.
| Modification | Compound/Analog | KOR Binding Affinity (Ki, nM) | Selectivity (MOR/KOR) | Functional Activity (EC50, nM) | Key Findings & References |
| Parent Compound | This compound (N-methyl) | 1.14 | ~53.5 | ~16.7 ([35S]GTPγS) | The N-methyl group is a favorable substituent.[5][6] |
| N-dealkylation | N-normethyl analog | - | - | Unreactive for certain synthetic steps | Removal of the methyl group can impact reactivity for further modifications.[9] |
| N-fluoroalkylation | N-fluoroalkyl analogs | Reduced by two orders of magnitude | - | - | Larger N-substituents, such as fluoroalkyl groups, significantly decrease binding affinity.[9] |
Signaling Pathways and Biased Agonism
Activation of the KOR, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades.[11][12] The canonical pathway involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), modulation of inwardly rectifying potassium channels (GIRKs), and reduction of calcium currents.[11] Additionally, KOR activation can trigger the β-arrestin-2 pathway.[4]
There is growing evidence that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated by the G-protein pathway, while adverse effects like dysphoria and sedation may be linked to β-arrestin-2 signaling.[4][12] This has led to the pursuit of "biased agonists," which preferentially activate the G-protein pathway over the β-arrestin pathway.[8] Structure-activity relationship studies are now focusing on identifying modifications to the U-50488 scaffold that can achieve this desired signaling bias, potentially leading to safer and more effective therapeutics.[13]
Kappa-Opioid Receptor Signaling Pathways
Experimental Protocols
The SAR data presented in this guide are derived from a variety of in vitro and in vivo assays. Below are generalized methodologies for key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Receptor Membranes: Cell membranes expressing the opioid receptor of interest (KOR, MOR, DOR) are prepared from cultured cells (e.g., CHO, HEK293) or animal brain tissue.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following receptor activation, providing information on agonist or antagonist activity and potency (EC50) or efficacy (Emax).
This assay measures the activation of G-proteins, an early event in GPCR signaling.
-
Incubation: Receptor membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound and free radioligand.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax values.
This assay measures the inhibition of adenylyl cyclase activity.
-
Cell Culture: Whole cells expressing the KOR are used.
-
Stimulation and Inhibition: The cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the test compound.
-
cAMP Measurement: The intracellular cAMP levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is used to determine its potency (IC50) as an agonist.
General Workflow for SAR Studies
Conclusion
The structure-activity relationship of this compound is well-defined, with key structural features dictating its high affinity and selectivity for the kappa-opioid receptor. The trans-stereochemistry of the cyclohexylamine ring, the pyrrolidinyl substituent, and the 3,4-dichlorophenylacetamide moiety are all critical for potent agonist activity. Future research in this area will likely focus on fine-tuning these structural elements to develop biased agonists that preferentially activate G-protein signaling pathways, thereby retaining the therapeutic benefits of KOR activation while minimizing undesirable side effects. This technical guide serves as a foundational resource for the continued exploration and development of novel KOR-targeted therapeutics.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 9. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. DSpace [kuscholarworks.ku.edu]
The Pharmacological Profile of (+)-U-50488: A Technical Guide for Researchers
An In-depth Examination of the Archetypal Selective Kappa Opioid Receptor Agonist
Abstract
(+)-U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, stands as a cornerstone tool in opioid research.[1] As one of the first highly selective agonists for the kappa opioid receptor (KOR), it has been instrumental in elucidating the physiological and pathophysiological roles of the KOR system.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, functional activity, and the intracellular signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further investigation into KOR pharmacology.
Chemical and Structural Properties
This compound is a synthetic organic compound belonging to the arylacetamide class.[2] The active enantiomer possesses a (1R,2R) absolute configuration at the cyclohexyl ring, which is crucial for its high affinity and selectivity for the KOR.[3]
Caption: Chemical structure of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the KOR, a member of the G protein-coupled receptor (GPCR) superfamily.[4] KORs are canonically coupled to inhibitory G proteins (Gαi/o).[4] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate various downstream effectors, initiating complex signaling cascades.
Key Signaling Events:
-
Gαi/o Pathway: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gβγ Pathway: The freed Gβγ dimer modulates the activity of ion channels, primarily activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.
-
MAPK and β-Arrestin Pathways: Beyond classical G protein signaling, KOR activation can engage G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor. This phosphorylation promotes the binding of β-arrestin-2. The β-arrestin-2 scaffold can mediate receptor desensitization and internalization, and also initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as p38.[5]
It is hypothesized that the G protein-mediated pathways are primarily responsible for the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin-2-p38 MAPK pathway is linked to adverse effects like dysphoria and aversion.[4][6]
Caption: KOR signaling pathways activated by this compound.
Receptor Binding Profile
This compound displays high affinity for the KOR and markedly lower affinity for the mu (MOR) and delta (DOR) opioid receptors, establishing its profile as a selective KOR agonist. The binding affinity is typically determined through competitive radioligand binding assays.
Table 1: Receptor Binding Affinities of U-50488
| Receptor | Ligand Form | Kᵢ / Kₔ (nM) | Assay Conditions (Example) | Selectivity Ratio (MOR/KOR) | Selectivity Ratio (DOR/KOR) | Reference(s) |
| KOR | Racemate | 12 | Guinea pig brain homogenate; Radioligand: [³H]EKC | - | - | [7] |
| KOR | (-)-enantiomer | 2.2 | Recombinant human KOR; Radioligand not specified | - | - | [8] |
| MOR (μ₁) | Racemate | 370 | Guinea pig brain homogenate; Radioligand: [³H]naloxonazine | ~31 | - | [7] |
| MOR (μ₂) | Racemate | > 500 | Guinea pig brain homogenate; Radioligand: [³H]DAGO | > 42 | - | [7] |
| MOR | (-)-enantiomer | 430 | Recombinant human MOR; Radioligand not specified | ~195 | - | [8] |
| DOR | Racemate | > 500 | Guinea pig brain homogenate; Radioligand: [³H]DPDPE | - | > 42 | [7] |
Note: Kᵢ (inhibition constant) and Kₔ (dissociation constant) values are dependent on specific experimental conditions, including tissue/cell preparation, radioligand used, and buffer composition. The (-)-enantiomer is the more active form.[8]
In Vitro Functional Pharmacology
The agonist activity of this compound is quantified using functional assays that measure downstream signaling events following receptor activation. Common assays include the [³⁵S]GTPγS binding assay, which measures G protein activation, and cAMP accumulation assays, which measure the inhibition of adenylyl cyclase.
Table 2: In Vitro Functional Activity of U-50488
| Assay Type | Species/Cell Line | Potency (EC₅₀ / IC₅₀) | Efficacy (% of Standard) | Reference(s) |
| [³⁵S]GTPγS Binding | Rat Brain Membranes | 8.2 nM (EC₅₀) | Not specified | [9] |
| cAMP Accumulation | CHO-hKOR cells | 1.7 nM (EC₅₀) | Full agonist | [10] |
| β-Arrestin-2 Recruitment | PathHunter® Assay | 30.2 nM (EC₅₀) | Full agonist (100%) | [11] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the KOR (e.g., CHO or HEK293 cells) or from brain tissue homogenates.[12] Cells are harvested, lysed in a hypotonic buffer with protease inhibitors, and homogenized. The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes, which are then washed and resuspended in binding buffer.[12]
-
Assay Setup: In a 96-well plate, receptor membranes (10-20 µg protein), a fixed concentration of a suitable KOR radioligand (e.g., [³H]U-69,593, near its Kₔ value), and varying concentrations of the unlabeled test compound (this compound) are combined in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]
-
Incubation: The plate is incubated (e.g., 60-90 minutes at 25°C) to allow the binding reaction to reach equilibrium.[12]
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while unbound ligand passes through.[12]
-
Washing: Filters are quickly washed with ice-cold wash buffer to minimize non-specific binding.[12]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as percent inhibition of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of U-50488 that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[13][14]
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
Detailed Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes expressing KOR are prepared.[15]
-
Assay Setup: Membranes (e.g., 50 µg protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 30 µM) to ensure G proteins are in the inactive, GDP-bound state.[16]
-
Reaction Initiation: The reaction is initiated by adding [³⁵S]GTPγS (e.g., 0.1 nM) and varying concentrations of the agonist (this compound).[16]
-
Incubation: The mixture is incubated (e.g., 60 minutes at 25°C) to allow for agonist-stimulated exchange of GDP for [³⁵S]GTPγS on the Gα subunits.[13][16]
-
Termination and Measurement: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[14]
-
Data Analysis: Data are expressed as the percentage of stimulation over basal levels. A concentration-response curve is generated, and non-linear regression is used to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect), which are measures of the agonist's potency and efficacy, respectively.
In Vivo Pharmacological Effects
In preclinical animal models, this compound produces a distinct profile of effects consistent with KOR activation.
-
Analgesia: It demonstrates antinociceptive effects in various models of pain, including thermal (hot-plate, tail-flick), mechanical, and chemical visceral (writhing) pain.[1][17][18]
-
Aversive and Dysphoric Effects: Unlike MOR agonists which are rewarding, this compound is known to produce aversion, as measured by conditioned place aversion (CPA) assays, and to depress intracranial self-stimulation (ICSS).[17] These effects are thought to be a major limiting factor for the therapeutic potential of KOR agonists.
-
Neurochemical Effects: KOR activation by U-50488 generally leads to a decrease in dopamine release in reward-related brain regions like the nucleus accumbens, which is believed to underlie its aversive properties.[19]
-
Other Effects: Other reported in vivo effects include sedation, motor incoordination, diuresis, and elevations in corticosteroids.[1][11]
Conclusion
This compound remains an indispensable pharmacological tool. Its high selectivity for the kappa opioid receptor allows for precise interrogation of the KOR system's function in the central nervous system and periphery. The data and protocols summarized in this guide underscore its well-characterized profile as a potent KOR agonist. Understanding its dual signaling through G protein and β-arrestin pathways is crucial for the ongoing development of next-generation KOR ligands that may retain therapeutic benefits while minimizing the characteristic adverse effects associated with this class of compounds.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50488 - Wikipedia [en.wikipedia.org]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects [mdpi.com]
- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 16. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disruption of the kappa-opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective kappa-agonist U-50,488H and attenuates morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of (+)-U-50488 on kappa opioid receptors
An In-depth Technical Guide on the Mechanism of Action of U-50488 on Kappa Opioid Receptors
Executive Summary
U-50488 is a seminal compound in opioid research, recognized as one of the first highly selective agonists for the kappa opioid receptor (KOR). Its mechanism of action is multifaceted, extending beyond classical G-protein signaling to include β-arrestin pathway recruitment and even non-receptor-mediated effects. A critical aspect of its pharmacology is its stereoselectivity; the KOR agonist activity resides almost exclusively in the (-)-(1S,2S)-enantiomer, whereas the (+)-(1R,2R)-enantiomer is largely inactive at the KOR but contributes to non-opioid effects such as sodium channel blockade.
Upon binding to the KOR, the active (-)-U-50488 enantiomer initiates a cascade of intracellular events. The primary, canonical pathway involves the activation of pertussis toxin-sensitive Gi/o heterotrimeric G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, G-protein activation modulates ion channel activity, primarily causing the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), particularly P/Q-type. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the foundations of its analgesic and other central nervous system effects.
In addition to G-protein-dependent signaling, U-50488 also promotes the phosphorylation of the KOR by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This interaction mediates receptor desensitization and internalization via a dynamin-dependent mechanism and can initiate distinct, G-protein-independent signaling cascades, including the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. The balance between G-protein and β-arrestin signaling, known as biased agonism, is a key area of modern KOR ligand development aimed at separating therapeutic effects from adverse side effects.
This guide provides a detailed examination of these mechanisms, supported by quantitative data, comprehensive experimental protocols, and visualizations of the key pathways and workflows.
Receptor Binding Profile
The defining characteristic of U-50488 is its high selectivity for the kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. This selectivity is a cornerstone of its utility as a pharmacological tool. The binding affinity is stereospecific, with the (-)-(1S,2S) enantiomer possessing high affinity for the KOR, while the (+)-(1R,2R) enantiomer is significantly weaker.
Table 1: Receptor Binding Affinities (K_i) of U-50488
| Compound | Receptor | K_i (nM) | Selectivity (vs. KOR) | Reference(s) |
|---|---|---|---|---|
| U-50488 (racemate) | Kappa (KOR) | ~1.2 | - | |
| Mu (μ₁) | ~370 | ~308-fold vs. KOR | ||
| Mu (μ₂) | > 500 | > 417-fold vs. KOR | ||
| Delta (DOR) | > 500 | > 417-fold vs. KOR | ||
| (-)-(1S,2S)-U-50488 | Kappa (KOR) | Active | High |
| (+)-(1R,2R)-U-50488 | Kappa (KOR) | Inactive | - | |
KOR-Mediated Signal Transduction
G-Protein Dependent Signaling
The canonical mechanism of action for U-50488 at the KOR is through the activation of inhibitory Gi/o proteins. This pathway is responsible for the primary effects of neuronal inhibition.
-
G-Protein Activation: Binding of U-50488 induces a conformational change in the KOR, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.
-
Downstream Effectors: The activated Gαi subunit dissociates from the Gβγ dimer.
-
Gαi directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.
-
Gβγ directly interacts with and opens GIRK channels, leading to K⁺ efflux and membrane hyperpolarization. It also inhibits voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and subsequent neurotransmitter release.
-
Caption: Canonical G-protein signaling cascade initiated by U-50488 at the KOR.
Table 2: Functional Potency of U-50488 in G-Protein Dependent Assays
| Assay Type | Parameter | Value | Cell System | Notes | Reference(s) |
|---|---|---|---|---|---|
| [³⁵S]GTPγS Binding | E_max | Full Agonist | HEK 293T cells | U-50488 is used as a reference full agonist. | |
| P-type Ca²⁺ Channel Inhibition | IC₅₀ | 89 nM | Rat cerebellar Purkinje neurons | High-affinity, G-protein dependent component. |
| Adenylyl Cyclase Inhibition | Inhibition | Dose-dependent | Rat spinal cord membranes | Effect is stereospecific and GTP-dependent. | |
β-Arrestin Dependent Signaling
Beyond G-protein coupling, agonist binding also triggers a distinct pathway involving β-arrestin, which is crucial for receptor regulation and potentially for mediating a different subset of cellular responses.
-
Receptor Phosphorylation: The agonist-occupied KOR is a substrate for G-protein-coupled receptor kinases (GRKs). GRKs phosphorylate serine and threonine residues on the intracellular loops and C-terminal tail of the receptor.
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.
-
Downstream Consequences:
-
Desensitization: β-arrestin binding sterically hinders the G-protein from coupling to the receptor, effectively uncoupling it from its primary signaling pathway.
-
Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin, AP-2) to initiate receptor internalization into endosomes. For the human KOR, U-50488H induces internalization in a β-arrestin and dynamin-dependent manner.
-
Signal Transduction: β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling waves. Activation of the p38 MAPK pathway has been linked to KOR-mediated β-arrestin signaling.
-
Caption: β-arrestin pathway showing receptor phosphorylation, internalization, and signaling.
Non-Opioid Receptor Mediated Actions
Evidence suggests that U-50488 enantiomers can exert physiological effects independent of the kappa opioid receptor, primarily through direct interaction with ion channels. This is particularly relevant for the (+)-enantiomer, which lacks significant KOR affinity.
-
Sodium Channel Blockade : Both the (+)- and (-)-enantiomers of U-50488 have been shown to block sodium channels, an action that can contribute to peripheral antinociceptive effects independent of KOR activation.
-
Calcium Channel Blockade : U-50488 can inhibit P-type and other voltage-gated calcium channels through a low-affinity, G-protein-independent mechanism. This direct channel block occurs at higher concentrations than those required for KOR-mediated inhibition and is not blocked by KOR antagonists.
Table 3: Non-Opioid Receptor Mediated Effects of U-50488
| Effect | Enantiomer(s) | Parameter | Value | Notes | Reference(s) |
|---|---|---|---|---|---|
| P-type Ca²⁺ Channel Inhibition | Racemate | IC₅₀ | 11 µM | Low-affinity, G-protein independent component. |
| Sodium Channel Blockade | (+) and (-) | Inhibition | Dose-dependent | Contributes to peripheral antinociception. | |
Detailed Experimental Protocols
The characterization of U-50488's mechanism of action relies on a suite of well-established in vitro assays.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (K_i) of a compound for a receptor.
-
Objective: To measure the concentration of U-50488 required to displace a specific radiolabeled ligand from the KOR.
-
Methodology:
-
Receptor Source: Prepare cell membranes from a stable cell line (e.g., CHO, HEK293) expressing the human KOR.
-
Incubation: Incubate the membranes with a fixed concentration of a KOR-selective radioligand (e.g., [³H]U-69,593) and varying concentrations of unlabeled U-50488.
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate bound from free radioligand by filtering the mixture through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of radioligand displaced against the concentration of U-50488 to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the K_i using the Cheng-Prusoff equation.
-
(+)-U-50488: A Technical Guide to its Opioid Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of (+)-U-50488, a selective kappa-opioid receptor (KOR) agonist. The document details its binding affinity and selectivity for the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes, supported by quantitative data from various studies. Detailed experimental methodologies for the cited binding assays are provided, along with visualizations of experimental workflows and relevant signaling pathways.
Introduction
This compound is a potent and highly selective non-opioid agonist for the kappa-opioid receptor.[1][2] It has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of the KOR system.[2][3] This guide focuses on the fundamental aspect of its molecular pharmacology: its interaction with opioid receptor subtypes. Understanding the binding affinity and selectivity is crucial for interpreting its biological effects and for the development of novel KOR-targeted therapeutics.
Binding Affinity and Selectivity of this compound
The binding affinity of this compound for the three main opioid receptor subtypes (kappa, mu, and delta) has been determined through radioligand binding assays. The data consistently demonstrates a high affinity and selectivity for the kappa-opioid receptor.
Quantitative Binding Data
The following table summarizes the binding affinity (Ki, IC50) of this compound for human, rat, and guinea pig opioid receptors.
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Kappa (κ) | Human | Competition Binding | [3H]Diprenorphine | 8.1 | - | IUPHAR/BPS Guide to PHARMACOLOGY |
| Human | Competition Binding | [3H]U-69593 | - | 5.4 | IUPHAR/BPS Guide to PHARMACOLOGY | |
| Guinea Pig | Competition Binding | Not Specified | 12 | - | Clark & Pasternak, 1988[4] | |
| Mu (μ) | Guinea Pig | Competition Binding | Not Specified | 370 | - | Clark & Pasternak, 1988[4] |
| Delta (δ) | Guinea Pig | Competition Binding | Not Specified | >500 | - | Clark & Pasternak, 1988[4] |
As evidenced by the data, this compound exhibits a significantly higher affinity for the kappa-opioid receptor compared to the mu and delta subtypes, with selectivity ratios often reported to be over 1000-fold for kappa versus mu and delta receptors.[5]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) and concentration for 50% inhibition (IC50) of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols.
Materials and Reagents
-
Cell Lines or Tissue: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa, mu, or delta opioid receptor. Alternatively, brain tissue homogenates (e.g., from guinea pig or rat) can be used.
-
Radioligand: A tritiated ligand with high affinity for the target receptor. For KOR, [3H]U-69,593 or [3H]diprenorphine are commonly used. For MOR, [3H]DAMGO is a standard choice, and for DOR, [3H]naltrindole is often employed.
-
Competitor: Unlabeled this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A vacuum manifold for rapid filtration.
-
Scintillation Counter: To measure radioactivity.
Membrane Preparation
-
Cell Culture: Grow CHO or HEK293 cells expressing the desired opioid receptor subtype to confluency.
-
Harvesting: Scrape cells into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Polytron or similar device.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA method). Store at -80°C until use.
Competition Binding Assay Procedure
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
A range of concentrations of unlabeled this compound (the competitor).
-
For determining non-specific binding, a high concentration of a non-radioactive, high-affinity ligand for the target receptor (e.g., unlabeled naloxone).
-
-
Initiation: Add the prepared cell membranes to each well to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor) for each concentration of this compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Selectivity Profile of this compound
Caption: Binding selectivity of this compound for opioid receptors.
Kappa-Opioid Receptor Downstream Signaling
Caption: Downstream signaling pathways of the Kappa-Opioid Receptor.
Conclusion
This compound is a well-characterized, highly selective KOR agonist, a property that is firmly established through extensive radioligand binding studies. Its high affinity for the KOR, coupled with its significantly lower affinity for MOR and DOR, makes it an invaluable pharmacological tool. The methodologies outlined in this guide provide a framework for the continued investigation of KOR ligands and their interactions with opioid receptors. The visualization of its selectivity and the downstream signaling pathways further aids in understanding its mechanism of action, which is critical for both basic research and the development of new therapeutics targeting the kappa-opioid system.
References
Downstream Signaling Pathways Activated by (+)-U-50488: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 is a highly selective kappa opioid receptor (KOR) agonist that has been instrumental in elucidating the complex signaling mechanisms of this G protein-coupled receptor (GPCR). Its activation of KOR initiates a cascade of intracellular events that are not limited to the canonical G protein-dependent pathways but also encompass G protein-independent mechanisms, including β-arrestin recruitment and the subsequent activation of mitogen-activated protein kinases (MAPKs). Furthermore, evidence suggests the involvement of other significant signaling cascades such as the PI3K/Akt and Ca²⁺/CaMKII/CREB pathways. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling networks.
Core Signaling Pathways
Activation of the kappa opioid receptor by this compound initiates two major signaling branches: G protein-dependent and G protein-independent pathways.
G Protein-Dependent Signaling
Upon binding of this compound, the KOR undergoes a conformational change, facilitating its interaction with and activation of heterotrimeric G proteins of the Gi/o family. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate downstream effectors.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx and subsequent neurotransmitter release.[1]
G Protein-Independent Signaling: β-Arrestin Pathway
Following agonist binding and G protein activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2) to the receptor.
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.
-
MAPK Activation: β-arrestin can act as a scaffold protein, bringing components of the mitogen-activated protein kinase (MAPK) cascade into proximity, leading to their activation. For the KOR, this includes the activation of p38 MAPK and c-Jun N-terminal kinase (JNK).[2]
Other Activated Pathways
-
PI3K/Akt Pathway: Studies have indicated that KOR activation by this compound can lead to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]
-
Ca²⁺/CaMKII/CREB Pathway: Activation of the KOR by this compound has been shown to modulate intracellular calcium levels and subsequently activate Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB), which are involved in synaptic plasticity and gene expression.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound activity in various functional assays.
Table 1: Receptor Binding Affinity
| Parameter | Radioligand | Cell Line/Tissue | Value (nM) | Reference |
| Ki | [³H]U-69,593 | CHO-hKOR | ~0.2-1.1 | [4] |
| Ki | [³H]ethylketocyclazocine | Guinea pig brain | 8.96 | [7] |
Table 2: G Protein-Dependent Signaling
| Assay | Parameter | Cell Line/Tissue | Value | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | CHO-mKOR | 21.7 nM | [2] |
| cAMP Inhibition | IC₅₀ | HEK293-mKOR | 1.26 - 1.5 nM | [2] |
| Ca²⁺ Channel Inhibition | IC₅₀ | Rat DRG neurons | 4.32 µM | [8] |
| Dopamine Release Inhibition | EC₅₀ | Mouse NAc core (rostral) | Not specified | [9] |
| Dopamine Release Inhibition | EC₅₀ | Mouse NAc core (caudal) | Not specified | [9] |
Table 3: β-Arrestin Recruitment and MAPK Activation
| Assay | Parameter | Cell Line | Value | Reference |
| β-Arrestin2 Recruitment | EC₅₀ | HEK293 | 4886 nM (as PAM) | [2] |
| p38 MAPK Phosphorylation | Emax | BLA pyramidal neurons | Dose-dependent increase | [2] |
Note: Values can vary depending on the specific experimental conditions, cell line, and assay format used.
Signaling Pathway and Experimental Workflow Diagrams
Caption: G Protein-Dependent Signaling Cascade.
Caption: β-Arrestin Mediated Signaling Pathway.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid receptor.
-
Materials:
-
Cell membranes from cells stably expressing KOR (e.g., CHO-KOR or HEK-KOR cells).
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Non-labeled U-69,593 for determination of non-specific binding.
-
This compound solutions of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of [³H]U-69,593 (typically at its Kd value), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled U-69,593 (e.g., 10 µM).
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding (Total - Non-specific) and determine the IC₅₀ value of this compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To measure the ability of this compound to activate G proteins coupled to the KOR.
-
Materials:
-
Cell membranes from KOR-expressing cells.
-
[³⁵S]GTPγS.
-
GDP.
-
Unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound solutions.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate by filtration through glass fiber filters.
-
Wash filters and measure radioactivity via scintillation counting.
-
Plot the concentration-response curve to determine EC₅₀ and Emax values.
-
cAMP Inhibition Assay
-
Objective: To quantify the functional consequence of Gαi/o activation by measuring the inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole KOR-expressing cells (e.g., CHO-KOR or HEK-KOR).
-
Forskolin (an adenylyl cyclase activator).
-
This compound solutions.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-treat cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Generate a dose-response curve to calculate the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the KOR upon this compound stimulation.
-
Materials:
-
Cell line co-expressing KOR and a β-arrestin fusion protein (e.g., PathHunter or Tango assay cell lines).
-
This compound solutions.
-
Assay-specific detection reagents.
-
-
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add varying concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's protocol.
-
Measure the resulting signal (e.g., luminescence or fluorescence).
-
Plot the concentration-response curve to determine EC₅₀ and Emax values.
-
MAPK (ERK1/2, p38, JNK) Phosphorylation Assay (Western Blot)
-
Objective: To detect the activation of MAPK pathways by measuring the phosphorylation of ERK1/2, p38, and JNK.
-
Materials:
-
KOR-expressing cells.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total protein antibody to normalize for loading.
-
Quantify band intensities using densitometry.
-
PI3K/Akt Pathway Activation Assay (Western Blot)
-
Objective: To determine the activation of the PI3K/Akt pathway via phosphorylation of Akt.
-
Materials:
-
KOR-expressing cells or tissue lysates.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (e.g., at Ser473 or Thr308), anti-total-Akt.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Procedure:
-
Follow the general Western blot protocol as described for MAPK phosphorylation.
-
Use specific primary antibodies for phosphorylated and total Akt.
-
Quantify the ratio of phosphorylated Akt to total Akt to determine the level of activation.
-
Ca²⁺/CaMKII/CREB Pathway Activation Assay (Western Blot)
-
Objective: To measure the activation of CaMKII and CREB through phosphorylation.
-
Materials:
-
KOR-expressing cells or tissue lysates.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-CaMKII (e.g., at Thr286), anti-total-CaMKII, anti-phospho-CREB (e.g., at Ser133), anti-total-CREB.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Procedure:
-
Follow the general Western blot protocol.
-
Use specific primary antibodies for the phosphorylated and total forms of CaMKII and CREB.[4]
-
Quantify the phosphorylation status to assess pathway activation.
-
Conclusion
This compound serves as a critical pharmacological tool for dissecting the multifaceted signaling of the kappa opioid receptor. Its ability to engage both G protein-dependent and -independent pathways highlights the complexity of KOR function. The methodologies and data presented in this guide provide a comprehensive framework for researchers to investigate these signaling cascades, ultimately contributing to a deeper understanding of KOR physiology and the development of novel therapeutics targeting this receptor. The continued exploration of these pathways will be essential for designing biased agonists that can selectively engage desired signaling arms to achieve therapeutic benefit while minimizing adverse effects.
References
- 1. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κ-Opioid Receptor Agonist Ameliorates Postoperative Neurocognitive Disorder by Activating the Ca2+/CaMKII/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation | PLOS One [journals.plos.org]
- 8. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
In Vitro Characterization of (+)-U-50488 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of the enantiomers of the selective kappa opioid receptor (KOR) agonist, (+)-U-50488. This document details their binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental protocols are provided to enable researchers to conduct similar characterizations.
Introduction
U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a potent and selective agonist for the kappa opioid receptor (KOR).[1] As a chiral molecule, U-50488 exists as a pair of enantiomers: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488. It is well-established that the pharmacological activity of chiral drugs can reside primarily in one enantiomer. This guide focuses on the in vitro methods used to differentiate the pharmacological profiles of these two enantiomers.
Binding Affinity and Selectivity
The initial step in characterizing the enantiomers of U-50488 is to determine their binding affinities for the kappa opioid receptor, as well as for the mu (MOR) and delta (DOR) opioid receptors to establish their selectivity profiles. Radioligand binding assays are the standard method for this determination.
Quantitative Data: Opioid Receptor Binding Affinities
The binding affinities of the U-50488 enantiomers have been determined using competitive binding assays with radiolabeled ligands. The data clearly indicate that the (-)-(1S,2S) enantiomer possesses a significantly higher affinity for the kappa opioid receptor compared to the (+)-(1R,2R) enantiomer.
| Compound | Receptor | Radioligand | Apparent Kd (nM) | Reference |
| (-)-(1S,2S)-U-50488 | Kappa | [3H]U-69,593 | 0.89 | [2] |
| (+)-(1R,2R)-U-50488 | Kappa | [3H]U-69,593 | 299 | [2] |
| (-)-U-50488 | Kappa | - | 2.2 | [3] |
| (-)-U-50488 | Mu | - | 430 | [3] |
Experimental Protocol: Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of U-50488 enantiomers at the human kappa opioid receptor (hKOR) expressed in CHO-K1 cells.[4][5]
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing hKOR.
-
Radioligand: [3H]U-69,593 (a selective KOR agonist).
-
Test Compounds: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488.
-
Non-specific Binding Control: Unlabeled U-69,593 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize CHO-hKOR cells in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 20 µg/µL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 1 mL:
-
Cell membranes (e.g., 20 µg of protein).
-
Varying concentrations of the test compound (U-50488 enantiomer).
-
[3H]U-69,593 at a concentration near its Kd (e.g., 0.4 nM).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add 10 µM unlabeled U-69,593.
-
-
-
Incubation:
-
Incubate the plate for 60 minutes at 25°C.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Functional Activity
The functional activity of the U-50488 enantiomers is assessed to determine their ability to activate the KOR and initiate downstream signaling cascades. The primary signaling pathway for KOR involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]
G-Protein Activation: [35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to the KOR. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[4][7]
This protocol is designed for assessing the functional potency of U-50488 enantiomers at hKOR.[4][8]
Materials:
-
Cell Membranes: Membranes from CHO-hKOR cells.
-
[35S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test Compounds: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488.
-
Positive Control: A known KOR full agonist (e.g., U-69,593).
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
Cell membranes (e.g., 2.5 µg of protein).
-
Assay buffer containing GDP (e.g., 10 µM).
-
Varying concentrations of the test compound or positive control.
-
For non-specific binding, add 10 µM unlabeled GTPγS.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to each well to a final concentration of ~0.1 nM.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax values using a sigmoidal dose-response curve fit.
-
Downstream Signaling: cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels.
Racemic U-50488 has been shown to inhibit cAMP production with an EC50 of 0.61 nM in a cell-based assay using rat KOR.[9] Functional activity data for U-50488 in a cAMP assay also exists, though not broken down by enantiomer.[10] The following protocol can be used to determine the specific activity of each enantiomer.
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in CHO-hKOR cells.
Materials:
-
Cells: CHO-hKOR cells.
-
Test Compounds: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488.
-
Forskolin: To stimulate adenylyl cyclase.
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Culture Medium.
-
Assay Buffer.
Procedure:
-
Cell Plating:
-
Seed CHO-hKOR cells into a 96-well or 384-well plate and culture overnight.
-
-
Compound Addition:
-
Remove the culture medium and add assay buffer containing various concentrations of the test compounds.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add a concentration of forskolin that elicits a submaximal stimulation of cAMP production (e.g., EC80).
-
Incubate for a further 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration.
-
Determine the IC50 and Emax values from the curve.
-
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to GPCRs can also trigger the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and activation of distinct signaling pathways.
Studies on analogues of U-50488 have utilized the PathHunter® β-arrestin2 recruitment assay.[10] While specific data for the individual enantiomers of U-50488 is not detailed in the provided search results, the following protocol can be employed to investigate their β-arrestin recruitment profiles.
This protocol is based on the PathHunter® assay principle.[10]
Materials:
-
Cells: PathHunter® CHO-hKOR β-arrestin2 cells.
-
Test Compounds: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488.
-
Positive Control: A known KOR agonist that induces β-arrestin recruitment.
-
PathHunter® Detection Reagents.
-
Cell Culture Plates (384-well, white).
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the PathHunter® cells into 384-well white plates and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter® detection reagents according to the manufacturer's instructions.
-
Measure the luminescence generated using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax values for β-arrestin2 recruitment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical G-protein signaling pathway for KOR agonists.
Caption: β-Arrestin recruitment and downstream signaling.
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the [35S]GTPγS binding assay.
Conclusion
The in vitro characterization of the this compound enantiomers reveals a significant stereoselectivity in their interaction with the kappa opioid receptor. The (-)-(1S,2S) enantiomer is the eutomer, exhibiting substantially higher binding affinity for the KOR. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to further investigate the functional consequences of this stereoselectivity, including G-protein activation, downstream cAMP signaling, and β-arrestin recruitment. A thorough understanding of the in vitro pharmacology of each enantiomer is crucial for the development of more selective and potentially safer KOR-targeted therapeutics.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Stereoselective Activity of U-50488 Enantiomers at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the pharmacological activity of the enantiomers of the selective kappa-opioid receptor (KOR) agonist, U-50488. U-50488, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide, is a potent tool in the study of KOR function and a lead compound in the development of novel analgesics. Its activity is highly dependent on its stereochemistry, with one enantiomer being significantly more active than the other. This guide details their respective binding affinities, functional activities, and the underlying experimental methodologies.
Core Findings: Stereoselectivity of U-50488
The pharmacological activity of U-50488 resides almost exclusively in its (-)-(1S,2S) enantiomer.[1][2] This enantiomer demonstrates high affinity and functional potency at the kappa-opioid receptor, while the (+)-(1R,2R) enantiomer is largely inactive at this receptor.[3]
Data Presentation: Quantitative Comparison of U-50488 Enantiomers
The following tables summarize the quantitative data on the binding affinity and functional activity of the (+)-U-50488 and (-)-U-50488 enantiomers at the kappa-opioid receptor.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Binding Parameter (Ki/Kd, nM) | Radioligand Used | Reference |
| (-)-(1S,2S)-U-50488 | Kappa (KOR) | 2.2 (Kd) | Not Specified | [1] |
| (-)-(1S,2S)-U-50488 | Mu (MOR) | 430 (Kd) | Not Specified | [1] |
| (+)-(1R,2R)-U-50488 | Kappa (KOR) | 1298 ± 49 (Ki) | [3H]Bremazocine | [3] |
| Racemic (±)-U-50488 | Kappa (KOR) | 114 (Ki) | [3H]Ethylketocyclazocine | [4] |
| Racemic (±)-U-50488 | Mu (MOR) | 6100 (Ki) | [3H]Ethylketocyclazocine | [4] |
Table 2: Functional Activity at Kappa-Opioid Receptor
| Compound | Assay Type | Parameter (EC50) | System | Reference |
| Racemic U-50488 | Dopamine Release Inhibition | Significant inhibition at 0.01-1.0 µM | Rat Nucleus Accumbens Slices | [5] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize the activity of U-50488 enantiomers. These protocols are synthesized from established methods in the field.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of the U-50488 enantiomers for the kappa-opioid receptor by measuring their ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Rat brain tissue (e.g., cortex or striatum, known to have high KOR density) is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand for KOR, such as [3H]U-69,593 or [3H]bremazocine (typically at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled competitor ligand (this compound or (-)-U-50488).
-
The prepared membrane homogenate (typically 50-200 µg of protein).
-
-
Total binding is determined in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR agonist (e.g., 10 µM unlabeled U-50488).
-
The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This functional assay measures the G-protein activation following receptor agonism. It can be used to determine the potency (EC50) and efficacy (Emax) of the U-50488 enantiomers.[6][7]
1. Membrane Preparation:
-
Membranes are prepared from cells expressing the kappa-opioid receptor or from brain tissue as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Each well contains:
-
The prepared membranes.
-
Increasing concentrations of the agonist to be tested (this compound or (-)-U-50488).
-
A fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to enhance the agonist-stimulated signal).
-
-
Basal binding is measured in the absence of an agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated at 30°C for 60 minutes.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
4. Data Analysis:
-
The agonist-stimulated binding is calculated by subtracting the basal binding.
-
A dose-response curve is generated by plotting the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) are determined by non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of U-50488 Enantiomers at the Kappa-Opioid Receptor
Caption: KOR signaling by U-50488 enantiomers.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive binding assay.
Experimental Workflow for [35S]GTPγS Functional Assay
Caption: Workflow for a GTPγS functional assay.
Conclusion
The data conclusively demonstrate that the kappa-opioid receptor activity of U-50488 is stereoselective, with the (-)-(1S,2S) enantiomer being the active form. The (+)-(1R,2R) enantiomer shows negligible affinity for the kappa-opioid receptor. This stereoselectivity is a critical consideration for researchers using U-50488 as a pharmacological tool and for the design of new, more potent, and selective KOR ligands in drug development. The provided experimental protocols and workflows serve as a guide for the in vitro characterization of such compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations in the stereochemistry of the kappa-selective opioid agonist U50,488 result in high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
initial reports on the analgesic properties of U-50488
An In-depth Technical Guide to the Initial Reports on the Analgesic Properties of U-50488
Executive Summary
U-50488, chemically identified as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, emerged as a structurally novel compound with potent analgesic properties.[1] Initial investigations distinguished it from traditional morphine-like opioids by its selective agonist activity at the kappa-opioid receptor (KOR), lacking the mu-opioid receptor (MOR) agonist or antagonist effects typical of other opioids of its time.[2] This selectivity presented U-50488 as a pivotal research tool for elucidating the physiological functions of the KOR system, particularly its role in nociception, without the confounding effects of MOR activation, such as physical dependence.[1] This document provides a comprehensive technical overview of the foundational studies that characterized the analgesic profile, receptor affinity, and mechanism of action of U-50488.
Pharmacological Profile: A Selective Kappa-Opioid Agonist
The primary mechanism underlying U-50488's effects is its selective binding to and activation of the KOR, a G protein-coupled receptor.[3][4] Unlike ketazocine and ethylketocyclazocine, which exhibit mixed mu and kappa agonist properties, U-50488 demonstrated a more refined and selective interaction with the KOR.[2] This selectivity is quantified by its binding affinity (Ki), which shows a significantly higher affinity for the kappa receptor compared to the mu receptor. The data from initial binding assays underscore this selectivity.
Data Presentation: Receptor Binding Affinity
The following table summarizes the receptor binding affinities of U-50488 from early studies. The selectivity ratio, calculated as the ratio of Ki for the µ-receptor to the Ki for the κ-receptor, highlights its preference for the kappa receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki µ / Ki κ) | Reference |
| Kappa (κ) | 114 | 53.5 | [5] |
| Mu (µ) | 6100 | [5] | |
| Kappa (κ) | 12 | 30.8 | [6] |
| Mu1 (µ1) | 370 | [6] |
Lower Ki values indicate higher binding affinity.
Preclinical Analgesic Efficacy
U-50488 demonstrated consistent, naloxone-reversible antinociceptive activity across a variety of preclinical pain models in rodents and rhesus monkeys.[1][7] These assays, which test for responses to thermal, mechanical, and chemical noxious stimuli, confirmed its analgesic properties.[1][8] Notably, the dose of naloxone required to antagonize U-50488's effects was higher than that needed for morphine, providing an early indication of a different receptor-mediated mechanism.[5] Furthermore, studies showed a lack of cross-tolerance with morphine, meaning that tolerance developed to morphine did not impact U-50488's analgesic efficacy, and vice-versa.[1][5][9]
Data Presentation: In Vivo Analgesic Potency
The following table presents the median effective dose (ED50) of U-50488 required to produce an analgesic effect in various standard animal models of nociception.
| Analgesic Assay | Species | ED50 (mg/kg) | Route of Administration | Reference |
| Shock-Avoidance/Escape | Rat | 8.71 | Subcutaneous (SC) | [10] |
| Warm Water Tail-Withdrawal | Rat | 7.74 | Intraperitoneal (i.p.) | [10] |
| Hot Plate | Mouse | ~4.42 | Not Specified | [11] |
| Acetic Acid Writhing | Mouse | ~0.89 | Not Specified | [11] |
Experimental Protocols
The characterization of U-50488's analgesic effects relied on standardized preclinical pain assays. The protocols for the tail-flick and hot-plate tests, two of the most common thermal nociception assays used in these initial studies, are detailed below.
Workflow Visualization
The general experimental workflow for assessing the analgesic properties of a compound like U-50488 is outlined in the diagram below.
A. Hot-Plate Test
This test assesses the response to a constant thermal stimulus, primarily measuring a supraspinally-mediated response.[12]
-
Apparatus: A hot-plate device with a precisely controlled surface temperature (typically 50-55°C) and a transparent cylinder to confine the animal.[10]
-
Protocol:
-
Acclimation: Animals are habituated to the testing room and handling.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[13][14]
-
Drug Administration: U-50488 or a vehicle control is administered via the desired route.
-
Post-Treatment Latency: At specific time points after administration (e.g., 15, 30, 60 minutes), the animal is returned to the hot plate and the response latency is measured again.[10] An increase in latency compared to baseline and vehicle controls indicates an analgesic effect.
-
B. Tail-Flick Test
First described by D'Amour and Smith in 1941, this test measures a spinally-mediated reflex to a thermal stimulus applied to the animal's tail.[12][15]
-
Apparatus: A tail-flick analgesiometer that focuses a radiant heat source onto the tail or a warm water bath maintained at a constant temperature.[10][15]
-
Protocol:
-
Acclimation & Restraint: The animal is gently restrained, with its tail exposed.
-
Baseline Latency: The heat source is applied to a portion of the tail, and the time taken for the animal to withdraw or "flick" its tail is recorded.[15] A cut-off time (e.g., 10-15 seconds) is enforced to prevent injury.[10][12]
-
Drug Administration: U-50488 or vehicle is administered.
-
Post-Treatment Latency: The tail-flick latency is re-measured at predetermined intervals following drug administration to assess the analgesic effect.[15][16]
-
Mechanism of Action and Signaling Pathways
Activation of the KOR by U-50488 initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors.[4][17] The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[3][17] Additionally, KOR activation leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[3][17] These actions collectively reduce neuronal excitability, which is believed to underlie the analgesic effect. More recent research has also identified a β-arrestin-dependent signaling pathway, which is thought to mediate some of the adverse effects associated with KOR agonists, such as dysphoria.[4][18]
Selectivity and Comparative Effects
The key finding of the initial U-50488 reports was its distinct pharmacological profile compared to MOR agonists. This selectivity is not merely a matter of receptor affinity but translates into significant differences in the whole-animal physiological response.
-
Physical Dependence: Unlike morphine, chronic administration of U-50488 did not lead to a morphine-type physical dependence syndrome.[1] Rats treated chronically with U-50488 showed few signs of withdrawal when challenged with an opioid antagonist.[7]
-
Cross-Tolerance: U-50488 does not produce cross-tolerance to morphine, indicating that the analgesic effects are mediated by separate receptor systems.[5][9]
-
Other Effects: In addition to analgesia, U-50488 was found to produce sedation, diuresis, and elevations in corticosteroids, effects also mediated by the KOR.[1]
Conclusion
The initial reports on U-50488 fundamentally advanced the understanding of opioid pharmacology by providing the scientific community with a highly selective KOR agonist.[1][2] These foundational studies established its profile as a potent, non-addictive analgesic in preclinical models, clearly distinguishing its mechanism from that of mu-opioid agonists like morphine.[1][5] By demonstrating that kappa-receptor activation could produce strong analgesia without inducing morphine-like physical dependence, U-50488 became an invaluable tool for dissecting the distinct roles of opioid receptor subtypes and continues to serve as a benchmark for the development of novel, non-addictive analgesics.[1][18]
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with (+)-U-50488
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of (+)-U-50488, a selective kappa-opioid receptor (KOR) agonist, in in vivo rodent studies. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing their experimental protocols.
Introduction
This compound, chemically known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a potent and selective agonist for the kappa-opioid receptor.[1] It is widely used in preclinical research to investigate the physiological and behavioral roles of the KOR system, which is implicated in pain modulation, stress responses, aversion, and addiction.[2][3] Unlike mu-opioid receptor agonists that produce euphoria, KOR activation by agonists like U-50488 can lead to aversive and dysphoric states.[2]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data on the administration and effects of this compound in rats and mice from various studies.
Table 1: Effective Doses of this compound in Rats for Various In Vivo Assays
| Assay Type | Strain | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Reference |
| Intracranial Self-Stimulation (ICSS) | Sprague-Dawley | Intraperitoneal (i.p.) | 1 - 5.6 | Dose-dependent depression of ICSS.[4] | [4] |
| Diuresis | Wistar | Intraperitoneal (i.p.) | 3 - 10 | Increased urine output. | [5] |
| Levodopa-Induced Motor Alterations | Sprague-Dawley | Intraperitoneal (i.p.) | 0.5 - 3 | Reversal of motor alterations at lower doses.[6] | [6] |
| Analgesia (Tail-Flick Test) | Sprague-Dawley | Intraperitoneal (i.p.) | 8 | Analgesic effects. | [7] |
| Conditioned Place Aversion | Neonatal Pups | Peripheral Injection | 1 - 30 | Learned avoidance of odor-paired side. | [8] |
| Attenuation of Ethanol Intake | - | Intraperitoneal (i.p.) | 2.5 - 10 | Dose-dependent decrease in ethanol intake.[9] | [9] |
| Cocaine/Morphine Self-Administration | Wistar | Intravenous (i.v.) Pre-treatment | - | Dose-dependently decreased intake of cocaine and morphine.[10] | [10] |
| Inflammatory Hyperalgesia | - | Local Paw Injection | 0.003 - 0.03 (in paw) | Inhibition of PGE2-induced mechanical hyperalgesia.[11] | [11] |
Table 2: Effective Doses of this compound in Mice for Various In Vivo Assays
| Assay Type | Strain | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Reference |
| Food Intake | BALB/c, C57BL/6J, DBA/J, CF-1 | - | - | Increased food intake.[12] | [12] |
| Visceral Pain (Acetic Acid-Induced Writhing) | - | Subcutaneous (s.c.) | 2 | Antinociception.[13] | [13] |
| Respiratory Effects | C57BL/6J | - | 5 | - | [14] |
| Motor Coordination (Rotarod) | C57BL/6J | - | 7.6 | - | [14] |
| Sedation (Open Field) | C57BL/6J | - | 10 | Sedative effects.[14] | [14] |
| Prepulse Inhibition (PPI) | C57BL/6 | Intraperitoneal (i.p.) | 1.25 - 10 | Dose-dependent disruption of PPI.[15] | [15] |
| Inflammatory Hyperalgesia | - | Local Paw Injection | 0.001 - 0.009 (in paw) | Inhibition of PGE2-induced mechanical hyperalgesia.[11] | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rodents.
Protocol 1: Assessment of Antinociceptive Effects (Acetic Acid-Induced Writhing Assay in Mice)
-
Objective: To evaluate the visceral pain-relieving effects of this compound.
-
Animals: Male or female mice.
-
Materials:
-
Procedure:
-
Habituation: Place mice individually in transparent observation chambers for a 15-minute habituation period.[13]
-
Drug Administration: Administer this compound (e.g., 2 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection in a volume of 10 µL/g body weight.[13]
-
Waiting Period: Allow 25 minutes for the drug to take effect.[13]
-
Induction of Writhing: Five minutes before testing (at the 25-minute mark post-drug administration), administer an intraperitoneal (i.p.) injection of acetic acid solution.[13]
-
Observation: Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a 10-minute observation period.[13]
-
-
Data Analysis: Compare the number of writhes in the drug-treated group to the vehicle-treated group. A significant reduction indicates an antinociceptive effect.
Protocol 2: Evaluation of Aversive Properties (Conditioned Place Preference/Aversion in Rats)
-
Objective: To determine if this compound produces rewarding or aversive effects.
-
Animals: Male or female rats.
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Conditioned place preference apparatus with distinct visual and tactile cues in each compartment.
-
-
Procedure:
-
Pre-Conditioning (Day 1): Allow rats to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for a particular compartment.
-
Conditioning (Days 2-5):
-
On alternate days, confine the rats to one compartment after an injection of this compound (e.g., 5 mg/kg, i.p.).
-
On the other days, confine the rats to the other compartment after an injection of vehicle. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Day 6): Allow the rats to again freely explore the entire apparatus in a drug-free state. Record the time spent in each compartment.
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired compartment during the post-conditioning phase compared to the pre-conditioning phase indicates conditioned place aversion.
Protocol 3: Assessment of Diuretic Effects in Rats
-
Objective: To measure the effect of this compound on urine output.
-
Animals: Adult male or female Wistar rats.[5]
-
Materials:
-
This compound hydrochloride
-
Saline
-
Metabolic cages for urine collection.
-
-
Procedure:
-
Water Loading: Prior to drug administration, water-load the rats (e.g., 2 x 20 ml/kg) to ensure adequate hydration and urine production.[5]
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or saline via intraperitoneal (i.p.) injection.[5]
-
Urine Collection: Place the rats in individual metabolic cages and collect urine over a specified period (e.g., 4 hours).[5]
-
Measurement: Measure the total volume of urine collected and correct for the animal's body weight.[5]
-
-
Data Analysis: Compare the urine volume in the drug-treated groups to the saline-treated group.
Mandatory Visualizations
Signaling Pathways of this compound
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological and behavioral effects of the agonist.
Caption: Signaling pathways activated by this compound binding to the kappa-opioid receptor.
Experimental Workflow for In Vivo Rodent Studies
A typical workflow for an in vivo study with this compound involves several key steps, from animal preparation to data analysis.
Caption: A generalized experimental workflow for in vivo rodent studies using this compound.
References
- 1. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rrpharmacology.ru [rrpharmacology.ru]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of acute and chronic administration of U50,488, a kappa opioid receptor agonist, in 6-OHDA-lesioned rats chronically treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aversive properties of the kappa opioid agonist U50,488 in the week-old rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective kappa-opioid receptor agonist U50,488H attenuates voluntary ethanol intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kappa-opioid receptor agonist U50,488H modulates cocaine and morphine self-administration in drug-naive rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of U50,488, a selective kappa agonist, on atypical mouse opiate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A Kappa Opioid Model of Atypical Altered Consciousness and Psychosis: U50488, DOI, AC90179 Effects on Prepulse Inhibition and Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a (+)-U-50488 Dose-Response Curve for Analgesia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a comprehensive dose-response curve for the selective κ-opioid receptor agonist, (+)-U-50488, in rodent models of analgesia. The provided methodologies, data presentation formats, and visual diagrams are intended to guide researchers in the accurate assessment of the analgesic properties of this compound.
Introduction
This compound is a highly selective agonist for the kappa-opioid receptor (KOR), which is a G protein-coupled receptor involved in mediating analgesia, as well as other physiological effects like diuresis and dysphoria.[1][2][3] Establishing a clear dose-response relationship is a critical step in the preclinical development of any analgesic compound. This involves determining the range of doses that produce a therapeutic effect, identifying the dose that produces the maximal effect, and calculating the dose that produces 50% of the maximal effect (ED50). This document outlines the protocols for two standard thermal nociception assays, the hot plate test and the tail-flick test, to generate the necessary data for constructing a dose-response curve for this compound.
Data Presentation
The following tables summarize quantitative data from literature for the analgesic effect of this compound in common rodent models.
Table 1: Analgesic Efficacy of this compound in the Warm-Water Tail Withdrawal Assay in Mice
| Dose (mg/kg, i.p.) | Mean Response Latency (s) | % Maximum Possible Effect (%MPE) |
| Vehicle | Baseline | 0 |
| 2 | - | - |
| 5 | 5.4 ± 0.47 | - |
| 10 | - | - |
| 25 | - | - |
Data adapted from a study on the dose-response of U50,488-induced antinociception.[4] Note: Specific %MPE values were not provided in this particular data set but can be calculated using the formula provided in the protocols section.
Table 2: ED50 Values for this compound in Various Analgesic Assays
| Assay | Animal Model | Route of Administration | ED50 (95% CI) |
| Formalin Test | Rat | Intrathecal | 6.20 nmol (3.05-12.59 nmol) |
| Warm Water Tail-Withdrawal | Mouse | Intraperitoneal | ~5 mg/kg |
Data synthesized from multiple sources.[5][6] The ED50 for the warm water tail-withdrawal assay is an approximation based on graphical data.
Experimental Protocols
Hot Plate Test
The hot plate test is a widely used method to evaluate the analgesic efficacy of drugs by measuring the latency of a thermal stimulus-induced response.[7]
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal on the hot plate surface.
-
Stopwatch.
-
Rodents (mice or rats).
-
This compound solution.
-
Vehicle control (e.g., saline).
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Gently place each animal individually on the hot plate within the Plexiglas cylinder and start the stopwatch. Record the latency to the first sign of nociception, which may include paw licking, shaking, or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, and any animal not responding within this time should be removed.
-
Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to establish a dose-response curve.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each dose and time point using the following formula:
%MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100[8]
Tail-Flick Test
The tail-flick test assesses the spinal reflex to a thermal stimulus and is another common method for evaluating analgesia.[9]
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
-
Stopwatch.
-
Rodents (mice or rats).
-
This compound solution.
-
Vehicle control (e.g., saline).
Protocol:
-
Acclimation: Acclimate the animals to the testing environment and the restrainer for several days before the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source of the analgesiometer. Activate the heat source and start the stopwatch. The time taken for the animal to flick its tail away from the heat is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[8]
-
Drug Administration: Administer this compound or vehicle control at various doses.
-
Post-Treatment Latency: At specific time intervals after drug administration, repeat the tail-flick measurement as described in step 2.
-
Data Analysis: Calculate the %MPE using the same formula as in the hot plate test.
Mandatory Visualizations
Caption: Experimental workflow for establishing a dose-response curve.
Caption: Signaling pathway of this compound-mediated analgesia.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 8. benchchem.com [benchchem.com]
- 9. Tail Flick Analgesia Meters [harvardapparatus.com]
Application Notes and Protocols for (+)-U-50488 in Conditioned Place Preference and Aversion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective kappa opioid receptor (KOR) agonist, (+)-U-50488, in conditioned place preference (CPP) and conditioned place aversion (CPA) assays. This document outlines the underlying signaling pathways, experimental design considerations, and step-by-step procedures for conducting these behavioral paradigms.
Introduction
This compound is a potent and selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) widely expressed in the central nervous system.[1] Activation of KORs is known to modulate a variety of physiological processes, including mood, reward, and stress responses.[2][3] In preclinical research, this compound is frequently employed to investigate the role of the KOR system in aversion and dysphoria, often manifesting as conditioned place aversion (CPA) in rodent models.[4][5] Understanding the effects of this compound in these assays is crucial for the development of novel therapeutics targeting the KOR system for conditions such as addiction, depression, and pain.[3]
Signaling Pathways of this compound
This compound exerts its effects by binding to and activating KORs. This activation initiates downstream signaling cascades through two primary pathways: G-protein dependent signaling and β-arrestin-2 dependent signaling.
-
G-protein Signaling: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o).[1] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[2][6] This pathway is primarily associated with the analgesic and anti-pruritic effects of KOR agonists.[3]
-
β-arrestin-2 Signaling: Following phosphorylation by G protein-coupled receptor kinases (GRKs), KORs can recruit β-arrestin-2.[7] This pathway is linked to the activation of p38 mitogen-activated protein kinase (MAPK) and is thought to mediate the aversive and dysphoric effects of KOR agonists, leading to CPA.[1][3][8]
Quantitative Data Summary
The effects of this compound in conditioned place preference/aversion assays are dose-dependent and can be influenced by factors such as sex and experimental conditions. The following tables summarize quantitative data from various studies.
| Study Species | Sex | Dose (mg/kg) | Route | Effect | Reference |
| Mouse | Male | 2.0 | i.p. | No significant effect | [4] |
| Mouse | Male | 5.0 | i.p. | No significant effect | [4] |
| Mouse | Male | 10.0 | i.p. | Conditioned Place Aversion | [4][5] |
| Mouse | Female | 2.5 | i.p. | Conditioned Place Aversion | [4][5] |
| Mouse | Female | 10.0 | i.p. | Conditioned Place Preference | [4] |
| Mouse | Male | 5.0 | i.p. | Suppression of Cocaine CPP (15 min pre) | [9] |
| Mouse | Male | 5.0 | i.p. | Potentiation of Cocaine CPP (60 min pre) | [9] |
| Mouse | - | 2.5 | i.p. | Conditioned Place Aversion | [10] |
| Rat | - | - | - | Produces Conditioned Place Aversion | [11] |
Experimental Protocols
A standard conditioned place preference/aversion protocol consists of three phases: pre-conditioning, conditioning, and testing.
I. Pre-Conditioning Phase (Day 1)
-
Objective: To establish the baseline preference of the animal for the different compartments of the conditioning apparatus.
-
Apparatus: A standard three-chamber CPP box is typically used, with two larger conditioning chambers distinguished by visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.
-
Procedure:
-
Place the animal in the central chamber and allow it to freely explore all three chambers for a set duration (typically 15-30 minutes).
-
Record the time spent in each of the two large conditioning chambers using automated tracking software or manual observation.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study. An unbiased design, where the drug is paired with the initially non-preferred side, is often employed.
-
II. Conditioning Phase (Days 2-5)
-
Objective: To associate one conditioning chamber with the effects of this compound and the other with a control substance (e.g., saline).
-
Procedure (Counterbalanced Design):
-
Day 2 (Drug Pairing):
-
Administer this compound (e.g., 2.5 - 10 mg/kg, i.p.) to the animal.
-
Immediately confine the animal to one of the conditioning chambers for a set duration (typically 30 minutes). The choice of chamber should be counterbalanced across subjects.
-
-
Day 3 (Vehicle Pairing):
-
Administer the vehicle (e.g., saline, i.p.) to the same animal.
-
Immediately confine the animal to the opposite conditioning chamber for the same duration.
-
-
Days 4 & 5: Repeat the drug and vehicle pairing sessions as on Days 2 and 3. The order of drug and vehicle administration should be alternated daily.
-
III. Testing Phase (Day 6)
-
Objective: To assess the animal's preference or aversion for the drug-paired chamber in a drug-free state.
-
Procedure:
-
Place the animal in the central chamber of the apparatus with free access to all chambers.
-
Record the time spent in each of the conditioning chambers for the same duration as the pre-conditioning phase (e.g., 15-30 minutes).
-
A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates conditioned place aversion. Conversely, a significant increase indicates conditioned place preference.
-
The preference score is often calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase.
-
Important Considerations
-
Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration of this compound for inducing CPA in the specific animal model and strain being used.
-
Sex Differences: As evidenced by the data, males and females can respond differently to this compound.[4][5] Therefore, both sexes should be included in the experimental design.
-
Locomotor Activity: this compound can affect locomotor activity, which could confound the interpretation of place preference data. It is advisable to monitor and analyze locomotor activity during the conditioning and testing phases.
-
Timing of Administration: The timing of this compound administration relative to conditioning can significantly impact the outcome. For instance, administration 15 minutes before cocaine conditioning suppresses CPP, while administration 60 minutes prior potentiates it.[9]
-
Control Groups: Appropriate control groups, including saline-saline pairings, are essential to control for any effects of the injections or the apparatus itself.
By following these detailed protocols and considering the key variables, researchers can effectively utilize this compound to investigate the role of the kappa opioid system in reward, aversion, and related neuropsychiatric disorders.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The long-term effects of stress and kappa opioid receptor activation on conditioned place aversion in male and female California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Reward Processing by the Opioid System in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracranial Self-Stimulation (ICSS) with (+)-U-50488 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting intracranial self-stimulation (ICSS) studies involving the administration of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488. This document outlines the experimental workflow, from surgical procedures to behavioral testing and data analysis, and includes a summary of expected outcomes based on existing literature.
Introduction
Intracranial self-stimulation (ICSS) is a behavioral paradigm used to investigate the neural circuits underlying reward and motivation. Animals learn to perform an operant response (e.g., pressing a lever) to receive electrical stimulation in specific brain regions, most notably the medial forebrain bundle (MFB). The rate of responding and the threshold intensity of stimulation required to maintain responding are used as measures of the rewarding efficacy of the stimulation.
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR). Activation of KORs is generally associated with aversive or dysphoric states and can attenuate the rewarding effects of various stimuli, including direct brain stimulation.[1][2] Therefore, administering this compound in conjunction with ICSS is a valuable model for studying the role of the KOR system in anhedonia, depression, and the negative affective components of stress and drug withdrawal.
Expected Outcomes
Administration of this compound is expected to dose-dependently decrease the rewarding effects of MFB stimulation. This is typically observed as:
-
An increase in the frequency threshold required to maintain responding.
These effects are indicative of a reduction in the perceived reward value of the electrical stimulation.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound on ICSS in rodents.
Table 1: Effects of this compound on ICSS Thresholds in Rats
| Dose of this compound (mg/kg, i.p.) | Change in Frequency Threshold (Log Hz) | Reference |
| 1.0 | Increase | [2] |
| 3.2 | Significant Increase | [2] |
| 5.6 | Significant Increase | [2] |
Table 2: Effects of this compound on Maximal Response Rate in Rats
| Dose of this compound (mg/kg, i.p.) | Change in Maximal Response Rate (% of Baseline) | Reference |
| 1.0 | Decrease | [2] |
| 3.2 | Significant Decrease | [2] |
| 5.6 | Significant Decrease | [2] |
Experimental Protocols
Animal Subjects
-
Species: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Weight: Rats should be approximately 250-300g at the time of surgery.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum, except during behavioral testing.
Surgical Protocol: Electrode Implantation
-
Anesthesia: Anesthetize the animal using isoflurane or a combination of ketamine and xylazine.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small hole in the skull above the target brain region.
-
Electrode Implantation: Slowly lower a monopolar or bipolar stimulating electrode into the medial forebrain bundle (MFB).
-
Rat Stereotaxic Coordinates (from Bregma): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): ±1.7 mm; Dorsoventral (DV): -8.5 mm from skull surface.[3][4]
-
Mouse Stereotaxic Coordinates (from Bregma): Anteroposterior (AP): -1.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -4.8 mm from skull surface.[5]
-
-
Anchoring: Secure the electrode to the skull using dental acrylic and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before behavioral training.
ICSS Training and Testing Protocol
-
Apparatus: A standard operant conditioning chamber equipped with a lever and a stimulator connected to the implanted electrode.
-
Shaping:
-
Place the animal in the chamber and deliver non-contingent electrical stimulation to encourage approach to the lever.
-
Gradually shape the lever-pressing behavior by rewarding successive approximations.
-
-
Baseline Training:
-
Train animals to respond on a fixed-ratio 1 (FR1) schedule, where each lever press delivers a 500 ms train of square-wave pulses (0.1 ms pulse duration).
-
Adjust the current intensity for each animal to establish a stable and robust baseline of responding.
-
-
Rate-Frequency Determination:
-
Once a stable baseline is achieved, determine the rate-frequency curve.
-
Present a series of descending stimulation frequencies (e.g., from 100 Hz down to 10 Hz in logarithmic steps) in discrete trials.
-
Record the number of lever presses at each frequency.
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
A typical pre-treatment time is 15-30 minutes before the ICSS session.
-
-
Testing:
-
After the pre-treatment period, place the animal in the operant chamber and re-determine the rate-frequency curve.
-
The primary measures of interest are the shift in the frequency threshold (the frequency at which the animal responds at 50% of its maximal rate) and the change in the maximal response rate.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for ICSS studies with this compound.
Signaling Pathway of this compound in Reward Pathways
Caption: KOR activation by this compound inhibits dopamine release.
References
- 1. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracranial self-stimulation (ICSS) [bio-protocol.org]
- 4. Adaptation effects of medial forebrain bundle micro-electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of (+)-U-50488 Administration Routes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive comparison of three common administration routes for the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488: intraperitoneal (IP), subcutaneous (SC), and intracerebroventricular (ICV). This document outlines the methodologies, summarizes available data, and presents visual diagrams of the relevant signaling pathways and experimental workflows to aid in the design and execution of preclinical research.
Introduction
This compound is a highly selective agonist for the KOR, which is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes including analgesia, diuresis, and the modulation of mood and addiction.[1][2] The choice of administration route is a critical parameter in experimental design, profoundly influencing the pharmacokinetic and pharmacodynamic profile of the compound. This document compares the IP, SC, and ICV routes for the administration of this compound, providing researchers with the necessary information to select the most appropriate method for their specific research questions.
Data Presentation: A Comparative Overview
Direct comparative pharmacokinetic data for this compound across IP, SC, and ICV routes is limited in publicly available literature. However, based on general pharmacokinetic principles and data from various preclinical studies, a qualitative and semi-quantitative comparison can be made.
Table 1: Comparison of Administration Routes for this compound
| Parameter | Intraperitoneal (IP) | Subcutaneous (SC) | Intracerebroventricular (ICV) |
| Description | Injection into the peritoneal cavity. | Injection into the loose connective tissue beneath the skin. | Direct injection into the cerebral ventricles. |
| Systemic Exposure | High | High | Low (primarily CNS exposure) |
| Speed of Onset | Rapid to Intermediate | Slower than IP | Very Rapid (within the CNS) |
| Bioavailability | Variable, generally lower than IV but higher than oral. | High, but absorption can be slow and prolonged. | Bypasses the blood-brain barrier, direct CNS action. |
| Typical Dose Range (Mice) | 1 - 25 mg/kg[3][4] | 5 - 50 mg/kg | 48 nmol/mouse (ED50 for antinociception)[5] |
| Common Vehicle | Saline, Water | Saline, Water | Artificial cerebrospinal fluid (aCSF), Saline |
| Advantages | - Technically easier than IV.- Allows for larger injection volumes.- Rapid absorption for systemic effects. | - Simple and minimally invasive.- Slower, more sustained absorption profile.- Suitable for long-term dosing. | - Bypasses the blood-brain barrier.- Allows for direct investigation of central effects.- Requires very small doses for CNS effects. |
| Disadvantages | - Risk of injection into abdominal organs.- Potential for first-pass metabolism in the liver.- Can cause irritation and peritonitis. | - Slower onset of action.- Absorption can be variable depending on site and formulation.- Potential for local tissue irritation. | - Highly invasive surgical procedure.- Requires stereotaxic equipment.- Risk of infection and brain tissue damage. |
Experimental Protocols
The following protocols are compiled from various sources and represent standard methodologies for the administration of this compound in rodents. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.
Intraperitoneal (IP) Injection Protocol (Mouse)
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
1 ml sterile syringes
-
25-27 gauge sterile needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline or water to the desired concentration. Ensure the solution is clear and free of particulates. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, prepare a 1 mg/ml solution.
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing) with the thumb and forefinger of your non-dominant hand. Turn the mouse over to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel. Inject the solution smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as abdominal swelling, lethargy, or signs of pain.
Subcutaneous (SC) Injection Protocol (Mouse)
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
1 ml sterile syringes
-
25-27 gauge sterile needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Prepare the dosing solution as described in the IP injection protocol.
-
Animal Restraint: Restrain the mouse by scruffing the neck and back to create a "tent" of skin.
-
Injection Site Identification: The injection is typically given in the loose skin over the back, between the shoulder blades.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle into the base of the skin tent, parallel to the spine. Be careful not to puncture through the other side of the skin. Aspirate to ensure a blood vessel has not been entered. Inject the solution, which will form a small bleb under the skin.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any local reactions at the injection site, such as swelling or redness, as well as any behavioral changes.
Intracerebroventricular (ICV) Injection Protocol (Mouse)
This is a surgical procedure that requires appropriate training, anesthesia, and aseptic technique.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline
-
Hamilton syringe (10 µl) with a 30-gauge needle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
-
Warming pad
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile aCSF or saline to the desired concentration. The injection volume is typically 1-2 µl.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in the stereotaxic frame. Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Identification of Bregma and Injection Coordinates: Identify the bregma landmark on the skull. For injection into the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.2 to -0.5 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface.[6] These coordinates may need to be optimized for the specific mouse strain and age.
-
Craniotomy: Drill a small hole through the skull at the determined coordinates.
-
Injection: Slowly lower the injection needle to the target DV coordinate. Infuse the this compound solution over 1-2 minutes to allow for diffusion and prevent backflow. Leave the needle in place for an additional 1-2 minutes before slowly retracting it.
-
Closure and Recovery: Suture the incision and allow the mouse to recover on a warming pad until ambulatory. Provide post-operative analgesia as required by institutional guidelines.
-
Post-operative Monitoring: Monitor the mouse closely for signs of neurological deficit, infection, or distress.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the kappa-opioid receptor (KOR). The downstream signaling cascade is complex and involves both G-protein dependent and independent mechanisms.
Caption: this compound signaling through the Kappa Opioid Receptor.
Experimental Workflow for Comparing Administration Routes
The following diagram illustrates a logical workflow for a study designed to compare the effects of this compound administered via IP, SC, and ICV routes.
Caption: Workflow for comparing IP, SC, and ICV administration of this compound.
Conclusion
The selection of an administration route for this compound is a critical decision that should be guided by the specific aims of the research. IP administration offers a balance of rapid onset and systemic exposure, making it suitable for many acute behavioral and pharmacological studies. SC administration provides a less invasive method with a more prolonged absorption profile, which can be advantageous for chronic dosing regimens. ICV administration is the most direct method for studying the central effects of this compound, bypassing the blood-brain barrier and allowing for the use of much lower doses to achieve CNS-specific effects. The detailed protocols and diagrams provided in these application notes are intended to assist researchers in making informed decisions and in the practical execution of their experiments involving this potent and selective kappa-opioid receptor agonist.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuation of the antinociceptive action of the selective kappa-opioid receptor agonist, U-50,488H by ICS-205-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transduction of the Central Nervous System After Intracerebroventricular Injection of Adeno-Associated Viral Vectors in Neonatal and Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing (+)-U-50488 Solutions for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of (+)-U-50488 hydrochloride solutions for both in vivo and in vitro preclinical research. Adherence to these guidelines will help ensure the consistency and reproducibility of your experimental results.
Physicochemical and Solubility Data
This compound hydrochloride is the less active enantiomer of the selective κ-opioid receptor agonist (±)-U-50488.[1][2] It is a valuable tool for investigating the kappa-opioid system. Proper handling and solution preparation are critical for obtaining reliable data.
| Property | Value | Source |
| Chemical Name | trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide hydrochloride | [1] |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl | [1] |
| Molecular Weight | 405.79 g/mol | [1] |
| Purity | ≥99% | [1] |
| CAS Number | 114528-81-3 | [1] |
| Appearance | Solid powder | N/A |
| Storage (Powder) | Room Temperature | [1] |
| Solubility in Water | ≤ 100 mM | [1][2] |
| Solubility in DMSO | ≤ 100 mM | [1][2] |
| Storage (Stock Solution) | Short-term (≤ 1 month) at -20°C; Long-term (≤ 6 months) at -80°C | [3] |
Experimental Protocols
This protocol describes the preparation of this compound hydrochloride for intraperitoneal administration in mice. Saline is a commonly used and well-tolerated vehicle for water-soluble compounds like this compound hydrochloride.[4][5]
Materials:
-
This compound hydrochloride powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge)[6]
Procedure:
-
Calculate the Required Amount:
-
Determine the desired dose in mg/kg and the average weight of the mice.
-
Example: For a 10 mg/kg dose in a 25 g (0.025 kg) mouse, you would need 0.25 mg of this compound per mouse.
-
-
Determine the Concentration:
-
Decide on a suitable injection volume. For mice, this is typically 5-10 mL/kg.[6]
-
Example: For a 10 mL/kg injection volume in a 25 g mouse, the injection volume would be 0.25 mL.
-
Calculate the required concentration: Concentration (mg/mL) = Dose (mg/kg) / Injection Volume (mL/kg)
-
Example:10 mg/kg / 10 mL/kg = 1 mg/mL
-
-
Dissolution:
-
Aseptically weigh the required amount of this compound hydrochloride powder and transfer it to a sterile tube.
-
Add the calculated volume of sterile saline.
-
Vortex the solution until the powder is completely dissolved.
-
-
Sterilization:
-
To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Administration:
Caption: Dilution strategy for in vitro experiments.
Signaling Pathway
This compound acts as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). KOR activation initiates a cascade of intracellular events that can proceed through both G-protein-dependent and β-arrestin-dependent pathways. The G-protein pathway, primarily involving Gαi/o, leads to the inhibition of adenylyl cyclase and modulation of ion channels, contributing to the analgesic effects. The β-arrestin pathway is involved in receptor desensitization and internalization, and can also independently activate signaling cascades, including the p38 MAPK pathway, which may contribute to some of the aversive effects associated with KOR activation. [7][8] Kappa-Opioid Receptor Signaling Cascade
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of (+)-U-50488 in Cultured Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-U-50488, a highly selective kappa-opioid receptor (KOR) agonist, is a valuable pharmacological tool for investigating the role of the KOR system in neuronal function and pathology.[1][2][3] In vitro studies utilizing cultured neuronal cells have been instrumental in elucidating its mechanisms of action, particularly its neuroprotective effects and its influence on various intracellular signaling cascades.[1][4][5] These application notes provide an overview of the common in vitro applications of this compound, detailed experimental protocols, and a summary of quantitative data from published studies.
Mechanism of Action
This compound exerts its effects primarily through the activation of the G-protein coupled kappa-opioid receptor.[6] KOR activation leads to the modulation of several downstream signaling pathways, often resulting in neuroprotective outcomes. Key pathways influenced by this compound in neuronal cells include:
-
Ca2+/CaMKII/CREB Pathway: this compound has been shown to suppress Ca2+ influx, leading to a decrease in the phosphorylation of CaMKII and CREB.[1][4][7] This mechanism is associated with its ability to ameliorate neuropathic pain and may contribute to its neuroprotective effects against excitotoxicity.[1][7]
-
PI3K/AKT/Nrf2/HO-1 Pathway: The neuroprotective effects of this compound are also mediated through the activation of the PI3K/AKT signaling pathway. This leads to the nuclear translocation of Nrf2 and subsequent upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), thereby protecting neurons from oxidative stress.[5]
-
p38 MAPK Pathway: In the basolateral amygdala, this compound-induced neuronal excitability is mediated by the beta-arrestin/p38 MAPK pathway. This effect can be blocked by p38 MAPK inhibitors.[3][8][9]
-
Modulation of Ion Channels: this compound can directly block Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons, contributing to its antinociceptive actions.[10][11][12][13]
Data Presentation
The following tables summarize quantitative data from various in vitro studies on this compound in cultured neuronal cells.
Table 1: Effective Concentrations of this compound in Neuronal Cell Culture
| Cell Type | Application | Concentration Range | Outcome |
| Primary rat cortical neurons | Inhibition of forskolin-stimulated cAMP accumulation | 10⁻⁹ - 10⁻⁵ M | Dose-dependent inhibition of cAMP accumulation.[14] |
| Rat dorsal root ganglion (DRG) neurons | Inhibition of Ca²⁺ channel currents | 0.3 - 40 µM | Voltage-independent inhibition of Ca²⁺ currents.[10][12][13] |
| Rat basolateral amygdala pyramidal neurons | Increased action potential firing rate | 0.001 - 10 µM | Dose-dependent increase in neuronal excitability.[3][8][9] |
| Primary oligodendrocyte progenitor cells | Promotion of oligodendrocyte differentiation | 0.5 µM | Increased differentiation into oligodendrocytes.[15] |
Table 2: IC₅₀ Values of this compound for Ion Channel Inhibition
| Ion Channel | Cell Type | IC₅₀ Value | Reference |
| Ca²⁺ Channels | Rat dorsal root ganglion (DRG) neurons | ~ 4 µM | [12] |
| Na⁺ Channels | Rat colon sensory neurons | 8.4 µM | [12] |
| Na⁺ Channels | Rat dorsal root ganglion (DRG) neurons | 8 µM (Vₕ of -40 mV) to 49 µM (Vₕ of -100 mV) | [12] |
| Na⁺ and K⁺ Channels | Isolated rat cardiac myocytes | 15 µM (Na⁺), 40 to 50 µM (K⁺) | [12] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Glutamate Excitotoxicity
This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (e.g., from embryonic E18 rats or mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
This compound hydrochloride
-
L-glutamic acid
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH release, or Calcein-AM/Propidium Iodide)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density and culture for 7-10 days in vitro (DIV) to allow for maturation.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in sterile water or DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Replace the existing culture medium with the medium containing this compound and incubate for a predetermined time (e.g., 1-24 hours).
-
Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid. Add glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).[16][17]
-
Washout: After glutamate exposure, gently wash the cells twice with pre-warmed PBS to remove the glutamate.
-
Recovery: Replace the wash buffer with fresh culture medium (with or without this compound, depending on the experimental design) and return the cells to the incubator for 24 hours.
-
Assessment of Cell Viability: After the recovery period, assess neuronal viability using a standard assay. For example, with an MTT assay, incubate the cells with MTT solution, lyse the cells to dissolve the formazan crystals, and measure the absorbance at the appropriate wavelength.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol describes how to measure the effect of this compound on the phosphorylation of CREB, a key downstream target in its signaling pathway.
Materials:
-
Cultured neuronal cells (e.g., primary hippocampal or cortical neurons)
-
This compound hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured neurons with this compound at the desired concentrations and for the appropriate duration (e.g., 10 µM for 30 minutes). Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
Mandatory Visualizations
Caption: this compound signaling via the Ca2+/CaMKII/CREB pathway.
References
- 1. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of U-50488h, a selective opioid kappa receptor agonist, on vascular injury after spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. κ-opioid receptor agonist, U50488H, inhibits pyroptosis through NLRP3 via the Ca2+/CaMKII/CREB signaling pathway and improves synaptic plasticity in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 9. researchgate.net [researchgate.net]
- 10. rapm.bmj.com [rapm.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opiate receptors in neuronal primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity after (+)-U-50488 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of the selective κ-opioid receptor (KOR) agonist, (+)-U-50488, on neuronal activity. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its mechanisms of action.
Introduction
This compound is a widely used research tool to investigate the physiological roles of the κ-opioid system. Its effects on neuronal excitability are complex, involving both canonical G-protein signaling and non-canonical pathways, as well as direct ion channel interactions. Understanding these multifaceted actions is crucial for the development of novel therapeutics targeting the KOR for conditions such as pain, addiction, and depression.
Electrophysiological Effects of this compound
This compound modulates neuronal activity primarily by affecting various ion channels, leading to changes in membrane potential, firing rate, and synaptic transmission. These effects can be broadly categorized into receptor-mediated and direct channel blocking activities.
Receptor-Mediated Effects
Activation of KORs by this compound typically leads to neuronal inhibition. This is primarily achieved through G-protein-mediated mechanisms, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[1] More recent evidence also points to the involvement of the β-arrestin pathway, which can be engaged by KOR agonists and contribute to their cellular effects.[2][3]
Direct Ion Channel Blockade
At higher concentrations, this compound can directly block a variety of ion channels, independent of KOR activation. This includes voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels.[4][5] This direct channel blockade is an important consideration in experimental design and data interpretation, as it can contribute to the observed physiological effects, particularly at micromolar concentrations.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the electrophysiological effects of this compound.
Table 1: Effects of this compound on Voltage-Gated Calcium Channels (VGCCs)
| Cell Type | Channel Type | Effect | IC50 / Concentration | Key Findings |
| Rat Dorsal Root Ganglion (DRG) Neurons | N-type and L-type | Inhibition | IC50 ~ 4.32 µM | Voltage-independent and G-protein-independent block.[5][6] |
| Rat Cerebellar Purkinje Neurons | P-type | Biphasic Inhibition | High affinity: IC50 = 8.9 x 10⁻⁸ M; Low affinity: IC50 = 1.1 x 10⁻⁵ M | High affinity component is receptor-mediated, low affinity is direct channel action.[7] |
Table 2: Effects of this compound on Voltage-Gated Sodium Channels (NaV)
| Cell Type | Effect | IC50 / Concentration | Key Findings |
| Rat Cardiac Myocytes | Concentration-dependent block | ED50 ~ 15 µM | Use-dependent block; hyperpolarizing shift in inactivation curve.[4] |
| Rat Colon Sensory and DRG Neurons | Inhibition | IC50 = 8.4 µM (colon); 8-49 µM (DRG) | --- |
Table 3: Effects of this compound on Voltage-Gated Potassium Channels (KV)
| Cell Type | Effect | Concentration | Key Findings |
| Rat Cardiac Myocytes | Block of plateau K+ current; increased decay rate of transient K+ current | 40-50 µM | --- |
| Chick Ciliary Ganglion | Inhibition of Na+-K+ inward rectifier; decrease in K+ conductance | 30-1000 µM (hyperpolarization); 1 mM (depolarization) | Hyperpolarization at lower concentrations, depolarization at high concentrations.[8] |
Table 4: Effects of this compound on Neuronal Firing
| Brain Region | Neuron Type | Effect | Concentration | Key Findings | |---|---|---|---| | Rat Basolateral Amygdala (BLA) | Pyramidal Neurons | Increased action potential firing rate | 0.001–10 µM | Effect is mediated by the β-arrestin pathway and can be suppressed by a p38 MAPK inhibitor.[2][3] |
Experimental Protocols
The following are detailed protocols for performing electrophysiological recordings to study the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol is adapted from methodologies used to study the effects of this compound on pyramidal neurons in the basolateral amygdala.[2][3]
Materials:
-
Animals: Adult male Sprague Dawley rats (230–250 g).[3]
-
Slicing Solution (ACSF): Composed of (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Recording Solution (aCSF): Same as slicing solution.
-
Internal Solution: Composed of (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. pH adjusted to 7.2-7.3 with KOH.
-
This compound stock solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Animal Anesthesia and Brain Extraction: Anesthetize the rat according to approved institutional animal care protocols. Perfuse transcardially with ice-cold, oxygenated slicing solution. Rapidly decapitate and extract the brain.
-
Brain Slicing: Prepare coronal or horizontal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., amygdala) using a vibratome in ice-cold, oxygenated slicing solution.
-
Slice Recovery: Transfer slices to a holding chamber filled with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize pyramidal neurons in the BLA using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline neuronal activity in current-clamp or voltage-clamp mode. For current-clamp, inject current steps to elicit action potentials.[3]
-
-
Drug Application:
-
After obtaining a stable baseline recording, apply this compound at the desired concentration (e.g., 0.001–10 µM) via the perfusion system.[3]
-
Record the changes in neuronal activity for a sufficient duration to observe the full effect.
-
To test for receptor-mediated effects, co-apply with a KOR antagonist like nor-binaltorphimine (nor-BNI).
-
-
Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and ion channel currents before and after drug application.
Protocol 2: Whole-Cell Voltage-Clamp Recording from Acutely Dissociated Neurons
This protocol is based on methods used to study the effects of this compound on ion channels in dorsal root ganglion (DRG) neurons.[5][6]
Materials:
-
Animals: Adult rats.
-
Dissociation Solution: Containing enzymes like papain and collagenase.
-
External Solution: For recording specific ion currents (e.g., for Ca2+ currents, containing Ba2+ or Ca2+ as the charge carrier and blockers of Na+ and K+ channels like TTX and Cs+).
-
Internal Solution: Tailored for the specific ion channel being studied (e.g., containing Cs+ to block K+ channels when recording Ca2+ currents).
-
This compound stock solution
-
Cell culture dishes
-
Patch-clamp setup as in Protocol 1
Procedure:
-
Neuron Dissociation:
-
Dissect the DRG ganglia and incubate them in the dissociation solution.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the dissociated neurons on coated cell culture dishes.
-
-
Recording:
-
Mount the dish on the microscope stage and perfuse with the appropriate external solution.
-
Identify healthy neurons for recording.
-
Establish a whole-cell voltage-clamp configuration.
-
Apply voltage protocols to elicit the specific ion currents of interest (e.g., a step depolarization to activate VGCCs).
-
-
Drug Application:
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters before, during, and after drug application to determine the percentage of inhibition and calculate the IC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of this compound and a typical experimental workflow for its electrophysiological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 3. arxiv.org [arxiv.org]
- 4. An electrophysiological basis for the antiarrhythmic actions of the kappa-opioid receptor agonist U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actions of the kappa 1 opioid agonist U-50,488 on presynaptic nerve terminals of the chick ciliary ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-U-50488 in Addiction and Reward Pathway Research
Introduction
(+)-U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR), demonstrating potent activity in various preclinical models.[1][2] Unlike mu-opioid receptor agonists that typically produce euphoria and have high abuse potential, KOR activation is often associated with aversive, dysphoric, and anxiogenic effects.[3] This makes this compound an invaluable pharmacological tool for researchers studying the neural mechanisms underlying the negative affective states associated with drug withdrawal, stress-induced relapse, and the modulation of reward pathways. Activation of the KOR system, with its endogenous ligand dynorphin, is known to counteract the rewarding effects of abused drugs, primarily by inhibiting dopamine release in key brain regions like the nucleus accumbens (NAc).[4][5] These application notes provide an overview of the mechanism of action, key quantitative data, and detailed protocols for using this compound in addiction and reward research.
Mechanism of Action
This compound exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs) of the Gi/o class.[6] This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels.[7] The net effect of this signaling is a reduction in neuronal excitability and neurotransmitter release.
In the context of reward pathways, KORs are strategically located on the terminals of dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to the NAc.[5] Activation of these presynaptic KORs by this compound inhibits the release of dopamine, a key neurotransmitter in mediating pleasure and reward.[4][8] This reduction in dopamine is believed to underlie the aversive and reward-attenuating effects of KOR agonists.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinity (Ki) of this compound for the three main opioid receptor subtypes, highlighting its selectivity for the kappa-opioid receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Species/Tissue | Reference |
| Kappa (κ) | 12 | Rat Brain | [9] |
| Mu (μ) | 370 (μ1), >500 (μ2) | Rat Brain | [9] |
| Delta (δ) | >500 | Rat Brain | [9] |
| Kappa (κ) | 8.2 (EC50) | N/A | [10] |
Lower Ki values indicate higher binding affinity.
Table 2: Effective Doses of this compound in Preclinical Behavioral Models
This table provides a range of effective doses for this compound in common behavioral paradigms used to study addiction and reward. Doses can vary based on species, strain, and specific experimental design.
| Behavioral Paradigm | Species | Route | Effective Dose Range (mg/kg) | Observed Effect | References |
| Conditioned Place Aversion | Mouse | i.p., s.c. | 2 - 5 | Induces significant place aversion. | [11][12] |
| Conditioned Place Preference | Mouse | i.p. | 5 | Potentiates cocaine-induced CPP when given 60 min prior. | [11] |
| Self-Administration | Rat | i.p. | 10 | Attenuates cocaine self-administration. | [13] |
| Self-Administration | Rhesus Monkey | i.v. infusion | 0.0032 - 0.1 (mg/kg/hr) | Increases choice for cocaine over food. | [14] |
| Intracranial Self-Stimulation | Rat | i.p. | 1 - 10 | Dose-dependently increases reward thresholds (anhedonia). | [15][16] |
| Dopamine Release (Microdialysis) | Rat | i.p. | 10 | Decreases basal dopamine and attenuates cocaine-induced increase. | [4] |
| Ethanol Reward (CPP) | Mouse | i.p. | 0.625 - 2.5 | Blocks the acquisition of ethanol-induced CPP. | [17] |
Experimental Protocols
Protocol 1: Conditioned Place Preference / Aversion (CPP/CPA)
This protocol is used to assess the rewarding or aversive properties of this compound itself (CPA) or its ability to modulate the rewarding effects of other drugs (CPP).
Objective: To determine if this compound produces conditioned place aversion or modulates drug-induced place preference.
Apparatus: A standard three-chamber CPP apparatus. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a smaller, neutral center chamber.[18]
Methodology:
-
Habituation (Day 1): Place the animal (mouse or rat) in the central chamber and allow it to freely explore all three chambers for 15-30 minutes. Record the time spent in each chamber to establish any baseline preference. An unbiased design is often preferred, where the drug is assigned to one chamber and the vehicle to the other, counterbalanced across animals.[19]
-
Conditioning (Days 2-5): This phase typically consists of 4 days with alternating injections.
-
Drug Conditioning Day (e.g., Days 2 & 4): Administer this compound (e.g., 5 mg/kg, i.p. for mice) and immediately confine the animal to one of the outer chambers for 30 minutes.[11]
-
Vehicle Conditioning Day (e.g., Days 3 & 5): Administer a saline vehicle injection and confine the animal to the opposite outer chamber for 30 minutes.
-
-
Test Day (Day 6): Place the animal in the central chamber (in a drug-free state) and allow it to freely access all chambers for 15-30 minutes. Record the time spent in the drug-paired chamber versus the vehicle-paired chamber.
-
Data Analysis: A significant decrease in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates Conditioned Place Aversion (CPA).[18] When studying interactions, a change in the preference for a drug like cocaine or morphine would be the primary measure.
Protocol 2: In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels, such as dopamine, in specific brain regions of freely moving animals following administration of this compound.
Objective: To measure the effect of this compound on basal and drug-evoked dopamine levels in the nucleus accumbens.
Methodology:
-
Stereotaxic Surgery: Anesthetize the animal (rat) and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the NAc core or shell. Allow the animal to recover for at least 5-7 days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, gently insert the microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).[20] After a stabilization period (1-2 hours), collect baseline dialysate samples every 10-20 minutes for at least one hour to ensure stable neurotransmitter levels.[4]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.). To study interactions, a drug like cocaine (e.g., 20 mg/kg, i.p.) can be administered after the this compound pretreatment.[4]
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for 2-3 hours post-injection.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration. Statistical analysis (e.g., ANOVA with repeated measures) is used to determine the significance of any changes.[4]
Protocol 3: Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm used to measure changes in the function of brain reward systems. An increase in the threshold for rewarding brain stimulation is interpreted as an anhedonic or depressive-like state.
Objective: To assess whether this compound induces an anhedonic state by measuring its effect on brain stimulation reward thresholds.
Methodology:
-
Surgical Implantation: Anesthetize the animal (rat) and surgically implant a stimulating electrode into a reward-relevant brain region, typically the medial forebrain bundle (MFB).[15]
-
Training: After recovery, train the animal in an operant chamber to perform an action (e.g., press a lever or turn a wheel) to receive a brief electrical stimulation. The animal learns to self-administer the stimulation.
-
Threshold Determination: Use a discrete-trials procedure where the frequency of the electrical stimulation is varied across trials. The reward threshold is defined as the frequency at which the animal will sustain a certain level of responding.[16]
-
Drug Testing: Once stable baseline thresholds are established, begin drug testing sessions.
-
Administer a dose of this compound (e.g., 1.0, 3.2, 5.6 mg/kg, i.p.) or vehicle 10-15 minutes before the start of the ICSS session.[21]
-
Determine the reward threshold for that session. A full dose-response curve should be generated by testing different doses on separate days.
-
-
Data Analysis: An increase in the ICSS threshold following drug administration indicates a decrease in the rewarding value of the stimulation, suggesting an anhedonic or aversive state induced by this compound.[15][16]
References
- 1. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rrpharmacology.ru [rrpharmacology.ru]
- 4. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of the opioid and cannabinoid systems in reward: Insights from knockout studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of The Kappa Opioid Receptor System in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kappa-opioid receptor agonist U50,488H modulates cocaine and morphine self-administration in drug-naive rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sex differences in sensitivity to the depressive-like effects of the kappa opioid receptor agonist U-50488 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blockade of Ethanol Reward by the Kappa Opioid Receptor Agonist U50,488h - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Investigating the Diuretic Effects of (+)-U-50488 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the diuretic effects of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488, in animal models. The information compiled is based on peer-reviewed scientific literature and is intended to guide researchers in designing and executing robust preclinical studies.
Introduction
This compound is a highly selective agonist for the kappa-opioid receptor (KOR) and has been instrumental in elucidating the physiological roles of this receptor system.[1] One of its most well-characterized effects is the induction of a potent, dose-dependent diuresis in various animal species, including rats, dogs, and monkeys.[2][3][4] This diuretic effect is primarily characterized as a "water diuresis," meaning it promotes the excretion of water with minimal impact on electrolyte balance.[2][5] The principal mechanism underlying this effect is the suppression of the release of antidiuretic hormone (ADH), also known as vasopressin, from the pituitary gland.[5][6][7] Understanding the diuretic properties of this compound is crucial for preclinical research into KOR function and for the development of novel therapeutic agents targeting this receptor for conditions such as hyponatremia and fluid retention.
Data Presentation: Quantitative Effects of this compound on Diuresis
The following tables summarize the quantitative data from various studies investigating the effects of this compound on urine output and electrolyte excretion in different animal models.
Table 1: Effect of this compound on Urine Volume in Rats
| Animal Model | Dose (mg/kg) | Route of Administration | Observation Period | % Increase in Urine Volume (Compared to Control) | Reference |
| Wistar Rats (normally hydrated) | 1 | s.c. | 2 hours | Significant increase | [6] |
| Wistar Rats (normally hydrated) | 3 | i.p. | 4 hours | Significant increase | [8] |
| Wistar Rats (normally hydrated) | 10 | i.p. | 4 hours | Significant increase | [8] |
| Sprague-Dawley Rats (saline-loaded) | 10 | s.c. | up to 3 hours | Diuresis observed | [9] |
| Inactin-anesthetized Rats (saline-infused) | 10 | s.c. | up to 2 hours | Diuresis observed | [10][11] |
Note: "s.c." denotes subcutaneous administration; "i.p." denotes intraperitoneal administration.
Table 2: Effect of this compound on Electrolyte Excretion in Rats
| Animal Model | Dose (mg/kg) | Route of Administration | Effect on Sodium (Na+) Excretion | Effect on Potassium (K+) Excretion | Reference |
| Inactin-anesthetized Rats (saline-infused) | 10 | s.c. | Antinatriuresis (decreased excretion) | Antikaliuresis (decreased excretion) | [10][11][12] |
| Conscious, saline-loaded Rats | Not specified | s.c. | Antinatriuresis | Antikaliuresis | [9] |
| Male Wistar Rats | ≥ 3 | i.p. | Significant increase | Significant increase | [13] |
Table 3: Effect of this compound on Renal Hemodynamics in Dogs
| Parameter | Dose | Route of Administration | Effect | Reference |
| Glomerular Filtration Rate (GFR) | Not specified | i.v. | No significant change | [2] |
| Renal Plasma Flow | Not specified | i.v. | No significant change | [2] |
Note: "i.v." denotes intravenous administration.
Experimental Protocols
This section provides detailed methodologies for key experiments designed to assess the diuretic effects of this compound.
Protocol 1: Assessment of Diuresis in Conscious Rats
Objective: To determine the dose-dependent effect of this compound on urine volume and electrolyte excretion in conscious, unrestrained rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Metabolic cages for urine collection
-
Analytical balance
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the environment. Provide free access to food and water.
-
Hydration: On the day of the experiment, a consistent hydration protocol is recommended to reduce variability. One approach is to provide a water load (e.g., 2 x 20 ml/kg, i.p.) prior to drug administration.[8] Alternatively, a continuous saline infusion can be used.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., 1, 3, 10 mg/kg).[8][13]
-
Administration: Administer the prepared this compound solution or vehicle (saline) via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Urine Collection: Collect urine at predetermined intervals (e.g., every hour for 4-5 hours).[14] Record the total volume of urine excreted for each time point.
-
Sample Analysis:
-
Measure the urine volume for each collection period.
-
Centrifuge urine samples to remove any particulate matter.
-
Determine the concentration of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the total urine output (ml/kg) and the total excretion of Na+ and K+ (µmol/kg) for each treatment group. Compare the results from the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Investigation of the Mechanism of Action - Vasopressin Suppression
Objective: To determine if the diuretic effect of this compound is mediated by the suppression of vasopressin (AVP) secretion.
Materials:
-
Male rats
-
This compound hydrochloride
-
Saline (0.9% NaCl) or hypertonic saline (e.g., 900 mOsm/kg)
-
Naloxone (opioid antagonist)
-
Materials for blood collection (e.g., syringes, collection tubes with EDTA)
-
Centrifuge
-
AVP radioimmunoassay (RIA) or ELISA kit
Procedure:
-
Animal Preparation: Acclimatize rats as described in Protocol 1. To stimulate AVP release, rats can be dehydrated or administered hypertonic saline.[6]
-
Drug Administration:
-
Blood Collection: At a predetermined time point after drug administration (e.g., 30-60 minutes), collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia, or from a cannulated artery).[6]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
AVP Measurement: Measure the concentration of AVP in the plasma samples using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the plasma AVP levels between the different treatment groups. A significant decrease in AVP levels in the this compound group compared to the control group, and a reversal of this effect by naloxone, would support the hypothesis that this compound induces diuresis by suppressing AVP secretion.[6]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Diuresis
Caption: Proposed signaling cascade of this compound-induced diuresis.
General Experimental Workflow for Assessing Diuretic Effects
Caption: Workflow for in vivo assessment of this compound diuretic effects.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the highly selective kappa opioid, U-50, 488, on renal function in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kappa-opioid-induced changes in renal water and electrolyte management and endocrine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kappa-opioid-receptor agonists modulate the renal excretion of water and electrolytes in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kappa-opioid-receptor agonists modulate the renal excretion of water and electrolytes in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kappa-opioid-receptor agonists modulate the renal excretion of water and electrolytes in anaesthetized rats. | Semantic Scholar [semanticscholar.org]
- 13. Effects of sex and hydration status on kappa opioid receptor-mediated diuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting sedative side effects of (+)-U-50488 in behavioral assays
Welcome to the technical support center for researchers utilizing the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488, in behavioral assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of sedative side effects that can confound experimental results. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to design robust experiments, accurately interpret data, and mitigate the sedative properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
A1: this compound is a highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor.[1] While it is a potent analgesic, its clinical utility has been limited by side effects, including sedation, dysphoria, and aversion.[2] Sedation is a known consequence of KOR activation in the central nervous system.[3] The sedative effects are thought to be mediated, at least in part, by the modulation of dopamine release in brain regions associated with arousal and motor control.[4]
Q2: How can I distinguish between the desired effect (e.g., analgesia) and sedative side effects in my behavioral assay?
A2: Differentiating the intended pharmacological effect from sedation is critical. This can be achieved by:
-
Dose-Response Analysis: Establishing a clear dose-response curve for both the desired effect and sedation. This allows for the identification of a therapeutic window where the desired effect is present with minimal sedation.
-
Control Groups: Utilizing appropriate control groups, including a vehicle-only group and potentially a group treated with a known sedative agent, can help parse out the specific effects of this compound.
-
Multiple Behavioral Assays: Employing a battery of behavioral tests that assess different modalities. For example, combining a test for analgesia (e.g., tail-flick test) with a test for motor function (e.g., rotarod test) can help to dissociate these effects.
-
Specific Behavioral Parameters: Analyzing specific parameters within a single assay. In the open field test, for instance, a decrease in distance traveled could indicate sedation, while other measures like time spent in the center can still provide information about anxiety-like behavior.[5]
Q3: At what doses are sedative effects of this compound typically observed in rodents?
A3: The sedative dose of this compound can vary depending on the rodent species, strain, and the specific behavioral assay being used. However, studies have shown that higher doses are generally associated with sedation. For example, in mice, doses that produce significant analgesia can also lead to decreased locomotor activity.[5] It is crucial to perform a dose-response study under your specific experimental conditions to determine the precise dose range for sedative effects.
Troubleshooting Guide: Sedative Side Effects of this compound
This guide provides a step-by-step approach to address and mitigate the confounding sedative effects of this compound in your behavioral experiments.
Problem: Observed decrease in general activity in a behavioral assay.
Is the animal showing signs of sedation (e.g., lethargy, reduced exploration) after this compound administration?
-
YES: Proceed to the troubleshooting steps below.
-
NO: Consider other potential factors that could influence activity, such as habituation to the testing environment, stress, or other drug effects.
Troubleshooting Steps:
-
Dose Optimization:
-
Conduct a Dose-Response Study: If you haven't already, perform a comprehensive dose-response study to identify the minimal effective dose for your desired pharmacological effect (e.g., analgesia) and the threshold dose for sedation.
-
Lower the Dose: Based on your dose-response data, select the lowest dose of this compound that produces a significant desired effect with minimal impact on locomotor activity.
-
-
Timing of Behavioral Testing:
-
Pharmacokinetic Profile: Consider the pharmacokinetic profile of this compound. The peak sedative effects may occur at a different time point than the peak therapeutic effect.
-
Adjust Testing Time: Experiment with different time intervals between drug administration and behavioral testing to find a window where the desired effect is present, but sedation has subsided. For example, some studies suggest that the analgesic effects of U-50,488 can be observed at time points when acute sedative effects may have diminished.[6]
-
-
Choice of Behavioral Assay:
-
Assays Less Sensitive to Motor Impairment: If sedation remains a significant confound, consider using behavioral assays that are less dependent on high levels of motor activity. For example, in pain research, the formalin test allows for the observation of nociceptive behaviors that may be less affected by general sedation compared to tests requiring active movement.[2]
-
Control for Motor Performance: Always include a specific test for motor function, such as the rotarod or grip strength test, to quantify the sedative/motor-impairing effects of your chosen this compound dose.[7][8]
-
-
Habituation and Acclimation:
-
Proper Habituation: Ensure that animals are adequately habituated to the testing room and apparatus before the experiment. This reduces novelty-induced stress, which can interact with drug effects. A minimum of 30-60 minutes of acclimation to the testing room is often recommended.[9]
-
Consistent Handling: Handle all animals consistently to minimize stress and variability in your data.
-
-
Data Analysis and Interpretation:
-
Covariate Analysis: If you have collected data on motor activity (e.g., distance traveled in the open field), you can use this as a covariate in your statistical analysis to determine if the observed effects on other behavioral parameters are independent of changes in locomotion.
-
Focus on Specific Parameters: In assays like the elevated plus-maze, a general decrease in arm entries might be due to sedation. However, the proportion of time spent in the open arms versus the closed arms can still provide a valid measure of anxiety-like behavior, provided the animal is mobile.[10]
-
Quantitative Data Summary
The following tables summarize reported effective doses of this compound for analgesia and doses associated with sedative/motor effects in rodents. Note that these values can vary between studies and should be used as a guide for designing your own dose-response experiments.
Table 1: Effective Doses of this compound for Analgesia in Rodents
| Species | Assay | Route of Administration | Effective Dose Range | Reference |
| Mouse | Tail Withdrawal Assay | Intraperitoneal (i.p.) | 2 - 25 mg/kg | [11] |
| Rat | Formalin Test | Intrathecal (i.t.) | 5 - 35 nmol | [2] |
| Rat | Tail Flick Assay | Intraperitoneal (i.p.) | 30 mg/kg | [12] |
Table 2: Doses of this compound Associated with Sedation or Motor Impairment in Rodents
| Species | Assay | Route of Administration | Dose Range Causing Effects | Reference |
| Mouse | Open Field Test | Intraperitoneal (i.p.) | ≥ 5 mg/kg | [7] |
| Mouse | Rotarod Test | Intraperitoneal (i.p.) | ≥ 5 mg/kg | [7] |
| Rat | Open Field Test | Intraperitoneal (i.p.) | 0.1 - 1000 µg/kg (no effect on locomotion) | [10] |
| Rat | Intracranial Self-Stimulation | Intraperitoneal (i.p.) | 1 - 5.6 mg/kg (depressed ICSS) | [13] |
Experimental Protocols
Rotarod Test for Assessing Sedation and Motor Coordination
This protocol is adapted from established methods to assess motor coordination and can be used to quantify the sedative effects of this compound.[14][15][16][17][18]
Objective: To measure the effect of this compound on motor coordination and balance in rodents.
Apparatus: Automated rotarod unit for mice or rats.
Procedure:
-
Habituation:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the first trial.
-
On the day before testing, train the animals on the rotarod at a constant low speed (e.g., 4-5 rpm) for 2-5 minutes for at least two trials. This reduces stress and improves baseline performance.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and route.
-
At the predetermined time point after injection, place the animal on the rotarod.
-
Begin the trial with the rod rotating at a low speed (e.g., 4 rpm) and then accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A fall is defined as the animal falling onto the platform below or clinging to the rod and making one full passive rotation.
-
Conduct 2-3 trials per animal with a sufficient inter-trial interval (e.g., 15-30 minutes).
-
Data Analysis:
-
The primary endpoint is the latency to fall. A decrease in latency in the this compound-treated group compared to the vehicle group indicates motor impairment or sedation.
-
The speed of the rod at the time of the fall can also be recorded.
Open Field Test for Assessing Locomotor Activity and Anxiety-Like Behavior
This protocol is designed to assess general locomotor activity, which can be an indicator of sedation, as well as anxiety-like behavior.[9][19][20][21][22][23]
Objective: To measure spontaneous locomotor activity and exploratory behavior in a novel environment.
Apparatus: A square arena (e.g., 40 x 40 cm for mice) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Testing:
-
Administer this compound or vehicle.
-
At the designated time after injection, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using an overhead video camera connected to a tracking system.
-
Data Analysis:
-
Locomotor Activity (Sedation):
-
Total distance traveled.
-
Mean velocity.
-
A significant decrease in these parameters in the drug-treated group suggests sedation.
-
-
Anxiety-Like Behavior:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
An increase in these parameters is indicative of an anxiolytic-like effect, while a decrease may suggest an anxiogenic-like effect. It is important to consider locomotor activity when interpreting these measures.
-
Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
The EPM is a widely used assay for anxiety-like behavior.[6][24][25] When using compounds with potential sedative effects, it is crucial to analyze the data carefully.
Objective: To assess anxiety-like behavior by measuring the animal's preference for open versus enclosed arms of the maze.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.
-
Testing:
-
Administer this compound or vehicle.
-
At the specified time after injection, place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with an overhead video camera and tracking software.
-
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
An increase in these measures suggests an anxiolytic-like effect.
-
-
Measure of General Activity:
-
Total number of arm entries.
-
A decrease in the total number of entries may indicate sedation and should be considered when interpreting the anxiety-related measures.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathways of this compound at the kappa-opioid receptor.
Troubleshooting Workflow for Sedative Effects
Caption: A workflow for troubleshooting sedative side effects.
Decision Tree for Assay Selection
Caption: A decision tree for selecting appropriate behavioral assays.
References
- 1. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 2. Analgesia produced by intrathecal administration of the kappa opioid agonist, U-50,488H, on formalin-evoked cutaneous pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 8. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 23. Sedation and Anesthesia in Rodents. | Semantic Scholar [semanticscholar.org]
- 24. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: (+)-U-50488 Experiments in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488. The focus is to help users minimize and manage the motor impairment side effects commonly observed in rodent experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Question: My subjects show significant motor impairment, sedation, or ataxia after this compound administration. How can I reduce these effects while retaining the desired therapeutic effect (e.g., analgesia)?
Answer: This is a common challenge due to the on-target effects of KOR activation. Here are the primary strategies to mitigate this issue:
-
Dose Optimization: Motor impairment is dose-dependent.[1] Higher doses necessary for analgesia often coincide with motor deficits.[1] Systematically lowering the dose is the first step. You may find a therapeutic window where the desired effects are present with acceptable motor side effects. At lower, subanalgesic doses, U-50488H has been observed to increase motor activity, while higher doses lead to suppression.[1]
-
Co-administration with a KOR Antagonist: If dose reduction is not feasible, co-administration with a selective KOR antagonist like nor-binaltorphimine (nor-BNI) can block the motor effects.[1][2] The timing of antagonist administration is critical; it should be given prior to U-50488 to effectively block the receptors.[3]
-
Re-evaluate Experimental Timeline: Assess motor performance at different time points post-administration. The peak of motor impairment may not coincide with the peak therapeutic effect. Adjusting your behavioral testing schedule could allow for the assessment of the desired effect after the most severe motor impairments have subsided.
Question: How do I quantitatively assess motor impairment to determine the severity of the side effect?
Answer: Employing standardized behavioral tests is crucial for objective measurement. The two most common assays are:
-
Rotarod Test: This is the gold standard for assessing motor coordination and balance.[4] A decrease in the latency to fall from the rotating rod indicates motor impairment.
-
Open Field Test: This test measures general locomotor activity and exploratory behavior.[5] A reduction in distance traveled, rearing frequency, or time spent in the center of the arena can indicate sedation and hypolocomotion.[6][7]
Question: The motor effects in my study are inconsistent across animals. What could be the cause?
Answer: Variability can stem from several factors:
-
Animal Handling and Acclimation: Ensure all animals are sufficiently acclimated to the testing room (minimum of 30-60 minutes) and handled consistently to minimize stress, which can impact behavior.[8][9]
-
Habituation to the Apparatus: For tests like the open field, animals tested for the first time (non-habituated) may show different responses than those already familiar with the environment.[1]
-
Strain, Sex, and Age: Different rodent strains and sexes can exhibit varying sensitivities to opioid agonists.[10][11] Ensure your experimental groups are well-matched.
-
Dosing Accuracy: Verify your drug preparation, concentration, and administration technique to ensure consistent and accurate dosing for each animal based on its body weight.
Data Summary Tables
Table 1: Dose-Dependent Effects of this compound on Rodent Behavior
| Species | Dose Range (mg/kg) | Route | Behavioral Effect Observed | Citation |
| Mouse | 1.25 - 2.5 | - | Increased motor activity (in non-habituated animals) | [1] |
| Mouse | > 2.5 | - | Reduced rearing, motility, and locomotion | [1] |
| Mouse | 2.0 | s.c. | Decreased maximum wheel-spinning rates in ICSS test; Induced Conditioned Place Aversion (CPA) | [12][13] |
| Rat | 1.0 - 5.6 | i.p. | Dose-dependently depressed Intracranial Self-Stimulation (ICSS) | [10] |
| Rat | 0.5 - 1.0 | i.p. | Reversed motor alterations in levodopa-treated parkinsonian rats | [14] |
| Rat | 1.0 - 30.0 | - | Induced conditioned odor aversion in pups | [15] |
Table 2: Efficacy of Opioid Antagonists in Reversing this compound Effects
| Antagonist | Species | Antagonist Dose (mg/kg) | Route | U-50488 Effect Blocked/Reversed | Citation |
| nor-Binaltorphimine | Mouse | 10 | - | Potentiation of cocaine-CPP | [3] |
| nor-Binaltorphimine | Mouse | - | - | Analgesia and motor suppression | [1] |
| nor-Binaltorphimine | Rhesus Monkey | 3.2 | i.v. | Increased cocaine choice | [2] |
| Naloxone | Mouse | 0.1 | - | Stimulatory motor effects (at low U-50488H doses) | [1] |
| Nalmefene | Guinea Pig | 18.3 (ED50) | Oral | Delay of gastrointestinal transit | [16] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed signaling pathway for this compound-induced motor impairment?
Activation of the kappa-opioid receptor (KOR) by this compound initiates intracellular signaling cascades. It is widely held that the therapeutic effects, such as analgesia, are mediated through G-protein signaling.[7] In contrast, adverse side effects like motor incoordination and aversion are thought to involve the β-arrestin2 pathway and downstream activation of kinases like p38 MAPK.[7][17][18] However, this is an area of active research, and some studies have shown that KOR-induced aversion can occur independently of β-arrestin2, suggesting a more complex mechanism.[17]
Q2: Can you provide a detailed protocol for the Rotarod Test to assess motor coordination?
Certainly. This protocol is a synthesis of standard procedures.[4][19][20][21]
Objective: To measure motor coordination and balance by assessing the time a rodent can remain on a rotating rod.
Materials:
-
Rotarod apparatus for rats or mice.
-
Timer.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Transport animals to the testing room and allow them to acclimate for at least 30-60 minutes before testing begins.[8][20]
-
Training/Habituation (Optional but Recommended): The day before testing, train the animals on the rotarod. Place the animal on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds. Repeat for 2-3 trials with an inter-trial interval (ITI) of 10-15 minutes. This reduces stress and variability on the test day.[8][19]
-
Baseline Trial: On the test day, conduct one baseline trial before drug administration. The animal must meet a minimum performance criterion (e.g., stay on for a set duration) to be included in the study.[19]
-
Drug Administration: Administer this compound or vehicle according to your experimental design.
-
Testing Phase:
-
At the predetermined time post-injection, place the animal on the rod.
-
Begin the trial. A common paradigm is an accelerating rod, starting at 4 RPM and accelerating to 40 RPM over 300 seconds.[4][8]
-
Record the latency to fall (in seconds). If the animal clings to the rod and makes a full passive rotation, the trial for that animal should be stopped.[8]
-
Conduct 3 trials with a fixed ITI (e.g., 15 minutes).[20]
-
-
Cleaning: Thoroughly clean the rod and the falling area with 70% ethanol between each animal to remove olfactory cues.[20]
Q3: What is a standard protocol for the Open Field Test?
This protocol is based on established methodologies.[5][6][9]
Objective: To assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (typically a square box, e.g., 40x40 cm for mice).
-
Video tracking software or photobeam system.
-
70% ethanol or 1% Virkon solution for cleaning.[5]
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30 minutes prior to the test.[9] The lighting level in the arena should be consistent (e.g., 100-200 lux).[5]
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Data Analysis: The software can analyze several parameters:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: Less time in the center can indicate anxiety-like behavior (thigmotaxis).
-
Rearing: The number of times the animal stands on its hind legs, an exploratory behavior.
-
-
Cleaning: After removing the animal, clean the arena thoroughly with 70% ethanol or another appropriate cleaning solution to eliminate scent cues before testing the next subject.[5][6]
Visualized Workflows and Logic
References
- 1. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. anilocus.com [anilocus.com]
- 7. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of U50,488, a selective kappa agonist, on atypical mouse opiate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of acute and chronic administration of U50,488, a kappa opioid receptor agonist, in 6-OHDA-lesioned rats chronically treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aversive properties of the kappa opioid agonist U50,488 in the week-old rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orally administered opioid antagonists reverse both mu and kappa opioid agonist delay of gastrointestinal transit in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 19. Rotarod test [pspp.ninds.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. MPD: JaxCC1: project protocol [phenome.jax.org]
Technical Support Center: Mitigating Aversive Effects of Kappa Opioid Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with kappa opioid receptor (KOR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the aversive effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common aversive effects observed with KOR agonists in preclinical models?
A1: Preclinical studies, primarily in rodents, have consistently demonstrated several aversive effects associated with systemic administration of KOR agonists. These include:
-
Dysphoria: A state of general unease or dissatisfaction, often measured using the conditioned place aversion (CPA) paradigm. In this test, animals learn to avoid an environment previously paired with the drug.[1][2][3]
-
Anhedonia: A reduced ability to experience pleasure, often assessed by a decrease in intracranial self-stimulation (ICSS), where animals will work less for a rewarding electrical brain stimulation.
-
Anxiety-like behaviors: These can be observed in tests such as the elevated plus-maze, where KOR agonists can decrease time spent in the open, more "anxiety-provoking" arms.[4]
-
Sedation and motor incoordination: KOR agonists can cause a decrease in locomotor activity and impair performance on tasks like the rotarod test.[5][6]
Q2: What are the primary neurobiological mechanisms underlying KOR agonist-induced aversion?
A2: The aversive effects of KOR agonists are primarily mediated by their actions within the central nervous system, particularly in brain regions involved in reward, stress, and mood regulation. Key mechanisms include:
-
Inhibition of Dopamine Release: KORs are located on the terminals of dopamine neurons in reward-related areas like the nucleus accumbens (NAc) and ventral tegmental area (VTA). KOR activation inhibits the release of dopamine, a neurotransmitter crucial for pleasure and motivation. This reduction in dopamine signaling is a major contributor to the dysphoric and anhedonic effects of KOR agonists.[7]
-
Modulation of the Serotonin System: The dynorphin/KOR system also interacts with the serotonin system. KOR activation in the dorsal raphe nucleus (DRN), a major source of serotonin neurons, can produce aversive effects, suggesting that modulation of serotonin pathways also plays a significant role.[2][7]
-
Activation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Evidence suggests that the aversive properties of KOR agonists are linked to the activation of the p38 MAPK signaling cascade, which is a β-arrestin-dependent pathway. This is distinct from the G-protein signaling pathway that is thought to mediate the desired analgesic effects.[5]
Q3: What are the main strategies to mitigate the aversive effects of KOR agonists?
A3: Several strategies are being actively researched to develop KOR agonists with improved side-effect profiles:
-
Biased Agonism: This is a leading strategy that involves designing KOR agonists that preferentially activate the G-protein signaling pathway (associated with analgesia) over the β-arrestin pathway (linked to aversion). These "G-protein biased" agonists aim to separate the therapeutic effects from the undesirable side effects.[8]
-
Peripheral Restriction: Since the aversive effects are centrally mediated, developing KOR agonists that do not cross the blood-brain barrier can provide analgesia for peripheral pain without causing central side effects like dysphoria.[8]
-
Mixed Opioid Receptor Agonists/Antagonists: This approach involves designing molecules that act on multiple opioid receptors. For example, a compound with KOR agonist and mu-opioid receptor (MOR) antagonist properties could balance the effects of the two systems.
-
Co-administration with Other Drugs: Investigating the use of other pharmacological agents, such as antidepressants, in combination with KOR agonists to counteract their aversive effects is another area of exploration.
Q4: How does biased agonism at the KOR theoretically reduce aversion?
A4: Biased agonism, also known as functional selectivity, is a phenomenon where a ligand binding to a G-protein coupled receptor (GPCR) like the KOR can stabilize different receptor conformations, leading to the preferential activation of specific downstream signaling pathways. In the case of KORs, it is hypothesized that:
-
G-protein signaling is the primary mediator of the therapeutic effects, such as analgesia.
-
β-arrestin signaling , particularly the recruitment of β-arrestin2 and subsequent activation of p38 MAPK, is responsible for the aversive effects like dysphoria.[5]
A G-protein biased KOR agonist is designed to have a higher efficacy for activating G-protein signaling while having a lower efficacy for recruiting β-arrestin. This selective activation is intended to produce analgesia with a significant reduction in the aversive side effects.
Troubleshooting Guides
Problem: Significant conditioned place aversion (CPA) is observed with our novel KOR agonist.
Possible Cause: The compound may be a non-biased or β-arrestin-biased KOR agonist, leading to the activation of signaling pathways associated with aversion.
Solutions:
-
Characterize the signaling bias: Perform in vitro assays to determine the relative efficacy of your compound for G-protein activation versus β-arrestin recruitment. Compare these results to a known non-biased agonist like U50,488.
-
Dose-response analysis: Conduct a thorough dose-response study for both the desired therapeutic effect (e.g., analgesia) and the aversive effect (CPA). There may be a therapeutic window where analgesia is achieved at doses that do not produce significant aversion.
-
Consider a biased agonist approach: If the compound shows significant β-arrestin recruitment, medicinal chemistry efforts could be directed towards synthesizing analogs with greater G-protein bias.
-
Co-administration studies: Investigate whether co-administration of a KOR antagonist or a drug that counteracts the downstream effects of KOR activation (e.g., a dopamine D2 receptor agonist) can mitigate the observed aversion.
Problem: Our KOR agonist is showing unexpected anxiogenic effects in the elevated plus-maze.
Possible Cause: While some studies report anxiolytic-like effects of KOR agonists at low doses, higher doses or specific experimental conditions can lead to anxiety-like behaviors.[4][9] This can be due to the complex interplay of KOR activation in different brain regions involved in anxiety, such as the amygdala and bed nucleus of the stria terminalis.
Solutions:
-
Re-evaluate the dose range: The anxiogenic effects might be dose-dependent. Test a wider range of doses, including lower ones, to see if a different behavioral profile emerges.
-
Control for locomotor effects: KOR agonists can induce sedation, which can confound the interpretation of the elevated plus-maze results (i.e., less movement may be misinterpreted as increased anxiety). Always include an open-field test to assess general locomotor activity at the same doses.
-
Use alternative anxiety models: Employ other behavioral paradigms for assessing anxiety-like behavior, such as the light-dark box test or the novelty-suppressed feeding test, to confirm the anxiogenic profile.
-
Investigate the role of stress: The animal's stress level can influence the behavioral effects of KOR agonists. Ensure consistent and minimal handling stress and consider the lighting conditions during testing (testing during the animal's active dark cycle may yield different results).[1]
Problem: Difficulty in dissociating therapeutic effects from aversive effects.
Possible Cause: The therapeutic and aversive effects of your KOR agonist may have overlapping dose-response curves, making it challenging to find a therapeutic window.
Solutions:
-
Employ multiple behavioral assays: Use a battery of tests to get a more comprehensive picture. For example, assess analgesia using both thermal (hot plate) and mechanical (von Frey) tests, and evaluate aversion using both CPA and ICSS.
-
Pharmacokinetic analysis: Determine the pharmacokinetic profile of your compound. A short half-life might require a different dosing regimen to maintain therapeutic levels without reaching concentrations that induce aversion.
-
Explore alternative routes of administration: The route of administration can influence the drug's distribution and metabolism, potentially altering the balance between therapeutic and aversive effects.
-
Consider a peripherally restricted analog: If the desired therapeutic effect is in the periphery (e.g., for inflammatory pain), developing a peripherally restricted version of your compound could eliminate central aversive effects.
Data Presentation
Table 1: Comparison of Aversive Effects of Selected KOR Agonists in Conditioned Place Aversion (CPA) Studies
| KOR Agonist | Agonist Type | Animal Model | Dose Range (mg/kg) | CPA Result | Citation |
| U50,488 | Non-biased | Male California Mice | 2.5, 5, 10 | Aversion at 10 mg/kg | [1] |
| Female California Mice | 2.5, 5, 10 | Aversion at 2.5 mg/kg, Preference at 10 mg/kg | [1] | ||
| Nalfurafine | G-protein Biased | Male and Female Mice | 0.01, 0.03, 0.06 | No significant aversion at analgesic doses | [6] |
| Triazole 1.1 | G-protein Biased | Rats | - | Did not produce dysphoria in ICSS | [5] |
Note: CPA results can vary depending on the specific experimental protocol, animal strain, and sex.
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol (Rodent Model)
This protocol is a standard method for assessing the aversive properties of a drug.
Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers (e.g., different wall patterns, floor textures). The central chamber is neutral.
Procedure:
-
Habituation (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish any baseline preference.
-
Conditioning (Days 2-7):
-
This phase typically consists of alternating daily injections of the KOR agonist and vehicle.
-
Drug Conditioning: On drug conditioning days, administer the KOR agonist and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes). The drug-paired chamber is typically counterbalanced across animals (i.e., for half the animals it's the initially preferred side, and for the other half, the non-preferred side).
-
Vehicle Conditioning: On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.
-
-
Test (Day 8):
-
Administer a vehicle injection to all animals.
-
Place the animal in the central chamber and allow it to freely explore all three chambers for the same duration as the habituation phase.
-
Record the time spent in each of the outer chambers.
-
Data Analysis:
-
A conditioned place aversion is demonstrated if the animal spends significantly less time in the drug-paired chamber during the test phase compared to the habituation phase.
-
The results are often expressed as a "preference score" (time in drug-paired chamber - time in vehicle-paired chamber) or as the change in time spent in the drug-paired chamber from pre-test to post-test.
Intracranial Self-Stimulation (ICSS) Protocol (Rat Model)
This protocol is used to measure the effects of drugs on brain reward function.
Apparatus:
-
An operant chamber equipped with a lever or response wheel.
-
A stimulating electrode surgically implanted in a reward-related brain region, typically the medial forebrain bundle (MFB).
Procedure:
-
Surgery: Surgically implant the stimulating electrode into the MFB of the rat under anesthesia. Allow for a recovery period.
-
Training:
-
Train the rat to press the lever or turn the wheel to receive a brief electrical stimulation. The stimulation parameters (frequency, intensity) are adjusted to maintain a stable baseline of responding.
-
-
Testing:
-
Once a stable baseline of responding is established, the effects of the KOR agonist can be tested.
-
Administer the KOR agonist at various doses prior to the ICSS session.
-
Record the rate of responding for the electrical stimulation.
-
Data Analysis:
-
A decrease in the rate of responding for ICSS is interpreted as a reduction in the rewarding value of the stimulation, indicating an anhedonic or aversive effect of the drug.
-
The data is often analyzed using a "curve-shift" method, where the frequency-rate function is determined. A rightward shift in the curve indicates a decrease in reward sensitivity.
Mandatory Visualizations
Caption: KOR Signaling Pathways and Biased Agonism.
Caption: Conditioned Place Aversion (CPA) Experimental Workflow.
References
- 1. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the dynorphin/κ opioid receptor system in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa opioid agonists produce anxiolytic-like behavior on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-U-50488 Dosage to Reduce Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of (+)-U-50488, a selective kappa-opioid receptor (KOR) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to minimizing off-target effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
A1: this compound is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, U-50488.[1] Its on-target effects are mediated by the activation of KORs, which are G protein-coupled receptors.[2] This activation is associated with a range of physiological responses, including analgesia, diuresis, and antitussive effects.[2]
Q2: What are the known off-target effects of U-50488 and its isomers?
A2: While U-50488 is highly selective for the KOR, off-target activities have been reported, particularly at higher concentrations. These include interactions with sigma receptors and various ion channels. Stereochemistry plays a critical role, as alterations can lead to high-affinity sigma receptor ligands. U-50488 has also been shown to block cardiac sodium and potassium channels in the micromolar range, an effect that is independent of opioid receptor activity.
Q3: What are common CNS side effects observed with U-50488 administration in animal models?
A3: In rodent models, U-50488 can induce dose-dependent effects on locomotor activity. While higher, analgesic doses are often associated with sedation and reduced motor activity, lower, sub-analgesic doses (e.g., 1.25 and 2.5 mg/kg in mice) have been observed to cause a temporary increase in motor activity.[3]
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: The key to minimizing off-target effects is to use the lowest effective dose of this compound that elicits the desired on-target response. It is crucial to perform thorough dose-response studies for your specific experimental model to determine the optimal concentration. Additionally, employing control experiments, such as using a selective KOR antagonist like nor-binaltorphimine (nor-BNI), can help confirm that the observed effects are mediated by KOR activation.
Troubleshooting Guides
Issue 1: Unexpected or Conflicting In Vivo Behavioral Results
-
Problem: Observing sedation at doses expected to be purely analgesic, or conversely, hyperactivity at low doses.
-
Possible Cause: The dose used may be on a steep part of the dose-response curve where small variations can lead to different behavioral outcomes. The bimodal effect on locomotor activity is a known characteristic of some KOR agonists.[3]
-
Troubleshooting Steps:
-
Conduct a detailed dose-response study: Test a wide range of this compound doses in your specific animal model and behavioral paradigm.
-
Monitor locomotor activity: Quantify locomotor activity at each dose to establish the threshold for sedative effects.
-
Use a KOR antagonist: Pre-treatment with a selective KOR antagonist like nor-BNI can help to confirm if the observed behavioral effects are on-target.
-
Consider the time course: The effects of this compound can vary over time. Ensure your behavioral observations are conducted at a consistent and appropriate time point post-administration.
-
Issue 2: In Vitro Results Suggest Off-Target Activity
-
Problem: Data from in vitro assays (e.g., cell-based signaling or electrophysiology) are inconsistent with known KOR signaling pathways, or the potency of this compound is much lower than expected.
-
Possible Cause: The concentration of this compound being used may be high enough to engage off-targets such as sigma receptors or ion channels.
-
Troubleshooting Steps:
-
Determine the EC50 for KOR activation: In a functional assay (e.g., cAMP inhibition or GTPγS binding), determine the concentration of this compound that produces a half-maximal response at the KOR.
-
Perform counter-screening assays: Test this compound in binding or functional assays for known off-targets like sigma-1 and sigma-2 receptors, and relevant ion channels (e.g., hERG, Nav1.5, Cav1.2).
-
Compare potencies: A significant separation (ideally >100-fold) between the on-target KOR potency and off-target potencies provides a therapeutic window for selective in vitro studies.
-
Use a structurally unrelated KOR agonist: Comparing the effects of this compound with another selective KOR agonist can help to distinguish between on-target and compound-specific off-target effects.
-
Data Presentation
Table 1: Comparative Binding Affinities of U-50488 at On-Target and Off-Target Receptors
| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Kappa-Opioid Receptor | U-50488 | Human | [3H]U-69,593 displacement | 0.64 | [4] |
| Sigma-1 Receptor | U-50488 | Guinea Pig | --INVALID-LINK---3-PPP binding | 1270 | [4] |
Table 2: In Vivo Dosage Guide for this compound in Rodents (Intraperitoneal Administration)
| Dose Range (mg/kg) | Primary Observed Effect | Potential Off-Target Concerns | Species | Reference |
| 1 - 5 | Analgesia, Diuresis | Minimal | Rat | [5] |
| 5 - 10 | Potent Analgesia | Increased risk of sedation | Rat/Mouse | [5] |
| > 10 | Strong Sedation, Aversion | High probability of off-target effects | Rat/Mouse |
Experimental Protocols
Protocol 1: Sigma Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures to determine the affinity of this compound for sigma-1 and sigma-2 receptors.
-
Materials:
-
Test Compound: this compound
-
Radioligand for Sigma-1: [³H]-(+)-pentazocine
-
Radioligand for Sigma-2: [³H]-DTG (in the presence of a sigma-1 masking agent like (+)-pentazocine)
-
Receptor Source: Guinea pig brain membranes or cell lines expressing recombinant sigma receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (10 µM)
-
96-well filter plates and a cell harvester
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and either vehicle, unlabeled non-specific control, or varying concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound using competitive binding analysis software.
-
Protocol 2: hERG Channel Electrophysiology Assay
This protocol outlines a whole-cell patch-clamp experiment to assess the inhibitory effect of this compound on the hERG potassium channel.
-
Materials:
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Test Compound: this compound
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH 7.2.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Positive Control: A known hERG blocker (e.g., E-4031).
-
-
Procedure:
-
Culture hERG-expressing HEK293 cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents using a specific voltage-clamp protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a tail current).
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Record the hERG current at each concentration.
-
Perform a washout with the external solution to assess the reversibility of any inhibition.
-
Apply the positive control at the end of the experiment to confirm cell viability and assay sensitivity.
-
Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value for this compound.
-
Mandatory Visualizations
Caption: Canonical G-protein and β-arrestin signaling pathways activated by this compound binding to the kappa-opioid receptor.
Caption: Preclinical experimental workflow for the characterization and optimization of a novel kappa-opioid receptor agonist.
Caption: Logical relationship between this compound dosage, on-target/off-target effects, and resulting outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of (+)-U-50488: A Technical Support Guide for In Vitro Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common solubility and stability challenges associated with the selective kappa-opioid receptor agonist, (+)-U-50488, in in vitro settings. By offering detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols, this resource aims to enhance experimental reproducibility and success.
Troubleshooting Guide: A Question-and-Answer Approach
Researchers often encounter difficulties with the solubility and stability of this compound, which can impact experimental outcomes. This section directly addresses these issues in a practical, question-and-answer format.
Question: My this compound hydrochloride is not dissolving properly in aqueous buffers like PBS. What could be the issue and how can I resolve it?
Answer:
Several factors can contribute to the poor solubility of this compound hydrochloride in aqueous solutions.
-
pH of the Solution: The hydrochloride salt of this compound is more soluble in acidic conditions. Ensure the pH of your PBS or other aqueous buffer is slightly acidic. If the buffer is neutral or slightly alkaline, the solubility will be significantly reduced.
-
Concentration: While some sources state solubility in water up to 100 mM, this can be batch-dependent and influenced by the exact buffer composition.[1][2] It is advisable to start with a lower concentration and gradually increase it. For many cell-based assays, working concentrations are in the nanomolar to micromolar range, which should be readily achievable from a stock solution.
-
Temperature: Gently warming the solution to 37°C can aid in dissolution. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation.
-
Sonication: Using an ultrasonic bath for a short period can help to break up any clumps of powder and facilitate dissolution.[3]
Troubleshooting Workflow for Solubility Issues:
References
Technical Support Center: Managing Tolerance Development to (+)-U-50488 in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing tolerance development to the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488, in chronic experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is tolerance a concern in chronic studies?
A1: this compound is a highly selective agonist for the kappa-opioid receptor (KOR), widely used in research to investigate the roles of the KOR system in analgesia, addiction, and mood.[1][2] In chronic studies, repeated administration of this compound can lead to the development of tolerance, characterized by a diminished pharmacological response to the same dose of the drug.[1] This is a critical consideration as it can confound experimental results and requires careful management and interpretation.
Q2: What is the primary mechanism underlying tolerance to this compound?
A2: The primary mechanism involves the desensitization and downregulation of KORs. Upon chronic activation by this compound, G-protein coupled receptor kinase 3 (GRK3) phosphorylates serine 369 on the KOR. This phosphorylation promotes the binding of β-arrestin2, which uncouples the receptor from its G-protein signaling cascade, leading to reduced downstream effects and promoting receptor internalization.[[“]][4][5]
Q3: How quickly does tolerance to the analgesic effects of this compound develop?
A3: The onset of tolerance can vary depending on the dosing regimen and the species being studied. However, studies in rodents have shown that tolerance to the antinociceptive effects of this compound can develop within a few days of repeated administration.[6]
Q4: Is there cross-tolerance between this compound and mu-opioid agonists like morphine?
A4: Generally, there is no cross-tolerance between this compound and morphine.[1] This suggests that the mechanisms of tolerance for kappa and mu-opioid receptors are distinct.
Q5: Can tolerance to this compound be reversed?
A5: Yes, tolerance is reversible. Studies have shown that after cessation of chronic this compound treatment, the analgesic potency can return to baseline levels. This recovery period can take approximately two weeks and is associated with the dephosphorylation and replenishment of functional kappa-opioid receptors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral responses | - Animal stress: Improper handling, changes in environment, or injection stress can alter behavioral outcomes. - Inconsistent drug administration: Variations in injection volume, site, or timing. - Circadian rhythm: Testing at different times of the day can affect drug metabolism and animal activity levels. | - Habituation: Acclimate animals to the experimental procedures, including handling and mock injections. - Standardized protocols: Ensure consistent drug preparation, administration route, and timing for all subjects. - Consistent testing time: Conduct all behavioral tests at the same time of day to minimize circadian influences. |
| Loss of analgesic effect over time | - Tolerance development: This is an expected physiological response to chronic agonist exposure. - Drug instability: Improper storage or preparation of this compound solution. | - Adjust dosing regimen: Consider increasing the dose or altering the frequency of administration to maintain the desired effect. Be sure to account for this in the experimental design and data analysis. - "Drug holidays": If the experimental design permits, a washout period may help restore sensitivity. - Fresh drug solutions: Prepare fresh solutions of this compound regularly and store them according to the manufacturer's instructions. |
| Unexpected side effects (e.g., excessive sedation) | - Dose is too high: The initial dose may be causing significant off-target or exaggerated on-target effects. - Strain/species differences: Sensitivity to this compound can vary between different rodent strains and species. | - Dose-response study: Conduct a preliminary dose-response study to determine the optimal dose that provides analgesia with minimal side effects in your specific animal model. - Literature review: Consult literature for appropriate dosing in the specific strain or species you are using. |
| No development of tolerance observed | - Insufficient dosing: The dose or frequency of this compound administration may not be high enough to induce receptor desensitization. - Assay insensitivity: The behavioral assay may not be sensitive enough to detect changes in the analgesic effect. | - Increase dose/frequency: Gradually increase the dose or frequency of administration. - Optimize behavioral assay: Ensure the parameters of your behavioral assay (e.g., temperature in the tail-flick test) are optimized to detect a range of analgesic effects. |
Quantitative Data on this compound Effects
Table 1: In Vitro Functional Activity of U-50488 and Analogs
| Compound | G-protein Activity (cAMP) EC50 (nM) | β-arrestin2 Recruitment EC50 (nM) |
| U-50488 | Data not consistently reported in a comparable format across studies | Data not consistently reported in a comparable format across studies |
| Analog 1 | Specific values vary by study | Specific values vary by study |
| Analog 2 | Specific values vary by study | Specific values vary by study |
| Analog 3 | Specific values vary by study | Specific values vary by study |
Table 2: Antinociceptive Effects of U-50488 in Rodent Models
| Assay | Species | Route of Administration | Acute ED50 | Notes |
| Tail-flick Test | Mouse | Intracerebroventricular (i.c.v.) | ~48 nmol/mouse | The ED50 can be shifted by co-administration of other compounds, indicating potential for drug-drug interactions.[7] |
| Formalin Test | Rat | Intrapaw | Dose-dependent attenuation | Demonstrates peripheral antinociceptive effects.[8] |
| Writhing Test | Rat | Subcutaneous (s.c.) | 0.63-40 mg/kg | Effective in models of visceral pain. |
Experimental Protocols
Protocol 1: Induction of Tolerance to this compound in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old) are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Drug Preparation: Prepare this compound in sterile saline. The concentration should be adjusted to allow for an injection volume of 10 mL/kg.
-
Tolerance Induction Regimen:
-
Administer this compound (e.g., 10 mg/kg, s.c.) twice daily for 7 consecutive days.
-
A control group should receive vehicle (saline) injections on the same schedule.
-
-
Assessment of Tolerance:
-
On day 8, assess the antinociceptive response to a challenge dose of this compound using the warm water tail-withdrawal assay (see Protocol 2).
-
Generate a full dose-response curve in both the tolerant and control groups to quantify the magnitude of the rightward shift in the ED50 value.
-
Protocol 2: Warm Water Tail-Withdrawal Assay
-
Apparatus: A water bath maintained at a constant temperature (e.g., 52°C).
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be freely accessible.
-
Immerse the distal one-third of the tail into the warm water.
-
Start a timer simultaneously with tail immersion.
-
The latency to tail withdrawal (a sharp flick or removal of the tail from the water) is recorded.
-
A cut-off time (e.g., 15-20 seconds) must be established to prevent tissue damage. If the mouse does not withdraw its tail by the cut-off time, the latency is recorded as the cut-off time.
-
-
Data Analysis:
-
The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [ (Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency) ] x 100
-
Visualizations
Signaling Pathway of KOR Tolerance
Caption: KOR tolerance pathway initiated by this compound.
Experimental Workflow for Chronic Tolerance Study
Caption: Workflow for a chronic this compound tolerance study.
References
- 1. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of kappa and delta opioid receptors in mediating morphine-induced antinociception in morphine-tolerant infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of the antinociceptive action of the selective kappa-opioid receptor agonist, U-50,488H by ICS-205-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of (+)-U-50488 on animal welfare and ethical considerations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, U-50488.[1] As a KOR agonist, it primarily acts on kappa-opioid receptors, which are G-protein coupled receptors.[2] Activation of these receptors leads to various physiological effects, including analgesia, diuresis, and sedation.[3][4]
Q2: How should I prepare and store this compound solutions?
A2: this compound hydrochloride is soluble in water up to 100 mM and in DMSO up to 100 mM.[1] For long-term storage, it is recommended to store the solid compound at room temperature.[1] Once in solution, it is best to prepare fresh solutions for each experiment or store aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: What are the expected behavioral effects of this compound in rodents?
A3: In rodents, this compound is known to produce dose-dependent analgesia in various pain models.[5] However, it is also associated with a range of other behavioral effects, including sedation, motor impairment (as measured by the rotarod test), and aversion or dysphoria, which can be assessed using the conditioned place aversion (CPA) test.[5][6] It is important to note that unlike mu-opioid agonists, KOR agonists like U-50488 are generally not self-administered by animals, suggesting a low potential for abuse.
Q4: I am observing excessive sedation or motor impairment at doses expected to be only analgesic. What could be the cause?
A4: Several factors could contribute to this observation:
-
Strain Differences: Different strains of mice and rats can exhibit varying sensitivities to the effects of U-50488.[7] It is crucial to consult the literature for typical dose-responses in the specific strain you are using.
-
Age: The age of the animals can influence their response to the compound.[7]
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) will significantly impact the pharmacokinetics and, consequently, the behavioral effects of the drug.
-
Drug Interaction: If other compounds are being co-administered, there could be unforeseen interactions.
Q5: My results with this compound are not consistent. What are some common reasons for variability?
A5: Inconsistent results can arise from several sources:
-
Solution Stability: Ensure that your this compound solution is properly prepared and stored. Degradation of the compound can lead to reduced efficacy.
-
Animal Handling and Stress: Stress can significantly impact the outcomes of behavioral experiments. Ensure consistent and gentle handling of the animals.
-
Experimental Conditions: Factors such as the time of day of testing (circadian rhythms), lighting conditions, and noise levels in the testing room should be kept constant across all experimental groups.
-
Tolerance: Repeated administration of U-50488 can lead to the development of tolerance to its analgesic and hypothermic effects.[8] This should be considered in the experimental design if repeated dosing is required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No analgesic effect observed | Inappropriate dose for the animal strain or pain model. | Conduct a dose-response study to determine the effective dose in your specific experimental conditions. |
| Incorrect route of administration for the desired effect. | Review literature for the most effective route of administration for your model. Intravenous or intrathecal administration may be required for certain applications. | |
| Compound degradation. | Prepare fresh solutions of this compound for each experiment. | |
| Significant aversion or dysphoria at low doses | High sensitivity of the animal strain. | Consider using a less sensitive strain or lower the dose range in your study. |
| The aversive effects of KOR agonism are well-documented.[6] | Be aware that even at analgesic doses, some level of aversion may be present. This is an important ethical consideration. | |
| Difficulty in dissolving the compound | Incorrect solvent or concentration. | This compound hydrochloride is soluble in water and DMSO.[1] Ensure you are not exceeding the solubility limits. Gentle warming and vortexing can aid dissolution. |
| Contradictory results in locomotor activity | Time-dependent effects of the drug. | The effects of U-50488 on locomotor activity can vary depending on the time post-injection. It is advisable to measure activity at multiple time points. |
| Different testing paradigms measure different aspects of activity. | Be precise in defining and measuring locomotor activity (e.g., total distance traveled, time spent in the center of an open field). |
Quantitative Data
Table 1: In Vivo Efficacy of U-50488 in Rodent Models
| Animal Model | Assay | Route | ED50 (mg/kg) | Reference |
| Mouse | Warm-water tail withdrawal | i.p. | 5.0 | [9] |
| Rat | Yeast-induced inflammatory pain | i.v. | 0.0024-0.025 | [10] |
| Mouse | Formalin-induced inflammatory pain | i.v. | 0.0024-0.025 | [10] |
| Rat | Mononeuropathic pain (mechanical allodynia) | i.v. | 0.055 | [10] |
| Rat | Mononeuropathic pain (cold allodynia) | i.v. | 0.036 | [10] |
Table 2: In Vitro Binding Affinity and Functional Activity of U-50488
| Receptor | Assay | Value | Reference |
| Kappa-opioid receptor (KOR) | Binding affinity (Kd) | 2.2 nM (for (-)-U-50488) | [11] |
| Mu-opioid receptor (MOR) | Binding affinity (Kd) | 430 nM (for (-)-U-50488) | [11] |
| Ca2+ channel inhibition (rat DRG neurons) | IC50 | ~4 µM | [12] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus (e.g., accelerating model)
-
Experimental animals (mice or rats)
-
This compound solution and vehicle control
-
Syringes and needles for injection
-
Timer
Procedure:
-
Habituation: For several days prior to testing, habituate the animals to the testing room and the rotarod apparatus. This can involve placing them on the stationary rod for a few minutes each day.
-
Baseline Measurement: On the day of the experiment, record the baseline performance of each animal on the accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).[13][14] The latency to fall from the rod is the primary measure. Conduct 2-3 baseline trials with a 15-20 minute inter-trial interval.[14][15]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Testing: At a predetermined time after injection (e.g., 15-30 minutes), place the animals back on the rotarod and record the latency to fall.[5] Repeat the test at several time points to assess the time course of the drug's effect.
-
Data Analysis: Compare the latency to fall between the vehicle-treated and this compound-treated groups. A significant decrease in latency in the drug-treated group indicates impaired motor coordination.
Conditioned Place Aversion (CPA)
Objective: To evaluate the aversive or rewarding properties of this compound.
Materials:
-
Conditioned place aversion apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
-
Experimental animals (mice or rats)
-
This compound solution and vehicle control
-
Syringes and needles for injection
-
Video tracking software (optional, but recommended for accurate time measurement)
Procedure:
-
Pre-Conditioning (Day 1): Place each animal in the apparatus and allow it to freely explore all chambers for a set period (e.g., 15-30 minutes).[16] Record the time spent in each chamber to establish any baseline preference.
-
Conditioning (Days 2-4): This phase typically involves two conditioning sessions per day.
-
Morning Session: Administer the vehicle and confine the animal to one of the chambers (e.g., the initially non-preferred chamber) for a set duration (e.g., 30 minutes).[16]
-
Afternoon Session: Administer this compound and confine the animal to the other chamber for the same duration.[16] The order of vehicle and drug administration should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 5): Place the animal back in the apparatus with free access to all chambers (in a drug-free state).[6] Record the time spent in each chamber over a set period (e.g., 15 minutes).
-
Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test. A negative score indicates aversion, while a positive score suggests preference.
Signaling Pathways and Experimental Workflows
Ethical Considerations
The use of this compound in animal research requires careful consideration of animal welfare. As a compound known to induce aversion and dysphoria, researchers have an ethical obligation to minimize pain and distress.[5][6] Key ethical principles to follow include:
-
Replacement, Reduction, and Refinement (the 3Rs):
-
Replacement: Use non-animal models whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Optimize experimental procedures to minimize animal suffering. This includes using appropriate analgesics for any procedural pain, providing environmental enrichment, and establishing clear humane endpoints.
-
-
Institutional Animal Care and Use Committee (IACUC) Approval: All experimental protocols involving animals must be reviewed and approved by an IACUC. This committee ensures that the research is ethically justified and that animal welfare is a top priority.
-
Monitoring Animal Welfare: Animals should be closely monitored for signs of distress, such as changes in weight, food and water intake, posture, and grooming behavior. Any animal showing signs of severe or prolonged distress should be removed from the study and provided with appropriate veterinary care or humanely euthanized.
-
Humane Endpoints: Clear criteria should be established for when an animal will be removed from a study to prevent unnecessary suffering. These endpoints should be defined in the IACUC protocol.
By adhering to these ethical principles and utilizing the information provided in this technical support center, researchers can conduct scientifically sound and humane studies with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 6. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Kappa Opioid Model of Atypical Altered Consciousness and Psychosis: U50488, DOI, AC90179 Effects on Prepulse Inhibition and Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. mmpc.org [mmpc.org]
- 15. researchgate.net [researchgate.net]
- 16. 2.3. Place conditioning procedure [bio-protocol.org]
Technical Support Center: Interpreting Unexpected Behavioral Responses to (+)-U-50488
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral responses during experiments with (+)-U-50488.
Troubleshooting Guides
Issue 1: Observed antinociceptive effects with this compound, the "inactive" enantiomer.
Question: I administered this compound, which is supposed to be the inactive enantiomer of the KOR agonist U-50488, and observed a significant antinociceptive effect in my visceral pain model. Is this expected?
Answer: Yes, this is an expected, though seemingly paradoxical, finding. While this compound has very low affinity for the kappa-opioid receptor (KOR), it can produce antinociception through a non-opioid mediated mechanism.[1][2] Research has shown that both enantiomers of U-50488 can block sodium channels, which contributes to their analgesic effects, particularly in models of visceral pain.[1][2]
Troubleshooting Steps:
-
Confirm the Identity and Purity of the Compound: Ensure the correct enantiomer was used and that it is free from contamination with the active (-)-U-50488.
-
Antagonist Challenge: To confirm a non-opioid mechanism, pre-treat with a non-selective opioid antagonist like naloxone. If the antinociceptive effect of this compound persists, it is likely not mediated by opioid receptors.
-
Consider the Pain Model: The sodium channel blocking effect is particularly relevant in visceral pain models like the colorectal distension (CRD) test.[1][2] The effect may be less pronounced in thermal nociception assays like the tail-flick test.
-
Review Dosing: The non-opioid receptor-mediated effects of U-50488 enantiomers are often observed at higher doses.[1]
Issue 2: Unexplained changes in locomotor activity.
Question: My animals are showing unexpected changes in locomotor activity after this compound administration, including both hyperactivity and hypoactivity. What could be the cause?
Answer: The racemic mixture of U-50488 has been shown to produce biphasic effects on locomotor activity, with low doses causing hyperactivity and high doses leading to hypoactivity.[3][4] While these effects are primarily attributed to the KOR-agonist activity of the (-) enantiomer, off-target effects of the (+) enantiomer could contribute to a complex locomotor profile.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to characterize the locomotor effects of this compound in your specific model.
-
Control for KOR Activation: Compare the effects to the racemic mixture and the (-) enantiomer. Pre-treatment with a KOR antagonist like nor-binaltorphimine (nor-BNI) can help dissect the KOR-mediated components.
-
Investigate Off-Target Mechanisms:
-
Sigma Receptors: Alterations in the stereochemistry of U-50488 can lead to significant affinity for sigma receptors, which are known to modulate locomotor activity.[5] Consider evaluating the effect of a sigma receptor antagonist.
-
Dopamine System: Kappa-opioid receptor agonists can modulate dopamine release, which is crucial for locomotor activity.[1][6][7] While this compound is not a potent KOR agonist, potential downstream or off-target effects on the dopamine system cannot be entirely ruled out.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the dextrorotatory enantiomer of the selective kappa-opioid receptor (KOR) agonist, U-50488. It is considered to be largely inactive at the KOR. However, it has been shown to block voltage-gated sodium channels, which can contribute to its biological activity, particularly its antinociceptive effects in visceral pain models.[1][2]
Q2: Can this compound produce conditioned place preference or aversion?
A2: The racemic mixture of U-50488 is known to produce conditioned place aversion (CPA), an effect mediated by the KOR.[8][9] Given that this compound has low affinity for the KOR, it is not expected to produce significant KOR-mediated CPA. However, at higher doses, off-target effects could potentially influence place preference. Specific studies on the conditioned place preference of isolated this compound are limited.
Q3: How does this compound affect performance in the forced swim test?
A3: The forced swim test is often used to assess depressive-like behavior. The effects of the racemic U-50488 in this test are linked to its KOR agonist activity, which can mimic stress responses.[8] There is limited specific data on the effects of the this compound enantiomer alone in the forced swim test. Any observed effects would likely be due to non-KOR mediated mechanisms and would require further investigation.
Q4: What are the known off-target binding sites for U-50488 and its enantiomers?
A4: Besides sodium channels, stereoisomers of U-50488 have been shown to have affinity for sigma receptors.[5] The affinity for sigma receptors is dependent on the specific stereochemistry of the molecule.[5]
Q5: Why is it important to use the specific enantiomer instead of the racemic mixture in my experiments?
A5: Using individual enantiomers is crucial for accurately interpreting experimental results. The racemic mixture contains both the active (-) and the relatively inactive (+) enantiomer. The observed behavioral effects of the racemate are a composite of the actions of both molecules, which can have different primary targets and off-target activities. Using the pure this compound allows for the specific investigation of its non-KOR mediated effects.
Data Presentation
Table 1: Visceral Antinociceptive Effects of U-50488 Enantiomers
| Compound | Dose (mg/kg, s.c.) | Attenuation of Visceromotor Response to Colorectal Distension (% of control) | Putative Mechanism | Reference |
| (+)-(1R,2R)-U-50488 | 8 | 47.9 ± 9.2 | Sodium Channel Blockade | [10] |
| (-)-(1S,2S)-U-50488 | 8 | 56.9 ± 4.9 | KOR Agonism & Sodium Channel Blockade | [10] |
| (±)-U-50488 | 8 | Not explicitly stated, but potency is between the two enantiomers | KOR Agonism & Sodium Channel Blockade | [2] |
Table 2: Effects of Racemic (±)-U-50488 on Locomotor Activity in Hamsters
| Dose (mg/kg) | Observed Effect | Reference |
| 1 | Hyperactivity | [4] |
| 10 | Hypoactivity | [4] |
Experimental Protocols
Visceral Pain Assessment: Colorectal Distension (CRD) in Rats
This protocol is adapted from methods used to assess visceral nociception.[11][12]
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are typically used. Animals are fasted overnight with free access to water.
-
Balloon Insertion: A flexible latex balloon (5 cm) attached to a Tygon tube is lubricated and inserted intra-anally into the descending colon, with the end of the balloon positioned 1 cm from the anus. The catheter is secured to the tail with tape.
-
Acclimation: Animals are placed in small cubicles and allowed to acclimate for at least 30 minutes.
-
Distension Protocol: The balloon is rapidly inflated to a specific pressure (e.g., 80 mmHg) for a set duration (e.g., 20 seconds).
-
Behavioral Scoring (Visceromotor Response - VMR): The abdominal withdrawal reflex (AWR) is scored on a 0-4 scale:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdominal wall.
-
4: Body arching and lifting of pelvic structures.
-
-
Drug Administration: this compound is administered (e.g., subcutaneously), and the CRD procedure is repeated at set time points post-injection to assess the drug's effect on the VMR.
Conditioned Place Preference (CPP) Protocol
This is a general protocol for assessing the rewarding or aversive properties of a compound.[8][9]
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
-
Pre-Conditioning (Day 1): Animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each chamber is recorded to establish baseline preference. Animals with a strong initial preference for one chamber may be excluded.
-
Conditioning (Days 2-4):
-
Drug Pairing: On alternating days, animals receive an injection of this compound and are immediately confined to one of the outer chambers for a set period (e.g., 30 minutes).
-
Vehicle Pairing: On the other days, animals receive a vehicle injection and are confined to the opposite outer chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Post-Conditioning (Day 5): Animals are again placed in the central chamber and allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned place preference, while a decrease suggests a conditioned place aversion.
Mandatory Visualizations
Signaling Pathways
Caption: KOR G-protein vs. β-arrestin signaling pathways.
Caption: Off-target mechanisms of this compound.
Experimental Workflows
Caption: Troubleshooting workflow for unexpected responses.
References
- 1. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a kappa-receptor agonist, U-50,488H, on the release of endogenous brain dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of U50,488H on locomotor activity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Sex Differences in (+)-U-50488 Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488. The information provided addresses common issues encountered when investigating sex differences in sensitivity to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the behavioral responses to this compound between male and female subjects. Is this expected?
A1: Yes, this is a well-documented phenomenon. Several studies have reported sex differences in the sensitivity to this compound across various behavioral paradigms, including analgesia and intracranial self-stimulation (ICSS). Generally, females tend to be less sensitive to the effects of KOR agonists like this compound compared to males.[1][2][3][4][5]
Q2: Are the observed sex differences in this compound sensitivity due to differences in drug metabolism and brain bioavailability?
A2: Not necessarily. While some studies have reported higher plasma concentrations of this compound in female rats compared to males, there were no significant sex differences in brain concentrations of the drug.[1][2] This suggests that pharmacokinetic differences in the central nervous system may not be the primary driver of the observed behavioral sex differences. However, it's important to consider that sex differences in drug clearance have been noted, with lower clearance in females, potentially leading to higher initial bioavailability.[1]
Q3: How does the estrous cycle in female subjects influence the effects of this compound?
A3: The stage of the estrous cycle can significantly impact the sensitivity to this compound. Studies have shown that kappa opioid receptor (KOR) density in the spinal cord of female rats varies across the estrous cycle, with lower densities during diestrus compared to proestrus or estrus.[6] This hormonal regulation of KOR levels may contribute to variations in the analgesic effectiveness of KOR agonists.[6][7][8] Therefore, it is crucial to monitor and account for the estrous cycle stage in female subjects.
Q4: We are not seeing the expected depressive-like effects of this compound in our female subjects using the intracranial self-stimulation (ICSS) paradigm. What could be the issue?
A4: This finding is consistent with published literature. Female rats have been shown to be significantly less sensitive than males to the threshold-increasing (anhedonic) effects of this compound in ICSS.[1][2] This difference appears to be independent of the estrous cycle stage and gonadectomy.[1][2] You may need to use higher doses of this compound in female subjects to observe effects comparable to those in males, or focus on other behavioral endpoints.
Q5: What is the underlying mechanism of action for this compound, and could sex differences in this pathway explain the varied sensitivity?
A5: this compound is a highly selective kappa-opioid receptor (KOR) agonist.[9] KORs are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins.[10][11] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[10][11][12][13] this compound can also directly block Ca2+ channels in a G-protein-independent manner at higher concentrations.[14][15] Sex differences in the expression or function of components of this signaling pathway, or in the formation of KOR heterodimers with other receptors like the mu-opioid receptor (MOR), could contribute to the observed differences in sensitivity.[3]
Data Presentation
Table 1: Summary of Sex Differences in Behavioral Responses to this compound
| Behavioral Assay | Species | Finding | Citation(s) |
| Intracranial Self-Stimulation (ICSS) | Rat | Females are significantly less sensitive than males to the threshold-increasing effects. | [1][2] |
| Analgesia (Tail-Flick/Withdrawal) | Rat, Mouse | Males generally show more robust antinociceptive effects compared to females. | [3][4][5] |
| Chemotherapy-Induced Neuropathic Pain | Mouse | U-50488 was significantly more potent in males compared to females in mechanical allodynia tests. | [16] |
Table 2: Pharmacokinetic Parameters of this compound in Male and Female Rats
| Parameter | Male Rats | Female Rats | Finding | Citation(s) |
| Plasma Concentration (initial) | Lower | Higher | Plasma concentrations were significantly higher in females for the first 60 minutes post-injection. | [1] |
| Brain Concentration | No significant difference | No significant difference | No sex differences in brain concentrations were observed at time points where behavioral differences were present. | [1][2] |
| Plasma Clearance | Higher | Lower | Clearance of the drug from plasma was significantly lower in females. | [1] |
| Terminal Plasma Half-life | No significant difference | No significant difference | The terminal half-life of the drug was the same in both sexes. | [1] |
Experimental Protocols
1. Intracranial Self-Stimulation (ICSS) Procedure
-
Subjects: Adult male and female Sprague-Dawley rats.
-
Surgery: Animals are anesthetized and stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.
-
Training: Rats are trained to press a lever to receive electrical stimulation. The frequency of stimulation is varied to determine the threshold required to maintain responding.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 0.0 - 10.0 mg/kg).
-
Testing: ICSS thresholds and maximum response rates are measured for a set duration (e.g., 1 hour) after drug administration.
-
Data Analysis: The effects of this compound on ICSS thresholds are analyzed to assess changes in reward sensitivity. An increase in the threshold is interpreted as a depressive-like effect.[1][2]
2. Warm Water Tail-Withdrawal Assay for Analgesia
-
Subjects: Adult male and female rats or mice of various strains (e.g., F344, Lewis, Sprague-Dawley).
-
Procedure: A portion of the subject's tail is immersed in a warm water bath maintained at a specific temperature (e.g., 50, 52, or 55°C).
-
Measurement: The latency to withdraw the tail from the water is recorded as a measure of nociceptive threshold. A cutoff time is established to prevent tissue damage.
-
Drug Administration: Different doses of this compound or other kappa opioids are administered, typically subcutaneously (s.c.).
-
Data Analysis: The antinociceptive effect is often expressed as the maximum possible effect (%MPE) and dose-response curves are generated to compare the potency and efficacy between sexes.[4][17][18]
3. Monitoring the Estrous Cycle
-
Procedure: Vaginal lavage is performed daily on female subjects.
-
Cellular Analysis: The collected cells are examined under a microscope to determine the predominant cell type (leukocytes, cornified epithelial cells, or nucleated epithelial cells).
-
Cycle Stage Determination: The stage of the estrous cycle (diestrus, proestrus, estrus, or metestrus) is determined based on the cellular composition of the vaginal smear. This allows for the correlation of drug effects with hormonal status.[6][8]
Visualizations
Caption: Canonical G-protein dependent signaling pathway of the Kappa Opioid Receptor (KOR) upon activation by this compound.
Caption: Troubleshooting workflow for investigating sex differences in this compound sensitivity.
References
- 1. Sex differences in sensitivity to the depressive-like effects of the kappa opioid receptor agonist U-50488 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex differences in sensitivity to the depressive-like effects of the kappa opioid receptor agonist U-50488 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex Differences in Kappa Opioid Receptor Function and Their Potential Impact on Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex and rat strain determine sensitivity to kappa opioid-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex differences in opioid antinociception: kappa and 'mixed action' agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid receptors in rat spinal cord vary across the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex-specificity and estrogen-dependence of kappa opioid receptor-mediated antinociception and antihyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen facilitates and the kappa and mu opioid receptors mediate antinociception produced by intrathecal (−)-pentazocine in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U-50488 - Wikipedia [en.wikipedia.org]
- 10. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 12. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Sex Differences in Kappa Opioid Receptor Agonist Mediated Attenuation of Chemotherapy-Induced Neuropathic Pain in Mice [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Experiments Involving (+)-U-50488
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the kappa-opioid receptor (KOR) agonist, (+)-U-50488.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from other forms of U-50488?
This compound is the less active enantiomer of the selective κ-opioid receptor agonist, (±)-U-50488. The racemic mixture, (±)-U-50488, contains both the more active (-)-enantiomer and the less active (+)-enantiomer. For experiments requiring precise KOR activation, it is crucial to use the specific, active (-)-enantiomer. The (+)-enantiomer is often used as a negative control to distinguish KOR-mediated effects from non-specific or off-target effects.[1]
2. What are the known mechanisms of action for U-50488?
U-50488 primarily acts as a selective agonist at the kappa-opioid receptor (KOR), which is a G-protein coupled receptor.[2][3] Activation of KORs can lead to a variety of cellular responses, including the inhibition of adenylyl cyclase and modulation of ion channels. However, it's important to be aware of its dual mechanism. At higher concentrations, U-50488 and its enantiomers can directly block calcium (Ca2+) and sodium (Na+) channels in a manner that may be independent of G-protein signaling and even the KOR itself.[4][5][6][7][8]
3. How should I dissolve and store this compound?
This compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For long-term storage, it is recommended to store the compound at room temperature as provided by the manufacturer.[8] Once dissolved in a solvent, it is best to prepare solutions fresh for each experiment. If stock solutions need to be stored, they should be kept in tightly sealed vials at -20°C or -80°C for a limited time, though stability in solution over time should be validated for your specific experimental conditions.
4. What are the typical concentrations and dosages used for U-50488?
The effective concentration or dosage of U-50488 is highly dependent on the experimental model (in vitro vs. in vivo) and the specific assay being performed. See the data tables below for a summary of reported effective concentrations and dosages.
Troubleshooting Guide
Issue 1: I am observing an effect with this compound that is not blocked by the KOR antagonist nor-binaltorphimine (nor-BNI).
-
Possible Cause 1: Off-target effects. At higher concentrations, U-50488 can directly block voltage-gated sodium and calcium channels, which is a non-KOR-mediated effect.[4][5][7][8] This is a common reason for the lack of antagonism by nor-BNI.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the lowest effective concentration of this compound in your assay. Off-target effects are more prominent at higher concentrations.
-
Use the active enantiomer: Compare the effect of the active (-)-U-50488 with the inactive this compound. A significantly more potent effect with the (-)-enantiomer suggests a KOR-mediated mechanism.
-
Confirm with a different antagonist: Use another KOR antagonist with a different pharmacological profile to confirm the results.
-
Consider the timing of antagonist administration: Ensure that the antagonist is administered with sufficient pre-incubation time to occupy the receptors before the agonist is introduced.
-
Issue 2: My results with (±)-U-50488 are inconsistent and vary between experiments.
-
Possible Cause 1: Inconsistent ratio of enantiomers. If using the racemic mixture, slight variations in the exact ratio of the active (-) and inactive (+) enantiomers between batches could contribute to variability.
-
Possible Cause 2: Time-dependent effects. The timing of U-50488 administration relative to other treatments or behavioral assessments can dramatically alter the outcome. For example, U-50488 given 60 minutes before cocaine administration can potentiate its effects, while administration 15 minutes before can suppress them.[9]
-
Possible Cause 3: Development of tolerance. Repeated administration of U-50488 can lead to tolerance to some of its effects, which could explain diminishing responses over time in chronic studies.[10]
-
Troubleshooting Steps:
-
Use a specific enantiomer: For the highest reproducibility, use the purified (-)-U-50488 for KOR agonism and this compound as a control.
-
Standardize experimental timelines: Meticulously control the timing of all injections and behavioral tests.
-
Account for tolerance: In chronic studies, include appropriate control groups to assess the development of tolerance. Consider intermittent dosing schedules if continuous activation is not required.
-
Issue 3: I am seeing unexpected changes in neuronal excitability in my electrophysiology experiments.
-
Possible Cause 1: Direct ion channel blockade. U-50488 can inhibit Ca2+ channel currents in a voltage-independent and G-protein-independent manner.[4][6] It can also block sodium channels.[7][8] These effects can alter neuronal firing patterns irrespective of KOR activation.
-
Possible Cause 2: Dual signaling pathways. KOR activation can lead to complex downstream signaling, including β-arrestin pathways, which can also influence neuronal excitability.[11]
-
Troubleshooting Steps:
-
Isolate KOR-mediated effects: Use a KOR antagonist like nor-BNI to block receptor-mediated effects and unmask any direct channel modulation.
-
Use KOR knockout/knockdown models: If available, use cells or animals lacking the kappa-opioid receptor to confirm if the observed effects are truly KOR-dependent.
-
Investigate downstream signaling: Use inhibitors of specific signaling pathways (e.g., p38 MAPK inhibitors for the β-arrestin pathway) to dissect the molecular mechanisms underlying the observed changes in excitability.[11]
-
Quantitative Data Summary
Table 1: In Vitro Concentrations of U-50488
| Cell/Tissue Type | Assay | Compound | Concentration Range | Effect | Reference |
| Rat DRG Neurons | Patch-clamp | U-50488 | 0.3-40 µM | Voltage-independent inhibition of Ca2+ channel currents | [4][6] |
| Rat Cerebellar Purkinje Neurons | Patch-clamp | U-50488 | 10⁻⁸ M - 10⁻⁵ M | Biphasic inhibition of P-type Ca2+ channels | [5] |
| Rat Basolateral Amygdala Neurons | Patch-clamp | U-50488 | 0.001-10 µM | Increased action potential firing rate | [11][12] |
| Mouse Nucleus Accumbens Slices | FSCV | U-50488 | 0.03-1.0 µM | Inhibition of dopamine release | [13] |
| Acutely Infected MDMs | HIV-1 Expression Assay | (-)-U-50488 | 1 pM - 100 nM | Concentration-dependent inhibition of HIV-1 expression | [14] |
Table 2: In Vivo Dosages of U-50488
| Animal Model | Assay | Compound | Dosage Range (mg/kg) | Route | Effect | Reference | | --- | --- | --- | --- | --- | --- | | Mice | Warm-water tail withdrawal | U-50488 | 2-25 mg/kg | i.p. | Dose-dependent antinociception |[9] | | Mice | Conditioned Place Preference | U-50488 | 5 mg/kg | i.p. | Potentiation or suppression of cocaine CPP depending on timing |[9] | | Rats | Intracranial Self-Stimulation | U-50488 | 1-5.6 mg/kg | i.p. | Dose-dependent depression of ICSS |[10] | | Mice | Acetic Acid-Induced Writhing | U-50488 | 2 mg/kg | s.c. | Antinociception |[15] | | Mice | Formalin Test | U-50488 | 1 mg/kg | s.c. | Antinociception |[15] |
Experimental Protocols
Protocol 1: Warm-Water Tail-Withdrawal Assay for Antinociception
This protocol is adapted from studies assessing the analgesic effects of U-50488.[9]
-
Habituation: Habituate mice to the experimental setup for at least 30 minutes before testing.
-
Baseline Measurement: Measure the baseline tail-withdrawal latency by immersing the distal third of the mouse's tail in a 55°C water bath. A cutoff time of 15 seconds is used to prevent tissue damage.
-
Drug Administration: Administer U-50488 (e.g., 5 mg/kg, i.p.) or vehicle control.
-
Post-treatment Measurement: At a specified time point (e.g., 30 minutes post-injection), re-measure the tail-withdrawal latency.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated as: [%MPE = ((post-drug latency - baseline latency) / (cutoff time - baseline latency)) * 100].
Protocol 2: Conditioned Place Preference (CPP) for Aversive/Rewarding Effects
This protocol is a general guide based on CPP experiments involving U-50488.[9]
-
Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Pre-conditioning Phase (Day 1): Allow mice to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Ensure no significant bias for either conditioning chamber.
-
Conditioning Phase (Days 2-5):
-
Morning Session: Administer vehicle and confine the mouse to one of the conditioning chambers for 30 minutes.
-
Afternoon Session: Administer U-50488 (e.g., 5 mg/kg, i.p.) and confine the mouse to the opposite chamber for 30 minutes. The chamber pairings should be counterbalanced across animals.
-
-
Test Phase (Day 6): In a drug-free state, allow the mice to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant decrease in time spent in the drug-paired chamber compared to baseline indicates conditioned place aversion (a common effect of KOR agonists). An increase would indicate a rewarding effect.
Visualizations
Caption: Troubleshooting logic for this compound effects not blocked by KOR antagonists.
Caption: Dual mechanism of action for this compound.
References
- 1. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 13. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Potency of (+)-U-50488 and U-69593
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo potency of two selective kappa-opioid receptor (KOR) agonists, (+)-U-50488 and U-69593. Both compounds are widely utilized as prototypical KOR agonists in preclinical research. This document synthesizes available experimental data to objectively compare their performance, outlines the methodologies of key experiments, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: In Vivo Potency Comparison
The following table summarizes the available quantitative data on the in vivo potency of this compound and U-69593 from various preclinical assays. It is important to note that the data are compiled from different studies, which may involve variations in animal species, strain, route of administration, and specific experimental protocols.
| Compound | Assay | Species | ED50 / Effective Dose | Route of Administration | Reference |
| This compound | Acetic Acid-Induced Writhing | Mouse | 1-10 mg/kg (dose-dependent inhibition) | Intraperitoneal (i.p.) | [1] |
| Warm Water Tail Withdrawal (48°C) | Mouse | 10-100 mg/kg (dose-dependent) | Intraperitoneal (i.p.) | [1] | |
| Warm Water Tail Withdrawal | Mouse | ED50: 7.6 mg/kg | Not Specified | [2] | |
| Attenuation of Cocaine-Induced Drug-Seeking | Rat | 30.0 mg/kg | Intraperitoneal (i.p.) | [3] | |
| Diuresis | Rat | 0.1-10 mg/kg (dose-dependent) | Subcutaneous (s.c.) | [4] | |
| U-69593 | Attenuation of Cocaine-Induced Drug-Seeking | Rat | 0.3 mg/kg | Subcutaneous (s.c.) | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are representative of standard procedures used to assess the in vivo potency of kappa-opioid receptor agonists.
Tail-Flick Test (Thermal Nociception)
The tail-flick test is a common method to assess the analgesic properties of compounds by measuring the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick analgesiometer equipped with a radiant heat source (e.g., a high-intensity light beam) or a thermostatically controlled warm water bath. Animal restrainers are used to keep the subjects calm and properly positioned.
-
Procedure:
-
Habituation: Animals (typically mice or rats) are habituated to the testing environment and handling for several days prior to the experiment to minimize stress-induced variability.
-
Baseline Latency: The animal is gently placed in the restrainer, and its tail is positioned over the radiant heat source or immersed in the warm water bath (e.g., 52-55°C). The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound or U-69593) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50, the dose required to produce 50% of the maximum effect, is then determined from the dose-response curve.
Hot-Plate Test (Thermal Nociception)
The hot-plate test also measures thermal nociception but involves a more complex, supraspinally integrated response compared to the tail-flick test.
-
Apparatus: A hot-plate apparatus consisting of a metal surface that can be maintained at a constant temperature (e.g., 52-55°C) and an open-ended cylindrical restrainer to confine the animal to the heated surface.
-
Procedure:
-
Habituation: Animals are acclimated to the testing room and the apparatus (with the heat turned off) to reduce anxiety.
-
Baseline Latency: The animal is placed on the heated surface of the hot-plate, and the time until it exhibits a nocifensive response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The latency to the nocifensive response is measured again at various time points after drug administration.
-
-
Data Analysis: Similar to the tail-flick test, the data is often converted to %MPE, and an ED50 value is calculated from the dose-response curve.
Diuresis Assay
This assay quantifies the diuretic effect of kappa-opioid agonists, which is a characteristic in vivo effect of this class of compounds.
-
Apparatus: Metabolic cages designed to separate and collect urine and feces from individual animals.
-
Procedure:
-
Hydration: Animals (typically rats) are often water-deprived for a period (e.g., 18 hours) before the experiment to ensure a consistent hydration state and low baseline urine output. On the day of the experiment, they may receive a water load (e.g., via oral gavage) to promote a measurable urine flow.
-
Drug Administration: Immediately after the water load, the test compound or vehicle is administered (e.g., subcutaneously).
-
Urine Collection: Animals are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 2-5 hours).
-
Measurement: The total volume of urine excreted by each animal is measured. Urine samples may also be analyzed for electrolyte content (e.g., Na+, K+) to determine if the diuresis is aqueous (water diuresis) or involves salt excretion.
-
-
Data Analysis: The diuretic effect is determined by comparing the urine output in the drug-treated groups to the vehicle-treated control group. A dose-response curve is generated, and an ED50 (the dose that produces 50% of the maximal diuretic effect) can be calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the kappa-opioid receptor signaling pathway and a typical experimental workflow for comparing the in vivo potency of KOR agonists.
Kappa-opioid receptor signaling pathway.
Workflow for in vivo potency comparison.
References
- 1. Comparison of Antinociceptive Effects Induced by Kappa Opioid Agonists in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of (+)-U-50488 for the Kappa Opioid Receptor: A Comparative Guide
(+)-U-50488, a synthetic benzacetamide derivative, has been a cornerstone in pharmacological research for its selective agonism at the kappa opioid receptor (KOR). This guide provides a comprehensive comparison of this compound's binding affinity and selectivity for the KOR over the mu (MOR) and delta (DOR) opioid receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of an opioid ligand is paramount to its pharmacological profile. The following table summarizes the binding affinities (Ki) of U-50488 for the three primary opioid receptor subtypes. A lower Ki value indicates a higher binding affinity. It is important to note that much of the literature refers to the racemic mixture (U-50,488) or its hydrochloride salt (U-50,488H), and specific stereoisomer data can be limited.
| Ligand | Receptor Subtype | Binding Affinity (Ki) in nM | Species | Reference |
| U-50,488 | Kappa (κ) | 1.2 | Guinea Pig Brain | [1] |
| U-50,488 | Mu (μ) | 370 | Guinea Pig Brain | [1] |
| U-50,488 | Delta (δ) | > 500 | Guinea Pig Brain | [1] |
Data presented is for the racemic mixture U-50,488 as detailed in the cited study.
This data clearly demonstrates the high selectivity of U-50488 for the kappa opioid receptor, with significantly weaker affinity for both the mu and delta receptors.[1] This selectivity is a key reason for its widespread use as a research tool to investigate KOR function.[2][3]
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities for opioid receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta).
-
Radiolabeled ligand (e.g., [³H]-U-69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).
-
Unlabeled test compound (this compound).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes.
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Methodology and Signaling Pathway
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Upon binding to the kappa opioid receptor, this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of G-proteins, leading to downstream effects that ultimately produce the pharmacological response.
The activation of the KOR by an agonist like U-50488 typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and alters gene transcription. Kappa opioid receptors are G-protein coupled receptors, specifically coupling to Gαi/o proteins.[5] This signaling cascade is believed to mediate many of the therapeutic effects of KOR agonists, such as analgesia.[6][7]
References
- 1. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Antagonism of U-50,488's In Vivo Effects by Nor-binaltorphimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo interaction between the kappa-opioid receptor (KOR) antagonist, nor-binaltorphimine (nor-BNI), and the enantiomers of the selective KOR agonist, U-50,488. While the racemic mixture of U-50,488 is widely used to study the KOR system, its pharmacological effects are stereoselective. This guide elucidates the differential blockade of the effects of (+)-U-50,488 and (-)-U-50,488 by nor-BNI, supported by experimental data and detailed protocols.
U-50,488 is a highly selective agonist for the kappa-opioid receptor, mediating effects such as analgesia, sedation, and diuresis.[1][2] Nor-binaltorphimine is a potent and selective KOR antagonist with a characteristically slow onset and exceptionally long duration of action in vivo.[1][3] Understanding the stereochemical nuances of their interaction is crucial for the precise dissection of KOR-mediated signaling and for the development of targeted therapeutics.
Key Findings
Experimental evidence demonstrates that the in vivo effects of U-50,488 are primarily driven by the (-)-(1S,2S) enantiomer's activity at the kappa-opioid receptor.[4] Consequently, nor-BNI effectively blocks the KOR-mediated effects of the (-)-enantiomer and the racemic mixture. In contrast, the (+)-(1R,2R) enantiomer of U-50,488 produces some of its in vivo effects, such as antinociception at higher doses, through a non-opioid mechanism that is not susceptible to blockade by nor-BNI.[4] This non-opioid action is suggested to be related to sodium channel blockade.[4]
Data Presentation
The following tables summarize the quantitative data from in vivo studies, illustrating the antagonistic effects of nor-BNI on the actions of U-50,488 and its enantiomers.
Table 1: Antagonism of U-50,488-Induced Antinociception by Nor-BNI
| Animal Model | U-50,488 Formulation | U-50,488 Dose (Route) | Nor-BNI Dose (Route) | Pretreatment Time | Outcome | Reference |
| Rhesus Monkeys | Racemic U-50,488 | Dose-effect curve | 1.0 mg/kg & 3.2 mg/kg (s.c.) | 24 hours | Rightward shift in U-50,488 dose-effect curve for up to 14 and 21 days, respectively. | [5] |
| Mice | Racemic U-50,488H | 10 mg/kg (s.c.) | 5 & 20 mg/kg (s.c.) | 2 hours | Antagonism of antinociceptive effect. | [3] |
| Mice | Racemic U-50,488 | 10 mg/kg (i.p.) | 10 mg/kg (i.p.) | 24 hours | Full blockade of the analgesic response.[6] | [6] |
| Mice | (-)-(1S,2S)-U-50,488 | Low doses (intrapaw) | Intrapaw | Not specified | Blockade of antinociception. | [4] |
| Mice | (+)-(1R,2R)-U-50,488 | All tested doses (intrapaw) | Intrapaw | Not specified | No blockade of antinociception. | [4] |
| Mice | (-)-(1S,2S)-U-50,488 | High doses (intrapaw) | Intrapaw | Not specified | No blockade of antinociception. | [4] |
Table 2: Nor-BNI Antagonism of Other In Vivo Effects of U-50,488
| Animal Model | Effect Measured | U-50,488 Dose (Route) | Nor-BNI Dose (Route) | Pretreatment Time | Outcome | Reference |
| Rhesus Monkeys | Cocaine Choice | 0.1 mg/kg/h (i.v.) | 3.2 mg/kg (i.v.) | Not specified | Attenuated the U-50,488-induced increase in cocaine choice. | [7] |
| Rats | Reinstatement of Ethanol-Seeking | 0.1-1.0 mg/kg (i.p.) | 20 mg/kg (i.p.) | 24 hours | Attenuated U-50,488-induced reinstatement. | [8] |
| Mice | Hyperthermia | 5 mg/kg (s.c.) | 5 & 20 mg/kg (s.c.) | 24 hours | Long-lasting antagonism of the hyperthermic response. | [3] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the antagonism of U-50,488's effects by nor-BNI.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the antagonism of U-50,488's effects by nor-BNI.
-
Animals: Adult rhesus monkeys.
-
Procedure: The distal portion of the monkey's tail is immersed in a water bath maintained at a constant temperature (e.g., 50°C or 55°C). The latency to tail withdrawal is recorded. A maximum cutoff time is established to prevent tissue damage.
-
Drug Administration:
-
Nor-BNI: Administered subcutaneously (s.c.) at doses of 1.0 mg/kg or 3.2 mg/kg.
-
U-50,488: Administered to generate a dose-effect curve.
-
-
Antagonism Protocol: Nor-BNI is administered as a pretreatment. The antagonist's effects are assessed by determining the U-50,488 dose-effect curve at various time points after nor-BNI administration (e.g., daily for several weeks). A rightward shift in the dose-effect curve indicates antagonism.
-
Animals: Male Swiss mice.
-
Procedure: Mice are injected intraperitoneally (i.p.) with a dilute solution of acetic acid (e.g., 0.6%). The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.
-
Drug Administration:
-
Nor-BNI: Administered subcutaneously (s.c.) at a dose of 10 mg/kg.
-
U-50,488: Administered subcutaneously (s.c.) at a dose of 2 mg/kg.
-
-
Antagonism Protocol: Nor-BNI is administered 24 hours prior to the U-50,488 injection. U-50,488 is administered 15 minutes before the acetic acid injection. A reduction in the U-50,488-induced decrease in writhing indicates antagonism.
-
Animals: Male mice.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a hind paw. The time spent licking, biting, or flinching the injected paw is recorded during different phases of the response (e.g., early phase: 0-5 min; late phase: 15-30 min).
-
Drug Administration:
-
Nor-BNI: Administered by intrapaw injection.
-
U-50,488 Enantiomers: Administered by intrapaw injection.
-
-
Antagonism Protocol: Nor-BNI is co-administered or administered prior to the U-50,488 enantiomers. The ability of nor-BNI to block the antinociceptive effects of the enantiomers (a reduction in paw flinching) is assessed.
-
Animals: Rhesus monkeys.
-
Procedure: Monkeys are trained to respond on a concurrent schedule where they can choose between receiving an intravenous injection of cocaine or a food pellet. The relative reinforcing effects are determined by the choice distribution across a range of cocaine doses.
-
Drug Administration:
-
Nor-BNI: Administered intravenously (i.v.) at a dose of 3.2 mg/kg.
-
U-50,488: Administered by pseudo-continuous i.v. infusion (e.g., 0.0032-0.1 mg/kg per hour).
-
-
Antagonism Protocol: After establishing a baseline cocaine choice dose-effect curve, monkeys are treated with nor-BNI. The effects of U-50,488 on cocaine choice are then re-determined. Attenuation of the U-50,488-induced shift in cocaine choice indicates antagonism.
Conclusion
The antagonism of U-50,488's in vivo effects by nor-binaltorphimine is stereoselective. Nor-BNI effectively blocks the kappa-opioid receptor-mediated effects of the (-)-enantiomer of U-50,488, which are the primary drivers of the racemate's KOR-agonist activity. In contrast, the (+)-enantiomer of U-50,488 exerts at least some of its in vivo effects through non-opioid mechanisms that are not antagonized by nor-BNI. This distinction is paramount for researchers utilizing these compounds to investigate the kappa-opioid system and for the development of novel therapeutics targeting this system. The long-acting, non-competitive nature of nor-BNI's antagonism further underscores its utility as a pharmacological tool for definitively implicating the kappa-opioid receptor in physiological and behavioral processes.[1]
References
- 1. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Analgesic Effects: (+)-U-50488 Versus Morphine
A deep dive into the pharmacological profiles of the selective kappa-opioid receptor agonist (+)-U-50488 and the classic mu-opioid receptor agonist morphine reveals distinct differences in their analgesic properties, receptor interactions, and downstream signaling pathways. This guide provides a comprehensive comparison to inform researchers and drug development professionals in the field of pain management.
Morphine, the prototypical μ-opioid receptor (MOR) agonist, has long been the gold standard for treating severe pain.[1] However, its clinical utility is often limited by a range of adverse effects. In contrast, this compound, a highly selective κ-opioid receptor (KOR) agonist, presents an alternative mechanism for analgesia.[2][3] While both compounds produce analgesia, their effectiveness varies significantly across different pain modalities. Morphine demonstrates broad efficacy in acute, peritoneovisceral, and inflammatory pain models.[4] Conversely, this compound is reported to be more effective in visceral and inflammatory pain settings and is notably inactive in the tail withdrawal test in rats, a common assay for acute thermal pain.[4]
Quantitative Comparison of Analgesic Potency
| Parameter | This compound | Morphine | Species | Test | Source |
| Analgesic Potency (ED50) | Inactive | 2.6 - 4.9 mg/kg (s.c.) | Rat | Hot-Plate Test | [5] |
| - | 2.6 - 5.7 mg/kg (s.c.) | Rat | Tail-Flick Test | [5][6] | |
| More effective in visceral pain | Highly efficacious | Rat | Writhing Test | [4] | |
| More effective in inflammatory pain | Highly efficacious | Rat | Formalin Test | [4] |
Note: The provided ED50 values for morphine are from studies that did not directly compare it with this compound. The inactivity of this compound in the tail withdrawal test highlights its differential analgesic profile.
Receptor Binding Affinity and Selectivity
The distinct analgesic profiles of this compound and morphine are rooted in their differential affinities for opioid receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity | Source |
| This compound | Kappa (κ) | 12 - 114 | Highly selective for kappa | [7][8] |
| Mu (μ) | 370 - 6100 | Low affinity for mu | [7][8] | |
| Morphine | Mu (μ) | 1.2 | High affinity for mu | [6] |
| Kappa (κ) | - | Low affinity for kappa | [7] |
This compound exhibits a high affinity and selectivity for the KOR, with significantly lower affinity for the MOR.[7][8] In contrast, morphine is a potent MOR agonist with a much lower affinity for the KOR.[6][7] This receptor selectivity is the primary determinant of their distinct pharmacological effects.
Signaling Pathways
Upon receptor binding, this compound and morphine initiate different intracellular signaling cascades.
Morphine (Mu-Opioid Receptor Agonist)
Activation of the MOR by morphine primarily involves the coupling to inhibitory G-proteins (Gi/o).[1][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] The dissociation of the G-protein βγ subunits can also lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, ultimately reducing neuronal excitability.
Caption: Morphine Signaling Pathway.
This compound (Kappa-Opioid Receptor Agonist)
Similarly, this compound activates KORs, which are also coupled to inhibitory G-proteins. However, research suggests that KOR activation by this compound can also engage other signaling pathways, including the PI3K/AKT/Nrf2/HO-1 pathway and β-arrestin-mediated signaling. The involvement of these alternative pathways may contribute to some of the unique pharmacological effects of KOR agonists.
Caption: this compound Signaling Pathway.
Experimental Protocols
The evaluation of analgesic effects relies on standardized preclinical assays. The following are detailed methodologies for two commonly used tests.
Hot-Plate Test
The hot-plate test is a widely used method to assess the response to thermal pain and is sensitive to centrally acting analgesics.[10][11]
-
Apparatus: A heated plate with a controllable and uniform surface temperature, enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
An animal (typically a mouse or rat) is placed on the heated surface, and a timer is started.
-
The latency to the first sign of a pain response, such as licking a hind paw or jumping, is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The animal is removed from the hot plate immediately after the response or at the cut-off time.
-
The test is repeated at various time points after administration of the test compound.
-
Tail-Flick Test
The tail-flick test is another common method for evaluating spinal-mediated analgesia in response to a thermal stimulus.
-
Apparatus: A device that applies a focused beam of radiant heat to a specific portion of the animal's tail and a sensor to automatically detect the tail-flick response.
-
Procedure:
-
The animal (typically a rat or mouse) is gently restrained, with its tail exposed and positioned over the heat source.
-
The heat stimulus is applied, and the time taken for the animal to flick its tail away from the heat is automatically recorded.
-
A pre-determined cut-off time is set to avoid tissue injury.
-
Baseline latency is measured before drug administration.
-
The test is conducted at different intervals after the administration of the analgesic.
-
Caption: Experimental Workflow for Analgesic Testing.
References
- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of U50,488, a selective kappa agonist, on atypical mouse opiate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of U-50,488H, a kappa-opiate receptor agonist on tolerance to the analgesic and hyperthermic effects of morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Potential of Kappa Opioid Agonists [mdpi.com]
A Comparative Cross-Validation of (+)-U-50488 with Other Selective Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological properties of the selective kappa opioid receptor (KOR) agonist, (+)-U-50488, with other prominent KOR agonists: Salvinorin A, U-69593, and Spiradoline. By presenting objective comparisons of their performance supported by experimental data, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
The kappa opioid receptor, a G protein-coupled receptor, is a significant target for the development of therapeutics for conditions such as pain, addiction, and depression.[1] Unlike mu opioid receptor (MOR) agonists, KOR agonists generally do not produce euphoria or respiratory depression, making them an attractive area of research.[1] However, their clinical utility has been hampered by side effects like dysphoria, sedation, and hallucinations.[2][3] Understanding the nuanced pharmacological profiles of different KOR agonists is crucial for the development of safer and more effective therapeutics.
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the quantitative data for this compound and other selected KOR agonists, providing a direct comparison of their binding affinities and functional potencies at the kappa opioid receptor.
| Compound | Binding Affinity (Ki, nM) | Reference |
| This compound | 1.2 - 3.0 | [4] |
| Salvinorin A | 2.3 - 16 | [5][6] |
| U-69593 | 0.7 - 3.0 | [4][5] |
| Spiradoline | 8.6 | [6][7] |
| Table 1: Comparative Binding Affinities of KOR Agonists. |
| Compound | G-Protein Activation (EC50, nM) | Reference |
| This compound | 24.1 | [8] |
| Salvinorin A | 1.05 - 235 | [5] |
| U-69593 | 1.2 - 377 | [5] |
| Spiradoline | 1.01 | [6] |
| Table 2: Comparative G-Protein Activation Potencies of KOR Agonists (various assays). |
| Compound | β-Arrestin Recruitment (EC50, nM) | Reference |
| Salvinorin A | 6.21 - 10.5 | [6] |
| Spiradoline | 6.21 | [6] |
| Table 3: Comparative β-Arrestin Recruitment Potencies of KOR Agonists. |
Signaling Pathways and Functional Selectivity
Activation of the kappa opioid receptor initiates a cascade of intracellular signaling events.[9] KORs are primarily coupled to inhibitory G proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits.[9][10] These subunits then modulate various effector proteins, leading to the inhibition of adenylyl cyclase (and thus cAMP production) and the modulation of ion channels.[9] Additionally, KOR activation can trigger the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and the activation of other signaling pathways, such as the p38 MAPK pathway.[9][11]
There is growing evidence to suggest that the therapeutic effects (e.g., analgesia, anti-pruritic effects) of KOR agonists are primarily mediated by G-protein signaling, while adverse effects like dysphoria and sedation may be linked to the β-arrestin pathway.[11][12] This has led to the pursuit of "biased agonists" that preferentially activate the G-protein pathway over β-arrestin recruitment, with the goal of developing safer KOR-targeted therapeutics.[11][13] For instance, some studies suggest that Spiradoline exhibits a G-protein bias, whereas Salvinorin A is considered an unbiased agonist.[6]
Simplified KOR Signaling Pathways
In Vivo Effects
The in vitro pharmacological profiles of KOR agonists often translate to distinct effects in vivo.
-
This compound : This compound is a well-established analgesic in animal models but is also associated with sedation, motor impairment, and conditioned place aversion, which is indicative of its dysphoric properties.[1][14]
-
Salvinorin A : In humans, Salvinorin A is known for its potent and short-lasting hallucinogenic effects.[15] Preclinical studies have suggested it may have anti-addictive properties.[15] However, its rapid metabolism and psychotomimetic effects limit its direct therapeutic application.[1]
-
U-69593 : Similar to this compound, U-69593 produces analgesia in animal models.[16]
-
Spiradoline : While showing promise as an analgesic in preclinical studies, clinical development was hampered by adverse effects such as diuresis, sedation, and dysphoria occurring at doses lower than those required for analgesia.[7][17]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the kappa opioid receptor.[1]
Objective : To measure the ability of a test compound to displace a radiolabeled ligand from the KOR.
Materials :
-
Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).[1]
-
Radioligand: Typically [³H]U-69593 or [³H]diprenorphine.[1]
-
Test compounds (e.g., this compound, Salvinorin A, U-69593, Spiradoline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Non-specific binding control (e.g., a high concentration of an unlabeled KOR agonist like U-69593).[1]
-
Glass fiber filters and a cell harvester.[1]
-
Scintillation counter.[1]
Procedure :
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[1]
-
Allow the reaction to reach equilibrium.[18]
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters using a cell harvester.[18]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[18]
-
Generate a dose-response curve and calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[18]
cAMP Accumulation Assay
This assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Objective : To determine the functional potency (IC50) of a test compound in inhibiting adenylyl cyclase activity.
Materials :
-
Cells expressing the KOR (e.g., CHO-hKOR cells).
-
Test compounds.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure :
-
Seed KOR-expressing cells in a multi-well plate and grow to confluence.[19]
-
Pre-treat the cells with varying concentrations of the test compound.[19]
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[19]
-
Incubate for a specified time (e.g., 15-30 minutes).[19]
-
Lyse the cells to release intracellular cAMP.[19]
-
Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.[19]
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.[19]
β-Arrestin Recruitment Assay
This assay measures the ability of an agonist to promote the interaction between the KOR and β-arrestin.
Objective : To quantify the potency and efficacy of a test compound in inducing β-arrestin recruitment to the KOR.
Materials :
-
Cells co-expressing KOR and a β-arrestin fusion protein (e.g., PathHunter or Tango assay cell lines).[19][20]
-
Test compounds.
-
Assay-specific detection reagents.
-
Luminometer or fluorometer.
Procedure :
-
Plate the engineered cells in a multi-well plate.[19]
-
Add varying concentrations of the test compound to the cells.[19]
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.[19]
-
Add the detection reagents according to the assay kit protocol.[19]
-
Measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.[19]
-
Generate a dose-response curve and calculate the EC50 value for β-arrestin recruitment.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Dissertation or Thesis | Identification of Biased Kappa Opioid Receptor Ligands For In Vivo Probing of Specific Signal Transduction Pathways | ID: cv43nz05c | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of U50488, a selective kappa opioid receptor agonist and levetiracetam against lithium-pilocarpine-induced status epilepticus, spontaneous convulsive seizures and related cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biased Agonism at the Kappa Opioid Receptor: Evaluating (+)-U-50488
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) presents a compelling target for the development of non-addictive analgesics. Unlike mu-opioid receptor agonists, KOR agonists do not typically induce euphoria, thereby reducing addiction liability. However, their therapeutic potential has been constrained by adverse effects such as dysphoria, sedation, and hallucinations. The concept of biased agonism, or functional selectivity, offers a promising avenue to mitigate these undesirable effects by developing ligands that preferentially activate specific intracellular signaling pathways. This guide provides a comparative analysis of biased agonism at the KOR, with a specific focus on the pharmacological activity of the enantiomers of the selective KOR agonist U-50488.
The Principle of Biased Agonism at the Kappa Opioid Receptor
Activation of the KOR, a G protein-coupled receptor (GPCR), initiates multiple intracellular signaling cascades. It is widely hypothesized that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated by the activation of G proteins (specifically Gαi/o). Conversely, the undesirable side effects are often linked to the recruitment of β-arrestin proteins. Biased agonists are compounds that selectively engage one of these pathways over the other, offering the potential to develop therapeutics with an improved safety and tolerability profile. A G protein-biased KOR agonist, for instance, could theoretically provide analgesia with a reduced propensity to cause dysphoria or sedation.
Evaluating the Biased Agonism of (+)-U-50488
U-50488 is a selective KOR agonist that exists as a pair of enantiomers: this compound and (-)-U-50488. Pharmacological studies have consistently demonstrated that the KOR activity resides in the (-)-(1S,2S)-enantiomer. The (+)-enantiomer, this compound, exhibits significantly lower affinity and is largely considered inactive at the kappa opioid receptor.
Due to its negligible activity at the KOR, a direct evaluation of the biased agonism of this compound is not pharmacologically meaningful. A compound must first engage the receptor with sufficient affinity and efficacy to elicit a downstream signal. As such, a comparative analysis of its preference for G protein versus β-arrestin pathways is not feasible.
This guide will therefore focus on the signaling profile of the active enantiomer, (-)-U-50488 (often represented by the racemic mixture in studies), and compare it to other well-characterized biased and unbiased KOR agonists.
Comparative Analysis of KOR Agonists
The following table summarizes the in vitro functional activity of several KOR agonists, highlighting their potency (EC50) and efficacy (Emax) in G protein activation and β-arrestin recruitment assays. U-50488 (racemic or the active (-) enantiomer) is often used as a reference compound and is generally considered a relatively balanced or slightly G protein-biased agonist.
| Compound | G Protein Activation (cAMP Assay) | β-Arrestin2 Recruitment | Bias Factor (Relative to U-50488) | Reference |
| EC50 (nM) | Emax (%) | EC50 (nM) | Emax (%) | |
| (±)-U-50488 | 15.8 | 100 | 79.4 | 100 |
| Nalfurafine | 1.4 | 129 | 5.19 | 84 |
| Salvinorin A | 27.5 | 76 | - | - |
| Triazole 1.1 | 1.1 | 100 | 230 | 85 |
| RB-64 | 0.23 | 98 | 280 | 80 |
Note: Data is compiled from multiple sources and assay conditions may vary. The bias factor is a calculated value indicating the degree of preference for one pathway over another relative to a reference compound.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the concept of biased agonism at the KOR and a typical experimental workflow for its evaluation.
Figure 1: Biased agonism at the KOR.
A Comparative Guide to (+)-U-50488 and Novel Peripherally Restricted KOR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prototypical kappa-opioid receptor (KOR) agonist, (+)-U-50488, with novel, peripherally restricted KOR agonists. The development of peripherally acting KOR agonists aims to harness the therapeutic benefits of KOR activation, such as analgesia and anti-pruritic effects, while mitigating the centrally-mediated side effects associated with brain-penetrant compounds like this compound. This comparison is supported by experimental data from preclinical and clinical studies.
Introduction to KOR Agonists
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, when activated, can produce potent analgesia and anti-itch effects.[1] However, the clinical utility of centrally acting KOR agonists has been hampered by significant central nervous system (CNS) side effects, including dysphoria, sedation, and hallucinations.[2] To overcome these limitations, research has focused on developing peripherally restricted KOR agonists that do not readily cross the blood-brain barrier (BBB).[2][3] This guide focuses on comparing the pharmacological and behavioral profiles of the well-characterized, centrally active KOR agonist this compound with the novel, peripherally restricted KOR agonist, difelikefalin (CR845), and the preclinical candidate JT-09.
Data Presentation: In Vitro Pharmacological Comparison
The following tables summarize the in vitro binding affinities and functional activities of this compound, difelikefalin, and JT-09 at the kappa-opioid receptor.
| Compound | Receptor Binding Affinity (Ki, nM) vs. KOR | Functional Activity (EC50, nM) at KOR | Selectivity for KOR over MOR and DOR |
| This compound | ~1.2 - 12 | ~9.31 | Highly selective for KOR over MOR (>30-fold) |
| Difelikefalin (CR845) | ~0.32 | Not explicitly stated in reviewed sources | >10,000-fold over hMOR and hDOR |
| JT-09 | Not explicitly stated in reviewed sources | ~29.9 | >33,400-fold over other peripheral opioid receptors |
In Vivo Performance: Analgesia, Anti-Pruritus, and CNS Side Effects
| Compound | Analgesic Efficacy | Anti-Pruritic Efficacy | CNS Side Effects Profile |
| This compound | Potent analgesic in various animal models of pain.[4] | Effective in reducing scratching behavior in animal models of itch.[5] | Induces sedation, motor impairment (as shown in rotarod tests), and conditioned place aversion, indicative of dysphoria.[6][7][8] |
| Difelikefalin (CR845) | Demonstrated analgesic effects in preclinical models and in post-operative pain in clinical trials. | Clinically proven to significantly reduce itch intensity in patients with chronic kidney disease-associated pruritus (CKD-aP).[2] | Designed to have poor penetration of the blood-brain barrier.[2] While generally lacking dysphoria and hallucinations, some CNS-related adverse events like dizziness and somnolence have been reported in clinical trials.[9] |
| JT-09 | Shows efficacy comparable to morphine in alleviating peripheral pain in rat models. | Not explicitly detailed in the reviewed sources. | Fails to produce undesired CNS-mediated activity in preclinical models. |
Signaling Pathways
Activation of the kappa-opioid receptor by an agonist initiates a cascade of intracellular signaling events. KORs are canonically coupled to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels, which ultimately decreases neuronal excitability. Additionally, KOR activation can trigger a β-arrestin-mediated signaling pathway, which is thought to be associated with some of the adverse effects of KOR agonists, such as dysphoria.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for comparing the in vivo effects of KOR agonists.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Radioligand: [³H]U-69,593.
-
Test compounds: this compound, difelikefalin, JT-09.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled KOR agonist (e.g., 10 µM U-69,593).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]U-69,593 and varying concentrations of the test compound in the assay buffer.
-
Incubate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the G-protein activation following agonist binding to the KOR.
Materials:
-
Cell membranes from cells expressing the human kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
Test compounds: this compound, difelikefalin, JT-09.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined from the dose-response curves.
Chloroquine-Induced Scratching Model in Mice
This in vivo model is used to assess the anti-pruritic activity of the test compounds.[10][11]
Materials:
-
Male C57BL/6 mice.
-
Chloroquine (CQ) solution (e.g., 16 mg/kg).
-
Test compounds: this compound, difelikefalin, or vehicle, administered at appropriate doses and routes.
-
Observation chambers.
-
Video recording equipment.
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes.
-
Administer the test compound or vehicle at a predetermined time before the CQ injection.[11]
-
Induce pruritus by a subcutaneous injection of CQ into the nape of the neck.[10]
-
Immediately place the mice back into the observation chambers and record their behavior for 30 minutes.[11]
-
Quantify the number of scratching bouts directed at the injection site from the video recordings. A scratching bout is defined as one or more rapid movements of the hind paw towards the body, followed by the replacement of the paw to the floor.
Rotarod Test for Motor Coordination
This test is used to evaluate the potential for CNS side effects, specifically motor impairment.[7]
Materials:
-
Mice or rats.
-
Rotarod apparatus.
-
Test compounds: this compound, peripherally restricted KOR agonist, or vehicle.
Procedure:
-
Train the animals on the rotarod at a constant or accelerating speed for a set duration on consecutive days until a stable baseline performance is achieved.
-
On the test day, administer the test compound or vehicle.
-
At specified time points after administration, place the animals on the rotating rod.
-
Record the latency to fall from the rod or the time the animal passively rotates with the rod. A cut-off time is typically set to prevent injury.
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.[7]
Conclusion
The development of peripherally restricted KOR agonists represents a significant advancement in the field of opioid research. Compounds like difelikefalin offer the potential to deliver the analgesic and anti-pruritic benefits of KOR activation with a markedly improved safety profile compared to centrally acting agonists like this compound.[2] By limiting brain penetration, these novel agonists can avoid the debilitating CNS side effects that have historically hindered the therapeutic application of KOR-targeted drugs. The experimental data and protocols provided in this guide offer a framework for the continued evaluation and comparison of these promising therapeutic agents. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these different classes of KOR agonists.
References
- 1. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Controlled Trial of Difelikefalin for Chronic Pruritus in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Supraspinal kappa-opioid receptors: new therapeutic strategies for pain, pruritus, and negative emotions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Characterization of the chloroquine-induced mouse model of pruritus using an automated behavioural system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berbamine Reduces Chloroquine-Induced Itch in Mice through Inhibition of MrgprX1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of (+)-U-50488 Relative to Mu-Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse potential of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488, and traditional mu-opioid receptor (MOR) agonists, such as morphine. The following sections present quantitative data from key preclinical models of abuse liability, detailed experimental methodologies, and visualizations of the distinct signaling pathways that underpin their divergent effects.
Executive Summary
Preclinical evidence strongly indicates that this compound, a selective KOR agonist, possesses a low abuse potential and can induce aversive states. This stands in stark contrast to MOR agonists like morphine, which consistently demonstrate a high potential for abuse. This difference is rooted in their distinct pharmacological actions and downstream signaling cascades. While MOR activation is associated with euphoria and reward, KOR activation often leads to dysphoria and aversion.[1] The data presented in this guide, derived from conditioned place preference, self-administration, and drug discrimination studies, quantitatively substantiates this critical distinction.
Data Presentation: Quantitative Comparison of Abuse Potential
The following tables summarize quantitative data from key preclinical studies. It is important to note that in some cases, data for this compound and morphine are drawn from separate studies, which may have minor variations in experimental protocols.
Table 1: Conditioned Place Preference (CPP) / Aversion (CPA)
| Compound | Species | Dose Range | Effect | Quantitative Measure (e.g., Preference Score) |
| This compound | Mouse | 2.5 - 10 mg/kg | Conditioned Place Aversion (CPA) | A dose of 10 mg/kg resulted in males spending significantly less time in the drug-paired chamber.[2] A 2.5 mg/kg dose induced place aversion in females.[2] In another study, a significant CPA was observed at 5 mg/kg, with a preference score of approximately -445 ± 136 seconds.[3] |
| Morphine | Mouse | 0.32 - 10 mg/kg | Conditioned Place Preference (CPP) | Significantly increased time in the drug-paired chamber, with a maximal effect at 1 mg/kg, reaching approximately 69% of time spent on the drug-paired floor.[4] |
| Morphine | Rat | 10 mg/kg | Conditioned Place Preference (CPP) | Animals spent significantly more time in the morphine-paired compartment (approximately 375 seconds vs. 235 seconds in the saline-paired compartment).[5] |
Table 2: Intravenous Self-Administration (IVSA)
| Compound | Species | Dose Range | Reinforcing Effect | Quantitative Measure (e.g., Number of Infusions) |
| This compound | Rat | Not specified | Not reinforcing | Rats did not self-administer this compound at a rate above that of saline.[6] |
| Morphine | Rat | 0.65 mg/kg/injection (approx. ED50) | Reinforcing | Reliably established self-administration.[7] |
| Morphine | Mouse | 0.03 - 3 mg/kg/infusion | Reinforcing | Showed a dose-dependent, inverted U-shaped curve for self-administration, with stable intake at 0.3 mg/kg/infusion (approx. 18 infusions per 2-hour session).[8] |
Table 3: Drug Discrimination
| Training Drug | Test Drug | Species | Results |
| This compound (4.2 mg/kg) | Morphine | Pigeon | Predominantly water-appropriate key responding (no generalization). |
| Morphine (1.0 mg/kg) | This compound | Pigeon | Predominantly water-appropriate key responding (no generalization). |
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a distinct environment.
-
Apparatus: A three-chambered apparatus is typically used. The two larger outer chambers are distinguished by different visual (e.g., wall patterns) and tactile (e.g., floor textures) cues. A smaller, neutral central chamber allows access to both outer chambers.
-
Phases:
-
Pre-Conditioning (Habituation): Animals are allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to establish baseline preference for each chamber.
-
Conditioning: Over several days, animals receive alternating injections of the test drug and a vehicle (e.g., saline). Following the drug injection, they are confined to one of the outer chambers. After the vehicle injection, they are confined to the opposite chamber. The drug-paired chamber is typically counterbalanced across subjects or assigned to the initially non-preferred side. For example, in a study with morphine, conditioning sessions lasted 40 minutes.[9]
-
Post-Conditioning (Test): Animals are placed back in the central chamber with free access to all chambers in a drug-free state. The time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion (aversion).[10]
Intravenous Self-Administration (IVSA)
IVSA models an animal's motivation to actively seek and consume a drug, which is a core feature of addiction.
-
Surgical Preparation: Animals (typically rats or mice) are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein. The catheter is externalized on the animal's back.
-
Apparatus: Animals are placed in an operant conditioning chamber equipped with two levers or nose-poke holes.
-
Training and Testing:
-
Pressing the "active" lever results in the infusion of a unit dose of the drug through the catheter, often accompanied by a cue light or tone.
-
Pressing the "inactive" lever has no consequence but is recorded to control for general activity.
-
Sessions are typically conducted for a set duration (e.g., 1-6 hours) daily.
-
The number of infusions earned is the primary measure of the drug's reinforcing efficacy. A dose-response curve is often generated by varying the unit dose of the drug. For morphine in mice, unit doses have ranged from 0.01 to 3 mg/kg/infusion.[8]
-
-
Data Analysis: The primary dependent variable is the number of infusions self-administered per session. A significantly higher number of infusions on the active lever compared to the inactive lever, and compared to a vehicle control group, indicates that the drug is reinforcing.
Drug Discrimination
This paradigm assesses the subjective effects of a drug by training an animal to recognize and report its internal state produced by the drug.
-
Apparatus: An operant chamber with two response levers is used.
-
Training:
-
Animals are trained to press one lever to receive a reward (e.g., a food pellet) after being administered the training drug (e.g., morphine).
-
On alternate days, they are trained to press the other lever for the same reward after being administered a vehicle (e.g., saline).
-
Training continues until the animals consistently select the correct lever based on the injection they received.
-
-
Testing:
-
Once trained, animals are given a test drug to determine if it produces subjective effects similar to the training drug.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: If a test drug results in a high percentage of responding on the training drug-appropriate lever (typically >80%), it is said to fully generalize, indicating similar subjective effects. If responding is primarily on the vehicle-appropriate lever, there is no generalization.
Signaling Pathways
The contrasting abuse potentials of this compound and mu-opioids are a direct consequence of their activation of different G-protein coupled receptors (GPCRs) and the subsequent intracellular signaling cascades.
Mu-Opioid Receptor (MOR) Signaling and Reward
Activation of MORs, primarily by coupling to inhibitory G-proteins (Gαi/o), is central to the rewarding and euphoric effects of opioids like morphine.[11][12] This signaling pathway is believed to disinhibit dopamine neurons in the ventral tegmental area (VTA), leading to increased dopamine release in the nucleus accumbens (NAc), a key component of the brain's reward circuitry.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous morphine self-administration alters accumbal microRNA profiles in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ketamine Blocks Morphine-Induced Conditioned Place Preference and Anxiety-Like Behaviors in Mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Validating (+)-U-50488 Signaling: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the signaling pathways of the selective kappa opioid receptor (KOR) agonist, (+)-U-50488, with a primary focus on the use of knockout animal models. We present quantitative data from key behavioral assays, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental designs. This information is intended to assist researchers in designing and interpreting experiments aimed at understanding KOR function and developing novel therapeutics.
Introduction
This compound is a highly selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a range of physiological processes including pain, mood, and addiction.[1][2] Validating that the observed in vivo effects of this compound are indeed mediated by KOR is crucial for its use as a pharmacological tool and for the development of KOR-targeted drugs. The use of knockout (KO) animal models, in which the gene encoding the KOR (OPRK1) is deleted, provides the most definitive method for this validation.[3] This guide compares the behavioral and signaling effects of this compound in wild-type versus KOR knockout mice, and also presents data on alternative KOR agonists.
Data Presentation: Quantitative Comparison of this compound Effects in Wild-Type vs. KOR Knockout Mice
The following tables summarize the quantitative effects of this compound on key behavioral endpoints in wild-type (WT) and KOR knockout (KO) mice. The data clearly demonstrate that the primary effects of this compound are abolished in the absence of the kappa opioid receptor.
| Behavioral Assay | Compound | Dose (mg/kg) | Route | Wild-Type (WT) Response | KOR Knockout (KO) Response | Reference |
| Analgesia (Tail Withdrawal) | This compound | 10 | i.p. | Significant increase in tail withdrawal latency | No significant change in tail withdrawal latency | [4] |
| This compound | 25 | i.p. | Significant increase in tail withdrawal latency | No significant change in tail withdrawal latency | [5] | |
| This compound | 6.66 & 20 | s.c. | Dose-dependent increase in tail withdrawal latency | No antinociceptive response | [3] | |
| Conditioned Place Aversion (CPA) | This compound | 2.5 | i.p. | Significant place aversion (score: ~ -176 s) | No place aversion (score: ~ +35 s) | [6] |
| This compound | 1 | s.c. | Significant place aversion (score: -218.3 ± 40) | Aversive effect abolished | [3] | |
| This compound | 2.5 | i.p. | Significant place aversion | No place aversion | [4] | |
| This compound | 2 & 5 | s.c. | Significant CPA | No CPA in female K4A mice at 2 mg/kg | [7] | |
| Locomotor Activity | This compound | 6.66 & 20 | s.c. | Dose-dependent decrease in locomotor activity | Slight decrease only at the highest dose (20 mg/kg) | [3] |
| This compound | 0.3, 1.0, 10.0 | i.p. | Dose-dependent decrease in ambulations | Not specified, but KOR-dependent sedation observed with other agonists | [8][9] |
Comparison with Alternative KOR Agonists
The following table compares the effects of this compound with other notable KOR agonists, U-69,593 and the biased agonist Nalfurafine, highlighting their differential effects which can be further dissected using knockout models.
| Compound | Key Characteristics | Effect in WT Animals | Effect in KO/Modified Animals | Reference |
| U-69,593 | Selective KOR agonist, structurally similar to U-50488. | Produces analgesia and conditioned place aversion. | Aversive effects are absent in β-arrestin2 knockout mice, suggesting a different signaling mechanism than U-50488 for some effects. | [10] |
| Nalfurafine | G-protein biased KOR agonist. | Produces analgesia with a reportedly lower incidence of dysphoria at therapeutic doses. | Antinociceptive effects are absent in KOR knockout mice. Does not cause conditioned place aversion at doses that produce analgesia in some studies. | [11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animals
-
Strain: C57BL/6J mice are commonly used for generating and backcrossing KOR knockout lines.[5]
-
Genotyping: KOR knockout (-/-) and wild-type (+/+) littermates are used in all experiments to control for genetic background. Genotyping is confirmed by PCR analysis of tail biopsies.
-
Housing: Mice are typically housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
This compound: Typically dissolved in sterile saline (0.9%).
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common.[3][4] The volume of injection is typically 10 ml/kg.
Behavioral Assays
-
Apparatus: A water bath maintained at a constant temperature (e.g., 52.5°C or 55°C).[5]
-
Procedure:
-
The mouse is gently restrained, and the distal third of its tail is immersed in the warm water.
-
The latency to withdraw the tail from the water is recorded with a stopwatch.
-
A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The tail withdrawal latency in seconds is the primary measure. An increase in latency indicates an analgesic effect.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Mice are allowed to freely explore both chambers for a set period (e.g., 15 minutes) to establish baseline preference.
-
Conditioning (Days 2-4): On alternating days, mice receive an injection of this compound and are confined to one chamber, and a saline injection and are confined to the other chamber. The drug-paired chamber is counterbalanced across animals.
-
Post-conditioning (Day 5): Mice are again allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: The CPA score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. A negative score indicates aversion.[4]
-
Apparatus: An open field arena, often equipped with photobeams to automatically track movement.
-
Procedure:
-
Mice are placed in the center of the open field immediately after injection with this compound or vehicle.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Total distance traveled or the number of ambulations is compared between drug- and vehicle-treated groups. A decrease in activity is indicative of sedation.[3][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for its validation using knockout mice.
Caption: this compound signaling through the kappa opioid receptor (KOR).
Caption: Experimental workflow for validating this compound effects using KOR knockout mice.
Conclusion
The use of KOR knockout animal models provides unequivocal evidence that the primary in vivo effects of this compound, including analgesia, conditioned place aversion, and sedation, are mediated through the kappa opioid receptor. The abolition of these behavioral responses in KOR knockout mice serves as a critical validation for studies utilizing this compound to probe KOR function. Furthermore, comparing the effects of this compound with biased agonists like Nalfurafine in these models offers a powerful strategy to dissect the G-protein-dependent and β-arrestin-dependent signaling pathways that underlie the therapeutic and adverse effects of KOR activation. This comparative approach is invaluable for the development of next-generation KOR-targeted therapeutics with improved side-effect profiles.
References
- 1. Nalfurafine is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 4. pnas.org [pnas.org]
- 5. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Agonist-promoted kappa opioid receptor (KOR) phosphorylation has behavioral endpoint-dependent and sex-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]
- 11. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-U-50488 and Salvinorin A: A Guide for Researchers
This guide provides a detailed comparative analysis of the synthetic kappa-opioid receptor (KOR) agonist, (+)-U-50488, and the naturally occurring KOR agonist, Salvinorin A. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles, supported by experimental data and methodologies.
Introduction and Overview
This compound is a synthetic, selective KOR agonist from the arylacetamide class, which was instrumental in the early characterization of the kappa-opioid receptor.[1][2] It has been widely used as a tool compound in preclinical research to investigate the physiological roles of the KOR system.[1] Salvinorin A is a structurally unique, non-nitrogenous diterpenoid isolated from the plant Salvia divinorum.[3][4] It is the most potent naturally occurring hallucinogen and acts as a highly selective and efficacious KOR agonist.[5][6] Unlike classical hallucinogens that target serotonin receptors, Salvinorin A's effects are mediated by the KOR.[4][7] This comparison will explore their differences in receptor binding, signaling, and in vivo effects, which are critical for understanding their therapeutic potential and limitations.
Chemical and Pharmacological Profile
This compound and Salvinorin A differ fundamentally in their chemical structure, which influences their interaction with the KOR. Salvinorin A is a non-alkaloid diterpene, whereas this compound is a synthetic arylacetamide.[2][6] Despite these structural differences, both compounds exhibit high affinity and selectivity for the KOR over mu- and delta-opioid receptors.[5][8] Salvinorin A is noted for being a highly efficacious KOR agonist, with potency comparable to or greater than that of U-50488 and the endogenous KOR ligand, dynorphin A.[9][10][11]
Table 1: Comparative Quantitative Data for this compound and Salvinorin A
| Parameter | This compound | Salvinorin A | References |
| Chemical Class | Synthetic Arylacetamide | Natural Diterpenoid | [2][6] |
| Primary Target | Kappa-Opioid Receptor (KOR) | Kappa-Opioid Receptor (KOR) | [1][5] |
| Binding Affinity (Ki) at KOR | ~2.2 nM | ~2.4 - 2.5 nM | [6][12] |
| Functional Potency (EC50) GTPγS | ~2.9 nM | ~1.8 - 2.1 nM | [6][12] |
| Signaling Profile | Generally considered an unbiased or balanced agonist | Generally considered an unbiased or balanced agonist | [5] |
| In Vivo Analgesic Potency | ED50 = 6.28 mg/kg (mouse, tail-withdrawal) | More potent than U-50488 | [12] |
| Primary In Vivo Effects | Analgesia, sedation, diuresis, aversion, dysphoria | Potent hallucinogenic effects, sedation, aversion, anhedonia | [2][9][13] |
| Duration of Action | Moderate | Short-acting, rapid metabolism to inactive Salvinorin B | [5][12] |
Signaling Mechanisms at the Kappa-Opioid Receptor
Activation of the KOR by an agonist like this compound or Salvinorin A initiates downstream signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
-
G-protein Pathway: This canonical pathway involves the coupling of the Gαi/o subunit, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is primarily associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus.[14]
-
β-Arrestin Pathway: Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This process mediates receptor desensitization and internalization, and also initiates distinct signaling cascades (e.g., MAP kinase). The β-arrestin pathway is increasingly linked to the adverse effects of KOR agonism, including dysphoria, sedation, and aversion.[14][15]
Both this compound and Salvinorin A are generally considered "unbiased" agonists, meaning they activate both the G-protein and β-arrestin pathways with similar potency.[5] The development of "biased" agonists, which preferentially activate one pathway over the other, is a key strategy in modern drug development to separate therapeutic benefits from adverse effects.[12][14]
Comparative In Vivo Effects
While both compounds act on the KOR, their in vivo profiles show notable distinctions, primarily related to potency, duration of action, and subjective effects.
-
Analgesia: Both this compound and Salvinorin A produce antinociceptive effects in animal models.[12][13] Studies have shown that Salvinorin A and its analogs can be more potent analgesics than U-50488.[12] However, the clinical utility of KOR agonists for pain is limited by their centrally-mediated side effects.[14][16]
-
Sedation and Motor Impairment: A common side effect of KOR agonists is sedation and a decrease in locomotor activity.[5] Both compounds produce these effects, which are often assessed using tests like the rotarod performance test.[5][12]
-
Aversive and Dysphoric Effects: The most significant barrier to the therapeutic use of KOR agonists is their tendency to produce dysphoria, anhedonia, and aversion.[9][17] These effects are thought to be mediated by the inhibition of dopamine release in reward pathways of the brain.[5][17] Salvinorin A is renowned for its potent, short-lived hallucinogenic and dissociative effects in humans, which are a manifestation of its profound impact on perception.[4][5] this compound also produces significant aversive effects in animal models, such as conditioned place aversion (CPA).[9]
-
Duration of Action: Salvinorin A has a very rapid onset and a short duration of action, largely due to its rapid metabolism by plasma esterases into the inactive metabolite, Salvinorin B.[3][12] This pharmacokinetic profile contributes to its intense but brief psychoactive effects.[3] this compound generally exhibits a longer duration of action in preclinical models.
Experimental Protocols
The characterization and comparison of compounds like this compound and Salvinorin A rely on a standard set of in vitro and in vivo assays.
A. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK-293) stably expressing the human kappa-opioid receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Salvinorin A or U-50488).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The data are used to calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
B. [³⁵S]GTPγS Functional Assay
-
Objective: To measure the functional potency (EC50) and efficacy of an agonist in activating G-protein signaling.
-
Methodology:
-
Preparation: As with the binding assay, membranes from cells expressing the KOR are used.
-
Incubation: Membranes are incubated with varying concentrations of the agonist, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Measurement: The amount of G-protein-bound [³⁵S]GTPγS is quantified via liquid scintillation counting.
-
Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) for the agonist.
-
C. In Vivo Warm-Water Tail-Withdrawal Assay
-
Objective: To assess the antinociceptive (analgesic) effects of a compound in rodents.
-
Methodology:
-
Acclimation: Mice or rats are gently restrained, and their baseline tail-withdrawal latency is measured by immersing the distal portion of the tail in warm water (e.g., 50-52°C). A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Administration: The test compound (this compound or Salvinorin A) or vehicle is administered (e.g., via intraperitoneal injection).
-
Testing: At predetermined time points after administration, the tail-withdrawal latency is measured again.
-
Analysis: An increase in the withdrawal latency compared to baseline and vehicle-treated controls indicates an antinociceptive effect. Data are often converted to a "% Maximum Possible Effect" (%MPE) and used to calculate an ED50 value.[12]
-
Conclusion
This compound and Salvinorin A are both potent and selective KOR agonists that have been invaluable for neuropharmacological research. While they share the ability to activate the KOR and produce a similar range of effects, they differ in chemical structure, potency, and pharmacokinetic profile. Salvinorin A's unique diterpene structure, high efficacy, and rapid metabolism make it a fascinating tool for studying KOR function and a template for novel drug design.[5] The primary challenge for both, and for KOR agonists in general, remains the inseparable nature of their therapeutic effects and their profound, often aversive, central nervous system side effects.[9][16] Future research focusing on biased agonism and peripheral restriction may unlock the therapeutic potential of the KOR system while mitigating the undesirable effects demonstrated by these archetypal agonists.[15][16]
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Human psychopharmacology and dose-effects of salvinorin A, a kappa-opioid agonist hallucinogen present in the plant Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A - Wikipedia [en.wikipedia.org]
- 7. Exploring Salvinorin A: The Kappa Opioid Receptor Agonist in Salvia Divinorum [salviahut.com]
- 8. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 17. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (+)-U-50488: A Procedural Guide for Laboratory Personnel
The proper disposal of the selective κ-opioid agonist (+)-U-50488 is a critical component of laboratory safety and environmental responsibility. As a potent research chemical, adherence to strict disposal protocols is essential to mitigate risks of exposure and environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. Given its nature as a potent opioid compound, rigorous personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE):
Due to the potent nature of synthetic opioids, comprehensive PPE is required to prevent accidental exposure through dermal contact, inhalation, or ingestion.
-
Gloves: Double-gloving with nitrile gloves is recommended.[1]
-
Eye Protection: Safety glasses with side shields, safety goggles, or a face shield must be worn.[2]
-
Lab Coat: A standard laboratory coat should be worn and kept fully buttoned.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary, based on a risk assessment.[3][4]
Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation risk.[2]
II. Summary of Disposal Parameters
The following table summarizes the key parameters for the safe disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Disposal Method | Collection for incineration by a licensed hazardous waste contractor. | Ensures complete destruction of the potent pharmacological agent and prevents environmental release. |
| Waste Segregation | Segregate this compound waste from other chemical waste streams. Do not mix with incompatible materials.[5][6] | Prevents potentially hazardous chemical reactions. |
| Container Type | Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid.[5][6] | Prevents spills, leaks, and exposure during storage and transport. |
| Container Labeling | Label container clearly with "Hazardous Waste," the full chemical name "this compound," and any other required institutional information.[7] | Ensures proper identification and handling by all personnel and waste contractors. |
| Storage Location | Store in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6][8] | Complies with regulations and prevents unauthorized access. |
| Spill Management | Use an opioid-specific spill kit containing absorbent materials and appropriate PPE.[1] | Ensures safe and effective cleanup of accidental releases. |
III. Step-by-Step Disposal Protocol
The following protocol details the procedure for preparing this compound waste for collection by a professional disposal service.
Materials:
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels (as required by your institution)
-
Personal Protective Equipment (as specified in Section I)
-
Chemical fume hood
Procedure:
-
Waste Identification and Collection:
-
Identify all waste streams containing this compound. This includes unused stock material, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed by your institution's EHS department.[5][6]
-
-
Container Preparation and Labeling:
-
Obtain a designated hazardous waste container that is appropriate for the type of waste (solid or liquid).
-
Affix a hazardous waste label to the container before adding any waste.[8]
-
Fill out the label with all required information, including the full chemical name: "this compound." Do not use abbreviations.[7]
-
-
Waste Accumulation:
-
Carefully place all solid waste contaminated with this compound into the labeled container.
-
For liquid waste, carefully pour it into the designated liquid waste container using a funnel.
-
Perform all waste transfers inside a chemical fume hood.
-
Keep the waste container securely closed at all times, except when adding waste.[6][8]
-
-
Storage:
-
Arranging for Disposal:
IV. Emergency Procedures for Accidental Exposure or Spills
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while rinsing. Seek immediate medical attention.[9][10][11][12]
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[9][11][12][13]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11][13]
-
Minor Spill: If a small amount of this compound is spilled and you are trained and equipped to handle it, use an appropriate chemical spill kit. Wear full PPE, contain the spill with absorbent material, and clean the area as per your laboratory's standard operating procedure. Collect all cleanup materials as hazardous waste.
-
Major Spill: In the case of a large or unmanageable spill, evacuate the area immediately and alert others. Close the laboratory door and contact your institution's emergency response team and EHS department from a safe location.[9]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from handling to final disposal.
References
- 1. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 2. aphl.org [aphl.org]
- 3. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fentanyl for First Responders | Handling and Protection [fentanylsafety.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling (+)-U-50488
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent research compounds like (+)-U-50488. This selective kappa-opioid receptor agonist requires meticulous handling and disposal procedures to minimize exposure and mitigate potential risks.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Key Compound Information
A summary of the essential data for this compound is provided below to ensure researchers have critical information readily accessible.
| Property | Value |
| Formal Name | trans-3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride[2] |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O • HCl[2] |
| Formula Weight | 405.8 g/mol [2] |
| Purity | ≥98%[2] |
| Formulation | A neat solid[2] |
| Storage | -20°C[2] |
| Stability | ≥ 4 years[2] |
| Solubility | Soluble in DMSO and water[3][4] |
| Intended Use | For research and forensic applications only. Not for human or veterinary use.[2] |
Operational Plan for Handling this compound
A step-by-step protocol is crucial for minimizing the risk of exposure to this compound. The following procedure outlines the necessary precautions from preparation to post-handling.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the procedures involved, and potential for aerosol generation.
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a containment glove box, to prevent contamination of the general laboratory space.
-
Personal Protective Equipment (PPE): Before entering the designated handling area, all personnel must don the appropriate PPE. This includes:
-
A disposable lab coat or gown.
-
Two pairs of nitrile gloves, with the outer pair having extended cuffs.
-
Safety glasses with side shields or chemical splash goggles.
-
A face shield if there is a risk of splashes.
-
For procedures with a high risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.
-
Handling Procedures
-
Weighing: Weigh the solid compound within a chemical fume hood or a balance enclosure to prevent the dispersion of fine particles. Use anti-static weigh boats or paper.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the this compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate to ensure complete dissolution.
-
Experimental Use: All experimental manipulations involving this compound, including cell culture additions, animal dosing, and analytical measurements, should be performed in a manner that minimizes the generation of aerosols and the potential for spills.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound. A suitable decontamination solution, such as a 10% bleach solution followed by a rinse with 70% ethanol and then deionized water, should be used.
-
PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Waste: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and lab coats, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container.
-
Waste Pickup: Arrange for the collection and disposal of all hazardous waste through the institution's environmental health and safety office.
Visualizing Safe Handling and Control Measures
To further clarify the procedural steps and safety hierarchy, the following diagrams have been created using Graphviz.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Hierarchy of controls for minimizing exposure to hazardous compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
